MHI-148
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSLCJXMLMGYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MHI-148: A Technical Guide to a Tumor-Targeting Near-Infrared Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHI-148 is a heptamethine cyanine dye that exhibits preferential accumulation in tumor cells, a characteristic attributed to the hypoxic tumor microenvironment and the overexpression of Organic Anion-Transporting Polypeptides (OATPs). This near-infrared (NIR) dye's inherent tumor-targeting properties have positioned it as a promising agent for in vivo imaging and as a vehicle for the targeted delivery of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental protocols, and available quantitative data.
Core Properties of this compound
This compound is a near-infrared fluorescent dye with a chemical structure that facilitates its accumulation in cancerous tissues.[1] Its tumor-targeting capability is a key feature, making it a valuable tool in cancer research and drug development.[2]
| Property | Value | Reference |
| Molecular Formula | C42H52BrClN2O4 | [3] |
| Molecular Weight | 764.23 g/mol | [3] |
| Appearance | Powder | [3] |
| CAS Number | 172971-76-5 |
Mechanism of Action: The HIF-1α/OATP Signaling Axis
The preferential uptake of this compound by tumor cells is primarily mediated by the Hypoxia-Inducible Factor-1α (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) signaling pathway. Solid tumors often exhibit hypoxic (low oxygen) microenvironments. In response to hypoxia, cancer cells stabilize HIF-1α, a transcription factor that upregulates the expression of various genes, including those encoding for OATPs. Certain OATP isoforms, such as OATP1B3, are overexpressed in a variety of cancers and are responsible for the transport of this compound across the cell membrane. This leads to the selective accumulation of the dye in tumor cells compared to normal cells, where OATP expression is typically lower. Once inside the cell, this compound localizes to the mitochondria and lysosomes.
Quantitative Data
Cytotoxicity of this compound
Studies have shown that this compound itself exhibits low cytotoxicity across various cell lines. When conjugated with therapeutic agents, the resulting conjugate demonstrates enhanced cytotoxic effects.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | MCF-7 (Breast Cancer) | WST-1 | >10 µM | |
| This compound | MDA-MB-231 (Breast Cancer) | WST-1 | >10 µM | |
| This compound | HEK293 (Non-cancerous) | WST-1 | >10 µM | |
| MHI-palbociclib | MCF-7 (Breast Cancer) | SRB | 0.47 ± 0.08 µM | |
| MHI-palbociclib | MDA-MB-231 (Breast Cancer) | SRB | 0.52 ± 0.07 µM | |
| MHI-palbociclib | HEK293 (Non-cancerous) | SRB | 0.63 ± 0.11 µM |
Note: One study indicated that this compound did not show any inhibitory effect on proliferation, growth, or viability in the tested cell lines.
Experimental Protocols
Synthesis of this compound Conjugates
While the direct synthesis protocol for this compound is detailed in cited literature, a common application is its conjugation to therapeutic molecules. The following is a representative protocol for conjugating this compound to a drug containing a hydroxyl group, such as paclitaxel.
Materials:
-
This compound
-
Paclitaxel (or other drug with a hydroxyl group)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethyl sulfoxide (DMSO)
-
1X Phosphate-Buffered Saline (PBS)
-
Sodium hydroxide buffer
-
Dialysis membrane (e.g., MWCO 1k)
-
Triple-distilled water
Procedure:
-
Dissolve this compound and paclitaxel in DMSO to a final concentration of 5 mM each.
-
Mix equal volumes of the this compound and paclitaxel solutions.
-
Add an equal volume of 1X PBS containing DIC and DMAP as activating agents.
-
Adjust the pH of the reaction mixture to 9 using a sodium hydroxide buffer.
-
Allow the reaction to proceed for 4 hours at 27°C with magnetic stirring.
-
To purify the conjugate, dialyze the reaction mixture against triple-distilled water for 2 days using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1k).
-
Confirm the conjugation and purity using techniques such as MALDI-TOF mass spectrometry and UV-Vis spectrophotometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its conjugates on cell viability.
Materials:
-
Cancer and normal cell lines (e.g., HT-29, NIH3T3)
-
Complete culture medium
-
This compound or this compound conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound or its conjugate (e.g., 0.01, 0.05, 0.1, 0.5, 1.5 µM) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 590 nm using a microplate reader.
Cellular Uptake Assay
This assay is used to visualize and quantify the uptake of this compound into cells.
Materials:
-
Cancer and normal cell lines
-
Confocal dishes or chamber slides
-
This compound or fluorescently labeled conjugate
-
Fluorescence microscope
Procedure:
-
Seed cells in a confocal dish or chamber slide and incubate overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) and incubate for a specific time (e.g., 1 hour).
-
Wash the cells with PBS to remove any unbound dye.
-
Fix the cells if required.
-
Visualize the cellular uptake of this compound using a fluorescence microscope with appropriate filter sets for near-infrared fluorescence.
Conclusion
This compound represents a significant tool in the field of cancer research and therapy. Its intrinsic ability to target tumor cells through the HIF-1α/OATP signaling pathway provides a platform for developing advanced diagnostic and therapeutic strategies. The low intrinsic cytotoxicity of this compound makes it an ideal candidate for drug delivery applications, enabling the specific targeting of potent anticancer agents to the tumor site, thereby potentially increasing efficacy and reducing off-target side effects. Further research into the downstream signaling events following this compound accumulation and the development of novel this compound conjugates will continue to expand its utility in oncology.
References
MHI-148: A Trojan Horse for Cancer Cells - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core mechanism of action of MHI-148, a near-infrared (NIR) heptamethine cyanine dye, in the context of cancer cell biology. While initial hypotheses may have explored various pathways, extensive research has solidified this compound's primary role as a sophisticated tumor-targeting agent. This document outlines the intricate process of its selective uptake, subcellular localization, and its application as a potent vehicle for targeted drug delivery, supported by quantitative data and detailed experimental protocols.
Core Mechanism: Selective Tumor Accumulation via Organic Anion-Transporting Polypeptides (OATPs)
The fundamental mechanism of this compound's action in cancer cells is not as a direct cytotoxic agent but as a targeting moiety that exploits the unique physiological characteristics of tumors. This compound exhibits preferential accumulation in cancerous tissues compared to normal tissues[1][2][3][4]. This selectivity is primarily attributed to its interaction with organic anion-transporting polypeptides (OATPs), a family of transmembrane solute carriers that are significantly overexpressed on the surface of various cancer cells[1].
The hypoxic microenvironment, a hallmark of solid tumors, further enhances the uptake of this compound. Hypoxia is understood to activate Hypoxia-Inducible Factor 1α (HIF1α), a transcription factor that in turn upregulates the expression of OATPs, creating a positive feedback loop for this compound accumulation.
Once internalized, this compound localizes within specific subcellular compartments, primarily the mitochondria and lysosomes of cancer cells. This targeted intracellular delivery opens avenues for site-specific therapeutic interventions.
The following diagram illustrates the proposed mechanism of this compound uptake in cancer cells.
Caption: Proposed mechanism of this compound uptake in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating this compound and its conjugates.
Table 1: Cellular Uptake and Cytotoxicity of this compound and its Conjugates
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound | HT-29 (Colon Carcinoma) | NIRF Imaging | Cellular Uptake | High | |
| This compound | NIH3T3 (Normal Fibroblast) | NIRF Imaging | Cellular Uptake | Low | |
| PTX-MHI | HT-29 (Colon Carcinoma) | Cytotoxicity Assay | Inhibitory Effect | Excellent | |
| PTX-MHI | NIH3T3 (Normal Fibroblast) | Cytotoxicity Assay | Toxicity | Low | |
| MHI-palbociclib | MCF-7 (Breast Cancer) | SRB Assay | Inhibition of Proliferation | Strong | |
| MHI-palbociclib | MDA-MB-231 (Breast Cancer) | SRB Assay | Inhibition of Proliferation | Strong | |
| This compound | Various Cancer Cell Lines | Proliferation/Viability Assays | Inhibitory Effect | None |
Table 2: In Vivo Tumor Accumulation of this compound
| Animal Model | Tumor Type | Imaging Modality | Peak Accumulation | Signal Duration | Reference |
| Xenograft Nude Mice | Hepatocellular Carcinoma | NIRF Imaging | 8 hours post-injection | At least 3 days | |
| Lung-Cancer Nude Mice | Lung Cancer | In Vivo Imaging | 1 hour post-injection | - | |
| 4T1 and SCC7 Tumor-bearing Mice | Breast and Squamous Cell Carcinoma | Fluorescence Imaging | Day 3 post-injection | Up to 6 days |
Experimental Protocols
This section provides a detailed overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
In Vitro Cellular Uptake Studies
Objective: To visualize and compare the uptake of this compound and its conjugates in cancer cells versus normal cells.
Protocol:
-
Cell Culture: Human colon carcinoma cells (HT-29) and normal mouse fibroblast cells (NIH3T3) are cultured in appropriate media until they reach 80-90% confluency.
-
Treatment: Cells are treated with this compound or this compound conjugates (e.g., PTX-MHI) at a specified concentration (e.g., 10 µM) for a defined period (e.g., 2-4 hours).
-
Washing: After incubation, the cells are washed three times with phosphate-buffered saline (PBS) to remove any unbound compound.
-
Imaging: The cellular uptake is visualized using a near-infrared fluorescence (NIRF) imaging system. The fluorescence intensity is quantified to compare uptake levels between different cell lines and treatments.
-
Inhibition Assay (optional): To confirm the role of OATPs, a competitive inhibitor such as bromosulfophthalein (BSP) can be co-incubated with this compound. A significant reduction in fluorescence signal in the presence of the inhibitor would indicate OATP-mediated uptake.
The workflow for a typical cellular uptake experiment is depicted below.
Caption: Experimental workflow for in vitro cellular uptake analysis.
Subcellular Localization Studies
Objective: To determine the intracellular compartments where this compound accumulates.
Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., HT-29) are cultured on glass-bottom dishes and treated with this compound as described above.
-
Organelle Staining: Following treatment with this compound, cells are incubated with specific fluorescent dyes that stain particular organelles. For example, MitoTracker Green for mitochondria and LysoTracker Green for lysosomes.
-
Washing: Cells are washed with PBS to remove excess dyes.
-
Confocal Microscopy: The cells are then imaged using a confocal laser scanning microscope. The red fluorescence of this compound is co-localized with the green fluorescence of the organelle-specific dyes.
-
Image Analysis: The degree of co-localization is quantified using appropriate software to determine the primary sites of this compound accumulation.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound conjugates on cancer and normal cells.
Protocol:
-
Cell Seeding: Cells (e.g., HT-29 and NIH3T3) are seeded in 96-well plates at a specific density.
-
Treatment: After 24 hours, the cells are treated with varying concentrations of the this compound conjugate (e.g., PTX-MHI), the parent drug (e.g., PTX), and this compound alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (Sulphorhodamine B) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values (the concentration of a drug that gives half-maximal inhibitory response) can be determined from the dose-response curves.
Application in Targeted Drug Delivery
The primary application of this compound in cancer therapy is as a targeting ligand for the delivery of chemotherapeutic agents. By conjugating cytotoxic drugs to this compound, the resulting compound can be selectively delivered to tumor cells, thereby increasing the local concentration of the drug at the tumor site and minimizing off-target toxicity to healthy tissues.
A notable finding is that conjugation with this compound can sometimes alter the mechanism of action of the parent drug. For instance, when conjugated with the CDK4/6 inhibitor palbociclib, the resulting MHI-palbociclib conjugate induced cytotoxicity rather than the expected G1 cell cycle arrest, suggesting engagement with a different cellular target or pathway. This highlights the importance of thoroughly investigating the pharmacological properties of such conjugates.
The logical relationship for this compound in targeted drug delivery is outlined in the following diagram.
Caption: Logical framework for this compound-mediated targeted drug delivery.
Conclusion
This compound stands out as a promising tool in oncology, not for its intrinsic therapeutic properties, but for its remarkable ability to specifically target cancer cells. Its mechanism of action, centered around OATP-mediated uptake, allows it to function as an effective delivery vehicle for potent anticancer drugs and as a sensitive imaging agent. The data strongly support its role in enhancing the therapeutic index of conjugated chemotherapies. Future research should continue to explore the full potential of this compound in developing novel theranostic agents and to further elucidate the downstream cellular consequences of its accumulation in mitochondria and lysosomes.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
Technical Guide: Investigating the Cellular Uptake Pathway of Novel Anticancer Agents in Tumor Cells
Introduction
The cellular uptake of therapeutic agents is a critical determinant of their efficacy. Understanding the mechanisms by which a compound like the hypothetical MHI-148 enters tumor cells is fundamental for optimizing drug design, predicting therapeutic response, and overcoming resistance. This guide provides a comprehensive overview of the primary pathways involved in small molecule drug uptake in cancer cells, detailed experimental protocols to elucidate these mechanisms, and a framework for data presentation and visualization. While "this compound" is used as a placeholder, the principles and methodologies described herein are broadly applicable to the study of novel anticancer compounds.
The primary routes by which small molecules cross the plasma membrane of tumor cells include passive diffusion, facilitated diffusion, active transport, and endocytosis. Each of these pathways is dictated by the physicochemical properties of the drug and the unique biological characteristics of the cancer cell.
Quantitative Analysis of Cellular Uptake
A quantitative understanding of drug uptake is essential for comparative analysis and mechanistic elucidation. Below are tables summarizing hypothetical data for a compound like this compound, illustrating how such information can be structured.
Table 1: Cellular Uptake of this compound in Various Tumor Cell Lines
| Cell Line | Cancer Type | Incubation Time (min) | This compound Concentration (µM) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| MCF-7 | Breast Adenocarcinoma | 60 | 10 | 15.2 | 1.52 |
| A549 | Lung Carcinoma | 60 | 10 | 9.8 | 0.98 |
| U-87 MG | Glioblastoma | 60 | 10 | 5.4 | 0.54 |
| HeLa | Cervical Cancer | 60 | 10 | 12.1 | 1.21 |
Table 2: Kinetic Parameters of this compound Uptake
| Parameter | Value | Description |
| Vmax | 25 pmol/min/mg protein | Maximum rate of uptake, suggesting a saturable, carrier-mediated process. |
| Km | 15 µM | Michaelis-Menten constant, representing the substrate concentration at half Vmax. |
| Papp | 1.2 x 10⁻⁶ cm/s | Apparent permeability coefficient, indicating the rate of passive diffusion across the cell membrane. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols describe key experiments for investigating the uptake pathway of a novel compound.
Protocol 1: In Vitro Cellular Uptake Assay
This protocol quantifies the accumulation of a compound within cancer cells over time.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer)
-
Analytical instrument for quantification (e.g., LC-MS/MS, spectrophotometer)
-
Multi-well plates (e.g., 24-well)
-
Cell counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the culture medium and wash the cells with warm PBS. Add fresh medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 200 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification: Collect the cell lysates and analyze the intracellular concentration of this compound using a suitable analytical method like LC-MS/MS.
-
Data Normalization: Determine the protein concentration in each lysate using a BCA assay to normalize the drug concentration to the amount of cellular protein.
Protocol 2: Investigating the Role of Active Transporters
This protocol determines if specific membrane transporters are involved in the cellular uptake of the compound.
Materials:
-
All materials from Protocol 1
-
Known inhibitors of specific transporters (e.g., verapamil for P-glycoprotein, ko143 for BCRP)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a known transporter inhibitor for 1 hour at 37°C.
-
Co-incubation: Add this compound to the medium (still containing the inhibitor) and incubate for the desired time (e.g., 60 minutes).
-
Termination and Lysis: Follow steps 4 and 5 of Protocol 1.
-
Quantification and Analysis: Quantify the intracellular this compound concentration as described in Protocol 1. A significant decrease in uptake in the presence of an inhibitor suggests the involvement of the targeted transporter.
Protocol 3: Assessing Endocytosis-Mediated Uptake
This protocol investigates the contribution of endocytic pathways to drug internalization.
Materials:
-
All materials from Protocol 1
-
Inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis)
-
Fluorescently labeled this compound (if available)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry).
-
Inhibitor Pre-incubation: Pre-treat the cells with endocytosis inhibitors for 1 hour.
-
Compound Incubation: Add fluorescently labeled this compound and incubate for 1-2 hours.
-
Visualization/Quantification:
-
Microscopy: Wash the cells, fix with 4% paraformaldehyde, and mount the coverslips on slides. Visualize the subcellular localization of the compound using a fluorescence microscope.
-
Flow Cytometry: Wash the cells, detach them using trypsin, and resuspend in PBS. Analyze the intracellular fluorescence intensity using a flow cytometer.
-
-
Analysis: A reduction in intracellular fluorescence in the presence of a specific inhibitor points to the involvement of that particular endocytic pathway.
Visualizing Cellular Uptake Mechanisms and Workflows
Diagrams are powerful tools for representing complex biological processes and experimental designs. The following are Graphviz-generated diagrams illustrating potential uptake pathways and experimental workflows.
Caption: Potential uptake pathways for this compound in tumor cells.
Caption: Workflow for investigating this compound uptake mechanisms.
Caption: Signaling pathway for transporter-mediated uptake.
The Role of Organic Anion Transporting Polypeptides (OATPs) in MHI-148 Uptake: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role played by Organic Anion Transporting Polypeptides (OATPs) in the cellular uptake of the heptamethine cyanine dye, MHI-148. The preferential accumulation of this compound in tumor cells, a key attribute for its use in cancer imaging and targeted therapy, is largely mediated by OATP-facilitated transport. This document details the molecular mechanisms, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction: OATPs and this compound
Organic Anion Transporting Polypeptides (OATPs), encoded by the SLCO gene family, are a superfamily of solute carrier transporters.[1][2] These membrane proteins facilitate the transport of a wide range of endogenous and xenobiotic compounds, including drugs, hormones, and toxins, across cellular membranes.[1] this compound is a near-infrared (NIR) heptamethine cyanine dye that exhibits inherent tumor-targeting properties.[3][4] Its accumulation in cancer cells is significantly higher than in normal cells, a phenomenon attributed to the overexpression of OATPs on the surface of many tumor cell types.
The tumor-specific uptake of this compound is not a passive process but is actively mediated by OATPs. This targeted delivery is further enhanced by the hypoxic microenvironment characteristic of many solid tumors, which upregulates OATP expression through the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. Understanding the interplay between OATPs and this compound is crucial for the development of this compound-based diagnostic and therapeutic agents in oncology.
Quantitative Data on this compound Uptake
The following tables summarize the available quantitative data regarding the OATP-mediated uptake of this compound.
Table 2.1: Comparative Uptake of this compound in Cancer vs. Normal Cells
| Cell Lines/Tissues | Comparison Metric | Fold Increase in Cancer Cells | Reference |
| HT-29 (colon carcinoma) vs. NIH3T3 (fibroblasts) | In vitro fluorescence signal | Markedly Greater (qualitative) | |
| Human liver cancer xenograft vs. normal tissue | In vivo fluorescence intensity | > 9-fold |
Table 2.2: Effect of OATP Inhibition and Knockdown on this compound Uptake
| Cell Line | Experimental Condition | Effect on this compound Uptake | Reference |
| Canine cancer cells | Pre-treatment with OATP inhibitors (Rifampicin, BSP) | Reduced NIR dye uptake (qualitative) | |
| Hep3B (hepatocellular carcinoma) | siRNA-mediated knockdown of OATP3A1 | ~50% decrease in NIRF dye uptake |
Table 2.3: Upregulation of OATP Expression by HIF-1α Stabilization
| Cell Line | Treatment | OATP Isoform | Change in mRNA Expression | Reference | | :--- | :--- | :--- | :--- | | Canine cancer cells (ACE1, 5b) | DMOG or Cobalt Chloride (HIF-1α stabilizers) | OATP1B3, OATP2B1 | Upregulation (qualitative) | |
Signaling and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows involved in the study of OATP-mediated this compound uptake.
Caption: HIF-1α/OATP signaling pathway in tumor cells.
Caption: Experimental workflow for OATP inhibition assay.
Caption: Experimental workflow for gene knockdown studies.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature.
In Vitro this compound Uptake Assay
Objective: To qualitatively and quantitatively assess the uptake of this compound in cancer cells versus normal cells.
Materials:
-
Cancer cell line (e.g., HT-29) and normal cell line (e.g., NIH3T3)
-
Complete culture medium (e.g., McCoy's 5A for HT-29, DMEM for NIH3T3)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal dishes or multi-well plates suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filters for NIR imaging
Procedure:
-
Seed cells in confocal dishes or multi-well plates and culture until they reach the desired confluency (e.g., 70-80%).
-
Prepare a working solution of this compound in serum-free culture medium. A final concentration of 10 µM is commonly used.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate at 37°C for a specified time (e.g., 30 minutes).
-
After incubation, remove the this compound solution and wash the cells twice with cold PBS to remove any unbound dye.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Visualize and capture images using a fluorescence microscope.
-
For quantitative analysis, measure the fluorescence intensity of individual cells or the entire field of view using appropriate software.
OATP Inhibition Assay
Objective: To determine if the uptake of this compound is mediated by OATPs using known OATP inhibitors.
Materials:
-
Cancer cell line known to express OATPs
-
OATP inhibitors such as bromosulfophthalein (BSP) or rifampicin (RIF)
-
This compound
-
Other materials as listed in Protocol 4.1
Procedure:
-
Follow step 1 of Protocol 4.1.
-
Prepare working solutions of the OATP inhibitors in culture medium.
-
Pre-incubate the cells with the OATP inhibitor solution for a specified time (e.g., 30-60 minutes) at 37°C. A control group with no inhibitor should be included.
-
Without washing, add this compound to the inhibitor-containing medium to the final desired concentration.
-
Follow steps 4-8 of Protocol 4.1.
-
Compare the fluorescence intensity between the inhibitor-treated and control groups. A significant reduction in fluorescence in the presence of the inhibitor suggests OATP-mediated uptake.
HIF-1α Modulation and its Effect on this compound Uptake
Objective: To investigate the role of the HIF-1α signaling pathway in regulating OATP-mediated this compound uptake.
4.3.1 HIF-1α Stabilization
Materials:
-
Cancer cell line
-
HIF-1α stabilizing agents such as dimethyloxaloylglycine (DMOG) or cobalt chloride (CoCl₂)
-
Materials for this compound uptake assay (Protocol 4.1) and qPCR analysis
Procedure:
-
Seed cells and culture overnight.
-
Treat the cells with a HIF-1α stabilizing agent (e.g., 1 mM DMOG or 100 µM CoCl₂) for a specified duration (e.g., 24 hours).
-
Following treatment, perform the this compound uptake assay as described in Protocol 4.1.
-
In parallel, lyse a separate set of treated cells to extract RNA for qPCR analysis to quantify the expression levels of OATP isoforms and known HIF-1α target genes (e.g., VEGF-A, Glut1).
4.3.2 HIF-1α Knockdown
Materials:
-
Cancer cell line
-
siRNA targeting HIF-1α and a non-targeting control siRNA
-
Transfection reagent
-
Materials for this compound uptake assay (Protocol 4.1) and qPCR analysis
Procedure:
-
Seed cells to be ready for transfection the next day.
-
Transfect the cells with either HIF-1α siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for a period sufficient to achieve gene knockdown (e.g., 48-72 hours).
-
After the incubation period, perform the this compound uptake assay as described in Protocol 4.1.
-
Concurrently, perform qPCR on RNA extracted from the transfected cells to confirm the knockdown of HIF-1α and to assess the expression of OATP isoforms.
Conclusion
The selective accumulation of this compound in tumor cells is a complex process significantly influenced by the expression and activity of OATP transporters. The HIF-1α/OATP signaling axis plays a pivotal role in this tumor-specific uptake, particularly in the hypoxic microenvironment of solid tumors. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and leverage the OATP-mediated transport of this compound for the advancement of cancer diagnostics and therapeutics. Further studies are warranted to elucidate the specific contributions of different OATP isoforms to this compound uptake in various cancer types and to obtain more detailed quantitative data on the kinetics of this transport.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatic organic anion-transporting polypeptide by RNA interference in sandwich-cultured human hepatocytes: an in vitro model to assess transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
MHI-148 Subcellular Localization in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant interest in the field of oncology for its intrinsic tumor-targeting properties.[1][2] Unlike many imaging agents that require conjugation to a tumor-specific ligand, this compound selectively accumulates in cancer cells, distinguishing them from their normal counterparts.[2][3] This inherent specificity has positioned this compound as a promising tool for in vivo imaging and as a delivery vehicle for cytotoxic payloads to tumor tissues.[1] Understanding the subcellular distribution of this compound is critical for optimizing its use in both diagnostic and therapeutic applications. This technical guide provides an in-depth overview of the subcellular localization of this compound in cancer cells, the mechanisms governing its uptake, and detailed experimental protocols for its study.
Subcellular Localization of this compound
Extensive research has demonstrated that this compound primarily accumulates in the mitochondria and lysosomes of cancer cells. This dual localization is a key feature of its tumor-specific retention. In contrast, normal cells exhibit significantly lower uptake and retention of the dye.
Data Presentation: Qualitative Summary of this compound Subcellular Localization
| Cell Line | Cancer Type | Subcellular Localization | Uptake in Normal Cells (e.g., NIH3T3) | Key Findings |
| HT-29 | Colon Carcinoma | Mitochondria and Lysosomes | Low | NIRF signal condenses on mitochondria and lysosomes. |
| MCF-7 | Breast Cancer | Not explicitly stated, but implied mitochondrial/lysosomal | Not explicitly stated | Used in studies with this compound conjugates. |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but implied mitochondrial/lysosomal | Not explicitly stated | Used in studies with this compound conjugates. |
| SGC-7901 | Gastric Cancer | Not explicitly stated, but implied mitochondrial/lysosomal | Not explicitly stated | Hypoxia enhances uptake. |
| A549 | Lung Cancer | Not explicitly stated, but implied mitochondrial/lysosomal | Not explicitly stated | Used in imaging studies. |
| Canine Cancer Cells | Various | Not explicitly stated, but implied mitochondrial/lysosomal | Low | Uptake regulated by HIF-1α. |
| Human Prostate Cancer (PCa) Xenografts | Prostate Cancer | Not explicitly stated, but implied mitochondrial/lysosomal | Low | Uptake via HIF1α/OATP axis. |
Mechanism of Preferential Uptake and Retention
The selective accumulation of this compound in cancer cells is primarily mediated by the Organic Anion-Transporting Polypeptide (OATP) family of transporters. These transporters are frequently overexpressed on the surface of various cancer cells compared to normal cells.
The hypoxic microenvironment characteristic of many solid tumors plays a crucial role in enhancing this compound uptake. Hypoxia leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that upregulates the expression of OATPs. This creates a positive feedback loop, further increasing the capacity of cancer cells to internalize this compound.
The uptake of this compound can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor, which confirms the role of these transporters in the uptake process.
Experimental Protocols
Determining the subcellular localization of this compound typically involves co-localization studies using fluorescence microscopy.
Key Experiment: Co-localization of this compound with Organelle-Specific Dyes
Objective: To visualize and confirm the accumulation of this compound in mitochondria and lysosomes of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Normal cell line for comparison (e.g., NIH3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution
-
MitoTracker™ Green FM or other mitochondrial stain
-
LysoTracker™ Green DND-26 or other lysosomal stain
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde for cell fixation
-
Mounting medium with DAPI (for nuclear counterstain)
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets for DAPI, the organelle tracker, and NIR dyes.
Protocol:
-
Cell Seeding:
-
Seed cancer cells and normal cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency at the time of imaging.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in complete cell culture medium at the desired concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound containing medium to the cells and incubate for a specific time (e.g., 1-4 hours) at 37°C.
-
-
Organelle Staining:
-
During the last 30-60 minutes of the this compound incubation, add the mitochondrial and/or lysosomal tracking dyes to the culture medium according to the manufacturer's instructions.
-
For example, add MitoTracker™ Green FM to a final concentration of 100-200 nM and LysoTracker™ Green DND-26 to a final concentration of 50-75 nM.
-
-
Cell Washing and Fixation:
-
Remove the incubation medium and wash the cells three times with warm PBS to remove any unbound dyes.
-
Fix the cells by incubating with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Capture images in separate channels for DAPI (blue), the organelle tracker (e.g., green), and this compound (near-infrared).
-
-
Image Analysis:
-
Merge the captured images to visualize the co-localization of the this compound signal with the mitochondrial and lysosomal signals.
-
Co-localization will appear as an overlap of colors (e.g., yellow or orange if red and green channels are merged).
-
Qualitatively and, if possible, quantitatively analyze the degree of co-localization using appropriate software (e.g., ImageJ with a co-localization plugin).
-
Visualizations
Signaling Pathway for this compound Uptake
Caption: Mechanism of this compound uptake and accumulation in cancer cells.
Experimental Workflow for Subcellular Localization
References
MHI-148: A Technical Guide to its Preferential Accumulation in Mitochondria and Lysosomes of Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and implications of MHI-148 accumulation in the mitochondria and lysosomes of tumor cells. This compound is a near-infrared (NIR) heptamethine cyanine dye recognized for its intrinsic tumor-targeting properties.[1][2] This characteristic makes it a significant agent for dual purposes: cancer imaging and as a vehicle for targeted drug delivery.[3][4] Its ability to selectively accumulate in specific subcellular compartments of cancer cells, namely the mitochondria and lysosomes, enhances its potential for developing novel theranostics.[3]
Core Mechanism of Selective Accumulation
The preferential uptake and retention of this compound in tumor cells over normal cells is not a random event but a targeted process governed by the unique physiology of the cancer microenvironment. The primary mechanism involves a class of membrane transport proteins and the hypoxic conditions characteristic of solid tumors.
-
Role of Organic Anion-Transporting Polypeptides (OATPs): A key factor in the selective uptake of this compound is the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of various cancer cells, including colon, lung, brain, and bladder carcinomas. These cell membrane-bound solute carriers facilitate the transport of the dye into the cancer cell. In contrast, normal cells exhibit low to no expression of these specific OATPs, resulting in significantly lower uptake of this compound. The uptake and retention of this compound in cancer cells can be completely blocked by bromosulfophthalein (BSP), a competitive inhibitor of OATPs, which confirms the critical role of this transport system.
-
Influence of the Hypoxic Tumor Microenvironment: The tumor microenvironment is often characterized by hypoxia (low oxygen levels). This condition activates hypoxia-inducible factor 1α (HIF1α), a transcription factor that has been shown to upregulate the expression of OATPs. This creates a positive feedback loop where the hypoxic state of the tumor enhances the expression of the very transporters this compound uses to enter the cell, further concentrating the dye in tumor tissues.
-
Dual Organelle Sequestration: Once inside the cancer cell, this compound is not diffusely distributed throughout the cytoplasm. Instead, it specifically concentrates in the mitochondria and lysosomes. This dual localization is significant because both organelles are involved in critical cellular processes, including apoptosis. Targeting these compartments can lead to more effective cell-killing mechanisms when this compound is conjugated with a cytotoxic agent.
The proposed signaling pathway for this compound uptake and accumulation is visualized below.
Quantitative Data Presentation
While much of the literature describes the accumulation qualitatively, the differential uptake between cancerous and normal cells is consistently reported as significant. The following table summarizes these comparative findings.
| Parameter | Cancer Cells (e.g., HT-29, MIA PaCa-2) | Normal Cells (e.g., NIH3T3, HEK293) | Reference |
| This compound Uptake & Retention | High / Preferential | Low to Negligible | |
| PTX-MHI Conjugate Uptake | Markedly Greater than Normal Cells | Significantly Lower | |
| OATP Expression | Upregulated / Overexpressed | Low / Absent | |
| Subcellular Localization | Mitochondria and Lysosomes | N/A (due to low uptake) |
Experimental Protocols
The determination of this compound's subcellular localization relies on established cell biology techniques, primarily fluorescence microscopy.
This protocol is designed to compare the intracellular uptake of this compound in cancer cells versus normal cells.
-
Cell Culture: Seed human colon carcinoma cells (e.g., HT-29) and normal fibroblasts (e.g., NIH3T3) in separate confocal dishes. Culture at 37°C for 24 hours.
-
Treatment: Prepare a 10 µM solution of this compound in the appropriate culture medium. Remove the existing medium from the cells and add the this compound solution.
-
Incubation: Incubate the cells with the this compound solution for a defined period (e.g., 2-4 hours) at 37°C.
-
Washing: Aspirate the this compound solution and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for near-infrared fluorescence. An exposure time of around 10 seconds may be necessary.
-
Analysis: Compare the fluorescence intensity between the cancer cell line and the normal cell line to assess preferential uptake.
This protocol determines the specific organelles in which this compound accumulates.
-
Cell Culture & this compound Treatment: Follow steps 1-3 from the Cellular Uptake Assay protocol using a cancer cell line known to uptake the dye (e.g., HT-29).
-
Organelle Staining:
-
For Mitochondria: During the last 30 minutes of this compound incubation, add a mitochondrial-specific dye such as MitoTracker Orange CMTMRos to the culture medium at its recommended concentration.
-
For Lysosomes: For a parallel experiment, add a lysosome-specific dye such as LysoTracker Green DND-26 during the last 30 minutes of incubation.
-
-
Washing: Follow step 4 from the Cellular Uptake Assay protocol.
-
Imaging: Mount the coverslips and image the cells using a confocal microscope. Acquire images in separate channels for this compound fluorescence and the organelle tracker fluorescence (e.g., green channel for LysoTracker, orange/red for MitoTracker).
-
Analysis: Merge the acquired images. Areas of co-localization, where the fluorescence from this compound and the organelle tracker overlap (often appearing as yellow in a red/green merge), indicate the accumulation of this compound within that specific organelle.
This experiment confirms the role of OATP transporters in this compound uptake.
-
Pre-incubation with Inhibitor: Seed cancer cells as described above. Before adding this compound, pre-incubate the cells with bromosulfophthalein (BSP), a competitive OATP inhibitor, for approximately 30-60 minutes.
-
Co-incubation: Without washing out the BSP, add the 10 µM this compound solution and co-incubate for the standard duration.
-
Imaging and Analysis: Follow the washing and imaging steps from Protocol 1. Compare the fluorescence intensity of cells treated with this compound alone to those pre-treated with BSP. A significant reduction in fluorescence in the BSP-treated group indicates OATP-dependent uptake.
The general workflow for determining the subcellular localization of this compound is depicted in the diagram below.
Implications for Targeted Drug Delivery
The selective accumulation of this compound in the mitochondria and lysosomes of cancer cells provides a powerful platform for targeted drug delivery. By conjugating cytotoxic drugs, such as Paclitaxel (PTX), to this compound, the resulting conjugate (PTX-MHI) is preferentially delivered to tumor cells, sparing adjacent healthy tissue. This strategy achieves two critical goals:
-
Enhanced Bioavailability at the Tumor Site: It overcomes the poor water solubility and slow penetration of drugs like PTX, increasing their concentration directly within the tumor.
-
Intracellular Targeting: Delivery is not just to the cancer cell, but specifically to the mitochondria and lysosomes. This can trigger cell death through both mitochondrial- and lysosomal-mediated pathways, potentially overcoming certain forms of drug resistance.
Studies have shown that PTX-MHI conjugates exhibit greater anticancer efficiency in colon carcinoma cells than PTX alone, with low toxicity in normal fibroblasts. This highlights the potential of this compound to serve as a versatile theranostic agent, enabling simultaneous tumor imaging and targeted, organelle-specific therapy.
References
- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.gsu.edu [news.gsu.edu]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of MHI-148 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a heptamethine cyanine dye that has garnered significant attention within the scientific community for its utility as a near-infrared fluorescence (NIRF) imaging agent, particularly in the context of cancer research and diagnostics. Its preferential accumulation in tumor cells allows for high-contrast imaging of malignant tissues. This technical guide provides an in-depth overview of the core photophysical properties of this compound, details the experimental protocols for their characterization, and illustrates the key cellular uptake pathway.
Photophysical Properties of this compound
| Property | Value (Approximated from IR-783) | Solvent/Conditions |
| Maximum Absorption (λ_max_) | ~774 nm | Phosphate-Buffered Saline (PBS) |
| Maximum Emission (λ_em_) | ~798 nm | Phosphate-Buffered Saline (PBS) |
| Molar Extinction Coefficient (ε) | ~157,000 - 162,000 M⁻¹cm⁻¹[1] | Saline/PBS |
| Fluorescence Quantum Yield (Φ_f_) | ~0.11 - 0.13[1] | Saline/DMSO |
| Fluorescence Lifetime (τ_f_) | ~0.17 ns (Approximated from ICG)[2][3] | Water |
| Stokes Shift | ~22 nm | Phosphate-Buffered Saline (PBS) |
Note: The values for Molar Extinction Coefficient, Fluorescence Quantum Yield, and Fluorescence Lifetime are based on data for the closely related heptamethine cyanine dyes IR-783 and Indocyanine Green (ICG), and should be considered as estimates for this compound.
Experimental Protocols
The characterization of the photophysical properties of this compound involves standard spectroscopic techniques. The following are detailed methodologies for key experiments.
Absorption and Emission Spectroscopy
Objective: To determine the maximum absorption and emission wavelengths of this compound.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) and then diluted to a working concentration (e.g., 10 µM) in a solvent of interest, such as phosphate-buffered saline (PBS, pH 7.4).
-
Absorption Spectrum Measurement:
-
The UV-Vis spectrophotometer is blanked using the solvent (PBS).
-
The absorbance of the this compound solution is measured over a wavelength range of 300-900 nm.
-
The wavelength of maximum absorbance (λ_max_) is determined from the resulting spectrum.
-
-
Emission Spectrum Measurement:
-
The spectrofluorometer is set to an excitation wavelength corresponding to the determined λ_max_.
-
The fluorescence emission is scanned over a wavelength range starting from the excitation wavelength to approximately 900 nm.
-
The wavelength of maximum fluorescence emission (λ_em_) is identified from the emission spectrum.
-
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_f_) of this compound relative to a standard.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to this compound is chosen. Indocyanine Green (ICG) in DMSO (Φ_f_ ≈ 0.13) is a suitable standard.
-
Procedure:
-
A series of dilute solutions of both this compound and the standard (ICG) are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
The absorbance of each solution is measured at the excitation wavelength using the UV-Vis spectrophotometer.
-
The fluorescence emission spectrum of each solution is recorded using the spectrofluorometer, with the same excitation wavelength and instrument parameters for all measurements.
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.
-
A plot of integrated fluorescence intensity versus absorbance is created for both this compound and the standard.
-
The quantum yield of this compound (Φ_f,sample_) is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²) where Φ_f,std_ is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and standard, the refractive index term cancels out.
-
Cellular Uptake and Signaling Pathway
The preferential accumulation of this compound in tumor cells is a key attribute for its use in cancer imaging. This selectivity is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells, a process that is often regulated by the cellular response to hypoxia.
Caption: Cellular uptake pathway of this compound in tumor cells.
Experimental Workflow Visualization
The systematic characterization of a fluorescent dye like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for photophysical characterization.
References
MHI-148 as a Near-Infrared Fluorescent Probe: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHI-148 is a heptamethine cyanine dye that has emerged as a promising near-infrared (NIR) fluorescent probe with inherent tumor-targeting properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental protocols, and quantitative data to facilitate its application in cancer research and drug development. This compound's ability to preferentially accumulate in tumor cells is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells, particularly under hypoxic conditions.[3][4] This targeted uptake, combined with its favorable photophysical properties, makes this compound a valuable tool for non-invasive in vivo imaging and a promising candidate for targeted drug delivery systems.
Core Properties of this compound
This compound possesses favorable characteristics for a near-infrared fluorescent probe, including a high molar absorption coefficient and a strong fluorescence quantum yield.[3] While specific quantum yield values are not consistently reported across the literature, its performance in various studies indicates high fluorescence brightness suitable for sensitive detection.
| Property | Value/Description | Reference(s) |
| Chemical Class | Heptamethine Cyanine Dye | |
| Excitation Wavelength | ~633 nm (for microscopy) | |
| Emission Wavelength | ~780 nm (for microscopy) | |
| Tumor-to-Background Ratio | 9.1 in a tumor-bearing mouse model at 24h |
Mechanism of Action and Cellular Uptake
This compound's tumor selectivity is a key attribute for its application in oncology. The probe is actively transported into cancer cells, leading to its accumulation in subcellular organelles.
Signaling Pathway for Cellular Uptake
The preferential accumulation of this compound in tumor cells is largely attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs), particularly OATP1B3, on the cancer cell surface. This process is often enhanced in the hypoxic tumor microenvironment through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates OATP expression. Once inside the cell, this compound localizes primarily within the mitochondria and lysosomes.
References
The Advent of MHI-148 in Oncology: A Technical Guide to a Potent Theranostic Agent
For Immediate Release
In the dynamic landscape of cancer research, the quest for targeted therapies that can selectively eradicate tumor cells while sparing healthy tissue remains a paramount objective. The heptamethine cyanine dye, MHI-148, has emerged as a significant player in this arena, demonstrating remarkable potential as both a diagnostic imaging agent and a targeted drug delivery vehicle. This technical guide provides an in-depth overview of the core applications of this compound in cancer research, with a focus on its mechanism of action, experimental validation, and future directions. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against cancer.
Core Principles of this compound Functionality
This compound is a near-infrared (NIR) fluorescent dye characterized by its preferential accumulation and retention within tumor cells.[1][2] This inherent tumor-targeting capability is the cornerstone of its multifaceted applications in oncology.[2][3] The primary mechanism underpinning this selectivity is the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many cancer cells, coupled with the hypoxic tumor microenvironment.[4] In contrast, normal cells exhibit significantly lower levels of OATPs, leading to minimal uptake of this compound.
Once internalized, this compound localizes within the mitochondria and lysosomes of cancer cells. This subcellular accumulation can be harnessed for several therapeutic and diagnostic purposes, establishing this compound as a powerful "theranostic" agent—a single compound that integrates both therapeutic and diagnostic functionalities.
Key Applications in Cancer Research
The unique properties of this compound have led to its exploration in three principal areas of cancer research:
-
Tumor Imaging and Surgical Guidance: As a NIR fluorescent dye, this compound can be used as a contrast agent to illuminate tumors, enabling their precise visualization. This has significant implications for surgical oncology, where it can help guide surgeons in the complete removal of cancerous tissue.
-
Targeted Drug Delivery: this compound can be chemically conjugated to various anticancer drugs, such as Paclitaxel (PTX) and Palbociclib. This conjugation allows for the selective delivery of these potent chemotherapeutic agents directly to the tumor site, thereby enhancing their efficacy and reducing systemic toxicity. The product of such a conjugation with Paclitaxel, known as PTX-MHI, has demonstrated superior anticancer effects in colon cancer models compared to Paclitaxel alone.
-
Photothermal Therapy (PTT): In conjunction with nanocarriers, this compound can be employed in photothermal therapy. When irradiated with NIR light, this compound can generate heat, leading to the thermal ablation of cancer cells. This approach offers a targeted and minimally invasive treatment modality.
Quantitative Analysis of this compound Efficacy
The cytotoxic effects of this compound and its conjugates have been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.
In Vitro Cytotoxicity of this compound and its Conjugates
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| PTX-MHI | HT-29 (Colon Cancer) | MTT Assay (3 days) | Significant cytotoxicity at 0.1, 0.5, and 1.5 µM | |
| PTX | HT-29 (Colon Cancer) | MTT Assay (3 days) | Slight toxicity at 1.5 µM on day 1 | |
| This compound | HT-29 (Colon Cancer) | MTT Assay (3 days) | Minimal cytotoxicity at tested concentrations | |
| PTX-MHI | NIH3T3 (Normal Fibroblast) | MTT Assay (3 days) | Lower cytotoxicity compared to PTX | |
| MHI-palbociclib | MCF-7 (Breast Cancer) | Cell Proliferation, Growth, and Viability Assays | Increased potency compared to palbociclib | |
| MHI-palbociclib | MDA-MB-231 (Breast Cancer) | Cell Proliferation, Growth, and Viability Assays | Increased potency compared to palbociclib |
In Vivo Tumor Growth Inhibition
A study utilizing a BALB/c nude mouse model with subcutaneous HT-29 colon cancer xenografts demonstrated the superior in vivo efficacy of PTX-MHI.
| Treatment Group | Dosage | Outcome | Reference |
| PTX-MHI | 2 mg/kg PTX equivalent | Significant tumor growth inhibition | |
| PTX | 2 mg/kg | Less effective tumor growth inhibition than PTX-MHI | |
| This compound | 2 mg/kg | No significant tumor growth inhibition | |
| PBS (Control) | - | Uninhibited tumor growth |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies associated with this compound research, the following diagrams illustrate key processes.
Caption: this compound uptake and action in cancer cells.
Caption: Workflow for this compound conjugate evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments involving this compound and its conjugates, based on published studies.
Synthesis and Purification of PTX-MHI Conjugate
The synthesis of paclitaxel-MHI-148 (PTX-MHI) is achieved by coupling the hydroxyl group of Paclitaxel with the carboxylic group of this compound. Characterization and confirmation of the conjugate are typically performed using absorbance spectrum analysis and time-of-flight mass spectrometry.
In Vitro Cellular Uptake and Localization
-
Cell Culture: Human colon carcinoma (HT-29) cells and normal mouse embryonic fibroblasts (NIH3T3) are cultured in appropriate media (e.g., McCoy's 5A Medium for HT-29 and RPMI-1640 for NIH3T3) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in appropriate culture plates and incubated. Subsequently, they are treated with this compound or PTX-MHI at desired concentrations.
-
NIRF Imaging: After incubation, the cells are washed to remove any unbound dye or conjugate. Near-infrared fluorescent (NIRF) imaging is then performed to visualize the cellular uptake.
-
Co-localization: To determine the subcellular localization, cells are co-stained with organelle-specific trackers such as LysoTracker Green (for lysosomes) and MitoTracker Green (for mitochondria) before imaging.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HT-29 and NIH3T3 cells are seeded in 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of PTX-MHI, this compound, and PTX (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM).
-
Incubation and Analysis: Cell viability is assessed at different time points (e.g., 24, 48, and 72 hours) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: An HT-29 colon cancer tumor model is established in female BALB/c nude mice by subcutaneous injection of HT-29 cells.
-
Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups and intravenously injected with PBS (control), this compound, PTX, or PTX-MHI. A typical dosing schedule might involve injections on days 0, 7, and 14.
-
Monitoring: Tumor volumes and mouse body weights are measured every other day for the duration of the study (e.g., 30 days).
-
Biodistribution: At the end of the study, or at specific time points, in vivo and ex vivo NIRF imaging of the tumors and major organs can be performed to assess the biodistribution of the conjugate.
Future Perspectives and Conclusion
This compound stands as a promising platform technology in the field of oncology. Its inherent tumor-targeting properties, combined with its utility as an imaging agent and a drug delivery vehicle, position it as a versatile tool for developing more effective and less toxic cancer therapies. The successful conjugation of this compound with chemotherapeutic agents like Paclitaxel and Palbociclib has already demonstrated the potential of this approach in preclinical models.
Future research will likely focus on expanding the repertoire of drugs that can be conjugated to this compound, exploring its application in a wider range of cancer types, and advancing the most promising candidates into clinical trials. The continued development of this compound-based theranostics holds the promise of a new era of personalized and precision oncology, where the ability to see and treat cancer is seamlessly integrated into a single, potent molecule.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of Palbociclib with this compound Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
MHI-148: A Technical Guide for In Vivo and In Vitro Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MHI-148, a near-infrared (NIR) heptamethine cyanine dye, for in vivo and in vitro imaging applications. This compound demonstrates preferential uptake and retention in tumor cells, making it a promising agent for cancer detection, diagnosis, and targeted therapy research.[1][2][3] This document outlines the core mechanisms of action, experimental protocols, and key quantitative data associated with its use.
Core Mechanism and Tumor Specificity
This compound is a lipophilic, cationic dye that exhibits intrinsic tumor-targeting capabilities without the need for chemical conjugation to a targeting moiety.[1] Its selective accumulation in cancer cells is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of tumor cells.[1] The uptake and retention of this compound in cancer cells can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor.
Upon entering the cell, this compound localizes within the mitochondria and lysosomes of cancer cells, a phenomenon not observed in normal cells. This selective intracellular accumulation is a key factor in its utility for tumor-specific imaging.
The β-catenin signaling pathway has been shown to regulate the expression of membrane transporters OATP2B1 and ABCG2, which in turn mediate the tumor-specific accumulation of this compound in hepatocellular carcinoma (HCC) cells. Inhibition of the β-catenin pathway can enhance this compound accumulation in HCC tissues, thereby improving tumor imaging efficacy in vivo.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various experimental settings.
| Parameter | Cell Line / Model | Concentration / Dose | Incubation / Time Point | Key Finding | Reference |
| In Vitro Cell Uptake | |||||
| Dye Concentration | PC-3, DU-145, LNCaP | 20 µM | 30 min | Significant uptake in prostate cancer cells compared to normal RWPE-1 cells. | |
| Dye Concentration | HT-29 | 10 µM | 1 h | Markedly greater uptake in colon cancer cells than in normal NIH3T3 fibroblasts. | |
| Cytotoxicity (IC50) | HT-29, NIH3T3 | 0 - 1.5 µM | 3 days | Negligible toxicity observed in both cancer and normal cell lines. | |
| In Vivo Imaging | |||||
| Dose (Intraperitoneal) | Nude mice (SN12C renal) | 10 nmol/mouse | 24 h | Strong tumor signal with this compound compared to background with inactive analogs. | |
| Dose (Intraperitoneal) | Nude mice (PCa xenograft) | 50 nmol/mouse | 48 h | Successful whole-body NIR fluorescence imaging of prostate cancer xenografts. | |
| Dose (Intravenous) | Nude mice (HT-29 colon) | 2 mg/kg (as PTX-MHI) | 12 h (peak) | Maximum tumor accumulation observed at 12 hours post-injection. | |
| Dose (Intravenous) | Dogs (spontaneous tumors) | 1.5 µmol/kg | 3 days | Increased uptake in various spontaneous canine tumors compared to normal tissue. | |
| Tumor-to-Normal Tissue Ratio | Nude mice (HCC xenograft) | Not specified | 8 h (peak) | Peak tumor-to-normal tissue signal ratio achieved at 8 hours post-injection. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Cell Staining and Imaging
-
Cell Culture: Culture cancer and normal cell lines in appropriate media and conditions. For example, HT-29 colorectal adenocarcinoma cells can be grown in McCoy's 5A Medium, while NIH3T3 mouse embryonic fibroblasts are cultured in RPMI-1640.
-
Cell Seeding: Seed cells into appropriate vessels for imaging, such as four-chamber slides or 24-well plates, at a density of approximately 1x10^4 cells/well and allow them to adhere for 24 hours.
-
Dye Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO) and store it at 4°C in the dark. Dilute the stock solution in serum-free medium to the desired working concentration (e.g., 20 µM).
-
Incubation: Remove the culture medium from the cells and add the this compound working solution. Incubate at 37°C for a specified duration (e.g., 30 minutes).
-
Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound dye.
-
Counterstaining (Optional): For visualization of nuclei, cells can be counterstained with a nuclear stain like DAPI for 10 minutes at 37°C, followed by two PBS washes.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Imaging: Acquire fluorescence images using a fluorescence microscope with appropriate filter sets for this compound (near-infrared spectrum).
In Vivo Animal Imaging
-
Animal Models: Utilize appropriate animal models, such as athymic nude mice bearing human tumor xenografts (e.g., prostate, colon, or renal cancer).
-
Dye Administration: Administer this compound to the animals via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage will vary depending on the animal model and experimental design (e.g., 10-50 nmol/mouse).
-
Imaging Time Points: Perform whole-body NIR fluorescence imaging at various time points post-injection (e.g., 2, 4, 6, 12, 24, 48 hours) to determine the optimal time for tumor visualization and to assess biodistribution.
-
Imaging System: Use a suitable in vivo imaging system equipped for NIR fluorescence detection (e.g., Kodak Imaging System, IVIS Lumina XR).
-
Ex Vivo Analysis (Optional): Following the final in vivo imaging session, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the dye. Tissues can also be processed for histological analysis (H&E staining) and NIR fluorescence microscopy to correlate signal with tumor morphology.
Visualizations
This compound Cellular Uptake and Signaling Pathway
Caption: this compound cellular uptake is mediated by OATP transporters, leading to accumulation in mitochondria and lysosomes of cancer cells. This process is influenced by β-catenin signaling which regulates OATP expression.
General Experimental Workflow for this compound Imaging
Caption: A generalized workflow for utilizing this compound in both in vitro cell-based assays and in vivo animal imaging studies.
References
MHI-148 as a Theranostic Agent: A Technical Guide for Researchers and Drug Development Professionals
Abstract
MHI-148 is a heptamethine cyanine dye that has emerged as a potent theranostic agent, seamlessly bridging the gap between cancer diagnostics and therapy. Its intrinsic near-infrared fluorescence (NIRF) properties, coupled with a remarkable ability to preferentially accumulate in tumor cells, position it as a superior candidate for non-invasive imaging and targeted drug delivery. This technical guide provides an in-depth exploration of this compound, covering its core mechanisms of action, applications in diagnostic imaging and therapeutic interventions, comprehensive quantitative data, and detailed experimental protocols. The document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.
Introduction to this compound
This compound is a near-infrared (NIR) heptamethine cyanine dye characterized by a rigid cyclohexenyl substitution in its polymethine chain.[1][2] This structural feature enhances its chemical and photostability, making it an excellent probe for biological applications.[2] The concept of "theranostics" involves the integration of diagnostic and therapeutic capabilities into a single agent. This compound epitomizes this concept through its dual functions: as a fluorescent agent for real-time optical imaging of tumors and as a targeting moiety to deliver cytotoxic payloads specifically to cancer cells.[3][4] Its ability to be chemically modified, particularly via its carboxyl side chain, allows for conjugation with various therapeutic molecules, further expanding its theranostic potential.
Core Mechanism of Tumor Targeting
The efficacy of this compound as a theranostic agent is fundamentally rooted in its selective uptake and retention by cancer cells, while largely sparing normal, healthy cells. This tumor-specific accumulation is not a passive phenomenon but is mediated by a combination of physiological and molecular factors.
Key Mechanisms:
-
Organic Anion-Transporting Polypeptides (OATPs): Cancer cells frequently overexpress OATPs on their surface. This compound is actively transported into tumor cells via these proteins. This transport mechanism is a primary driver of its selectivity and can be competitively inhibited by molecules like bromosulfophthalein (BSP). In hepatocellular carcinoma, the specific transporters OATP2B1 and ABCG2, which are regulated by the β-catenin signaling pathway, have been identified as key mediators of this compound uptake.
-
Hypoxic Tumor Microenvironment: The low-oxygen conditions typical of solid tumors also contribute to the enhanced accumulation of this compound. The Hypoxia-Inducible Factor 1α (HIF1α)/OATP signaling axis appears to play a significant role in this process.
-
Subcellular Localization: Once inside the cancer cell, this compound concentrates in the mitochondria and lysosomes. This specific intracellular trafficking is crucial for its therapeutic effects, especially when conjugated with drugs that act on these organelles.
Figure 1: this compound Cancer Cell Uptake Mechanism.
Diagnostic Applications: Near-Infrared Fluorescence (NIRF) Imaging
This compound's strong absorbance and fluorescence in the near-infrared window (700-900 nm) make it an ideal agent for in vivo imaging. Light in this spectral region can penetrate biological tissues more deeply with reduced autofluorescence, enabling high-sensitivity detection of tumors.
-
Tumor Delineation: this compound has been successfully used to visualize a wide array of tumors, including colon, lung, prostate, and breast cancers, in preclinical models. Its preferential accumulation provides a high contrast between malignant and healthy tissue. Studies have demonstrated its ability to detect metastases and even individual cancer cells in blood samples.
-
Ex Vivo Analysis: In a pioneering study, this compound applied to freshly resected human tumor tissues showed a six-fold increase in fluorescence intensity in cancerous regions compared to adjacent normal tissue, confirming its clinical potential.
-
Dual-Modality Imaging: To enhance spatial resolution for deep-tissue tumors, this compound has been chelated with Gallium-68 (⁶⁸Ga) to create a dual-modality PET/NIRF probe, combining the sensitivity of positron emission tomography with the high resolution of optical imaging.
Therapeutic Applications
Beyond imaging, this compound serves as a versatile platform for targeted cancer therapy.
Drug Delivery Vehicle
By conjugating cytotoxic drugs to this compound, their therapeutic index can be significantly improved. The dye acts as a "Trojan horse," selectively delivering the therapeutic payload to tumor cells, thereby increasing local efficacy and minimizing systemic side effects.
-
Paclitaxel (PTX) Conjugate (PTX-MHI): A conjugate of this compound and the chemotherapeutic drug paclitaxel has demonstrated enhanced anticancer efficiency. The PTX-MHI conjugate accumulates in the mitochondria and lysosomes of cancer cells, inducing cell death through multiple pathways.
-
Mitochondrial (Intrinsic) Apoptosis: Accumulation in mitochondria triggers the intrinsic apoptotic pathway, involving the release of cytochrome c and the subsequent activation of caspases 9 and 3.
-
Lysosomal Cell Death: Disruption of the lysosomal membrane by the conjugate leads to the release of cathepsin B, initiating a lysosomal-mediated cell death cascade.
-
Figure 2: PTX-MHI Induced Cell Death Signaling Pathways.
-
Palbociclib Conjugate (MHI-palbociclib): Interestingly, conjugating the CDK4/6 inhibitor palbociclib to this compound not only enhanced its cytotoxicity but also altered its mechanism of action. The conjugate did not induce the typical G1 cell cycle arrest, suggesting it engages different cellular targets than the parent drug, highlighting the transformative potential of this compound conjugation.
Photothermal Therapy (PTT)
This compound's strong absorbance in the NIR region can be harnessed for photothermal therapy. When formulated into nanomicelles (e.g., MHI-HGC-PTX), this compound can efficiently convert NIR light into heat. Upon irradiation with an 808 nm laser, these nanomicelles generate localized hyperthermia, ablating tumor cells. This process can also trigger the release of a co-loaded chemotherapeutic agent, resulting in a potent synergistic effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and its conjugates.
Table 1: In Vitro Cytotoxicity of this compound and PTX-MHI Conjugate
| Compound | Cell Line | Type | Concentration Range (µM) | Outcome | Reference |
|---|---|---|---|---|---|
| This compound | HT-29 | Colon Cancer | 0.01 - 1.5 | Negligible toxicity | |
| This compound | NIH3T3 | Normal Fibroblast | 0.01 - 1.5 | Negligible toxicity | |
| PTX-MHI | HT-29 | Colon Cancer | 0.01 - 1.5 | Significant dose-dependent cytotoxicity | |
| PTX-MHI | NIH3T3 | Normal Fibroblast | 0.01 - 1.5 | Low toxicity |
| PTX | HT-29 | Colon Cancer | 0.01 - 1.5 | Less cytotoxic than PTX-MHI | |
Table 2: In Vivo Biodistribution and Imaging
| Agent | Animal Model | Tumor Type | Dose | Peak Tumor Accumulation | Tumor-to-Normal Ratio | Reference |
|---|---|---|---|---|---|---|
| PTX-MHI | BALB/c nude mice | HT-29 Colon Cancer | 2 µ g/mouse , IV | 12 hours post-injection | High accumulation in tumor vs. major organs | |
| This compound | Nude mice | Hepatocellular Carcinoma | Not specified | 8 hours post-injection | ~8 (Tumor/Normal Tissue) | |
| ⁶⁸Ga-DOTA-IR808* | Nude mice | MCF-7 Breast Cancer | Not specified | 4-6 hours post-injection | >8 (Tumor/Muscle at 360 min) |
*IR808 is a close structural analog of this compound.
Table 3: Photothermal Properties of MHI-HGC-PTX Nanomicelle
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Temperature Increase | Reached 50.3 °C | 33 µg/mL concentration, 1 W/cm² 808 nm laser, 1 minute |
| Therapeutic Outcome | Marked tumor reduction | Combination of PTT and chemotherapy | |
Key Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research on this compound.
Synthesis of PTX-MHI Conjugate
-
Reaction: The synthesis is achieved through an ester formation reaction between the hydroxyl group of Paclitaxel (PTX) and the carboxylic acid group of this compound. This is typically performed in an organic solvent using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Purification: The crude product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the PTX-MHI conjugate.
-
Characterization: The final product's identity and purity are confirmed using mass spectrometry (e.g., MALDI-TOF-MS) to verify the molecular weight and UV-Vis spectrophotometry to check the absorbance spectrum.
In Vitro Cellular Uptake and Co-localization Assay
-
Cell Culture: Cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) are cultured in appropriate media in chamber slides or multi-well plates.
-
Treatment: Cells are incubated with this compound or its conjugate at a specific concentration for a defined period.
-
Co-staining (for localization): To identify subcellular compartments, cells are co-incubated with organelle-specific fluorescent trackers, such as MitoTracker (for mitochondria) and LysoTracker (for lysosomes).
-
Imaging: Live or fixed cells are imaged using a fluorescence microscope equipped with appropriate filter sets for NIR fluorescence and the co-stains. The degree of co-localization is analyzed by merging the different fluorescence channels.
In Vitro Cytotoxicity (MTT) Assay
-
Cell Seeding: Cells are seeded into 96-well plates at a density of ~10,000 cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, PTX, PTX-MHI) and incubated for 24, 48, or 72 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read at ~570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.
In Vivo Tumor Model and Biodistribution Study
-
Tumor Implantation: An animal tumor model is established by subcutaneously injecting a suspension of cancer cells (e.g., 1x10⁶ HT-29 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice). Tumors are allowed to grow to a palpable size (e.g., 5-7 mm).
-
Agent Administration: The this compound conjugate (e.g., PTX-MHI in PBS) is administered via intravenous (IV) injection.
-
In Vivo NIRF Imaging: At various time points post-injection, mice are anesthetized and imaged using an in vivo imaging system (IVIS) to monitor the biodistribution and tumor accumulation of the agent in real-time.
-
Ex Vivo Biodistribution: At a predetermined endpoint (e.g., 12 hours for PTX-MHI), mice are euthanized. The tumor and major organs (liver, spleen, kidneys, heart, lungs) are harvested, and their fluorescence is imaged ex vivo to quantify the relative signal intensity in each tissue.
Figure 3: General Experimental Workflow for this compound Conjugates.
Conclusion and Future Perspectives
This compound stands out as a highly promising theranostic agent with significant potential to reshape cancer diagnosis and treatment. Its inherent tumor-targeting capabilities, mediated primarily by OATP transporters, allow for both high-contrast imaging and selective delivery of therapeutic agents. The successful conjugation of this compound with drugs like paclitaxel and its application in photothermal therapy underscore its versatility.
Future research should focus on clinical translation, investigating the safety and efficacy of this compound-based agents in human subjects. Further exploration into conjugating this compound with a broader range of therapeutics, including immunotherapy agents and radionuclides, could unlock new synergistic treatment paradigms. Optimizing nanoparticle formulations to improve pharmacokinetics and tumor penetration will also be a critical avenue of investigation. Ultimately, this compound and its derivatives are poised to play a pivotal role in the advancement of personalized and precision oncology.
References
- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heptamethine Cyanine–Based Application for Cancer Theranostics [frontiersin.org]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
MHI-148 Protocol for In Vivo Imaging in Mice: Application Notes and Detailed Protocols
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties, making it a valuable tool for in vivo imaging studies in preclinical cancer research.[1][2] Unlike traditional imaging agents that may require conjugation to a targeting ligand, this compound selectively accumulates in tumor cells.[2][3] This preferential uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of cancer cells, and is enhanced by the hypoxic microenvironment of tumors.[1] Following cellular uptake, this compound localizes within the mitochondria and lysosomes. These characteristics make this compound a promising agent for non-invasive tumor imaging, metastatic detection, and as a vehicle for targeted drug delivery.
This document provides detailed application notes and experimental protocols for the use of this compound for in vivo imaging in mouse models of cancer.
Signaling Pathway and Cellular Uptake
The tumor-specific accumulation of this compound is a key advantage for in vivo imaging. The proposed mechanism involves the following steps:
Caption: this compound Cellular Uptake Pathway.
Experimental Protocols
Materials and Equipment
-
This compound: Synthesized and purified as described in the literature.
-
Vehicle: Phosphate-buffered saline (PBS) or other appropriate sterile, biocompatible solvent.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous or orthotopic tumor xenografts (e.g., HT-29, A549, SNU-739).
-
In Vivo Imaging System: A system capable of near-infrared fluorescence imaging with appropriate excitation and emission filters (e.g., excitation ~760 nm, emission ~825-850 nm).
-
Standard laboratory equipment: Syringes, needles, animal anesthesia equipment, etc.
Animal Handling and Tumor Model Establishment
-
Cell Culture: Culture the desired cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells) into the flank or shoulder of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 5-7 mm or ~200 mm³). Monitor tumor volume and animal body weight regularly.
This compound Administration and In Vivo Imaging Workflow
The following diagram outlines the general workflow for this compound administration and subsequent in vivo imaging.
Caption: this compound In Vivo Imaging Workflow.
Detailed Protocol
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle (e.g., PBS) to the desired concentration.
-
Animal Anesthesia: Anesthetize the tumor-bearing mice using an appropriate method (e.g., isoflurane inhalation).
-
This compound Administration: Administer the this compound solution via intravenous (tail vein) injection. The dosage can vary, with studies reporting successful imaging with doses ranging from 2 µ g/mouse to 0.75 µmol/kg.
-
In Vivo Imaging:
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for maximal tumor accumulation and signal-to-noise ratio. Common imaging time points include 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-injection.
-
Maximum tumor accumulation has been observed at time points ranging from 4 to 12 hours post-injection.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and in a non-tumor bearing region (for background subtraction).
-
Calculate the tumor-to-normal tissue (T/NT) ratio to assess the specificity of this compound accumulation.
-
-
Ex Vivo Biodistribution (Optional):
-
At a predetermined time point (e.g., the time of peak tumor fluorescence), euthanize the mice.
-
Harvest the tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys).
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images to confirm the biodistribution of this compound.
-
Quantify the fluorescence intensity in each organ.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies using this compound for in vivo imaging in mice.
Table 1: this compound Dosage and Administration
| Parameter | Details | Reference |
| Animal Model | BALB/c nude mice | |
| Tumor Model | HT-29 (colon) | |
| Administration Route | Intravenous (tail vein) | |
| Dosage | 2 µ g/mouse | |
| Vehicle | PBS |
| Parameter | Details | Reference |
| Animal Model | Nude mice | |
| Tumor Model | SNU-739 (hepatocellular carcinoma) | |
| Administration Route | Intravenous (tail vein) | |
| Dosage | 0.75 µmol/kg | |
| Vehicle | Not specified |
Table 2: In Vivo Imaging Parameters and Results
| Parameter | Details | Reference |
| Imaging System | FOBI in vivo imaging system | |
| Emission Filter | 825 nm | |
| Exposure Time | 1 s | |
| Time of Max. Tumor Accumulation | 12 hours |
| Parameter | Details | Reference |
| Imaging System | Lumina II Small Animal Optical Imaging System | |
| Excitation/Emission | 760/850 nm | |
| Time of Max. Tumor Accumulation | 4 hours | |
| Peak Tumor-to-Normal Tissue Ratio | Achieved at 8 hours |
Table 3: Ex Vivo Biodistribution of this compound Conjugate (PTX-MHI) at 12 hours Post-Injection
| Organ | Mean Fluorescence Intensity ± SD | Reference |
| Tumor | High | |
| Liver | Moderate | |
| Kidneys | Low | |
| Spleen | Low | |
| Lungs | Low | |
| Heart | Low |
Note: The fluorescence intensities are qualitative descriptions based on the referenced study. For precise quantitative values, refer to the original publication.
Conclusion
This compound is a versatile and effective near-infrared fluorescent dye for non-invasive in vivo imaging of tumors in mouse models. Its inherent tumor-targeting capabilities, mediated by OATP transporters, allow for high-contrast imaging with a favorable signal-to-noise ratio. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their preclinical imaging studies. Adherence to these guidelines will facilitate the generation of reproducible and reliable data for the evaluation of tumor burden, metastasis, and the efficacy of targeted therapies.
References
Application Notes and Protocols for MHI-148 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye recognized for its tumor-targeting properties.[1][2] Unlike many imaging agents that require conjugation to a targeting moiety, this compound exhibits intrinsic preferential accumulation in cancer cells.[2] This characteristic makes it a valuable tool for in vivo tumor imaging and a candidate for targeted drug delivery systems.[3] The selective uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of cancer cells, and is enhanced by the hypoxic tumor microenvironment.[4] Following cellular uptake, this compound localizes within the mitochondria and lysosomes.
These application notes provide a comprehensive overview of the administration and dosage of this compound for preclinical animal studies, including detailed protocols for preparation, administration, and in vivo imaging.
Mechanism of Action: Tumor-Specific Uptake
The preferential accumulation of this compound in tumor tissues is a multi-factorial process. The primary mechanism involves transport across the cell membrane by OATPs. Many cancer types upregulate the expression of OATPs, leading to enhanced uptake of OATP substrates like this compound compared to normal tissues. This process is sodium-independent. Additionally, the hypoxic conditions typical of the tumor microenvironment can further stimulate the uptake of this compound. Once inside the cancer cell, the dye concentrates in the mitochondria and lysosomes.
Quantitative Data: Administration & Dosage Summary
The dosage of this compound can vary depending on the animal model, the intended application (e.g., imaging vs. therapy), and whether it is administered alone or as a conjugate. The following table summarizes dosages reported in various preclinical studies.
| Animal Model | Cancer Type | Administration Route | Dosage (this compound alone) | Dosage (as a conjugate) | Vehicle / Formulation | Reference |
| BALB/c nude mice | HT-29 Colon Cancer | Intravenous (i.v.) | 2 mg/kg | 2 mg/kg (PTX-MHI) | 200 µL PBS | |
| Athymic nude mice | Human Prostate Cancer | Intraperitoneal (i.p.) | 0.375 mg/kg | N/A | DMSO, diluted in serum-free medium | |
| Mice | SN12C Renal Cancer | Intraperitoneal (i.p.) | 10 nmol per mouse | N/A | DMSO, diluted with appropriate vehicles | |
| Athymic nude mice | Human PCa Xenografts | Intraperitoneal (i.p.) | 50 nmol per mouse | N/A | DMSO | |
| Mice | Gastric Cancer Xenografts | Intraperitoneal (i.p.) | 50 nmol per mouse | N/A | N/A | |
| Dogs | Spontaneous Tumors | Intravenous (i.v.) | 1.5 µmol/kg | N/A | DMSO |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper preparation of this compound is critical for its solubility and bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS) or serum-free medium, sterile
-
0.2 µm sterile syringe filters
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1 mM.
-
Store the stock solution at 4°C, protected from light.
-
On the day of injection, thaw the stock solution.
-
Calculate the required volume of this compound based on the animal's weight and the desired final dosage.
-
Dilute the this compound stock solution to the final desired concentration using a sterile vehicle such as PBS or serum-free medium. For example, for a 2 mg/kg dose in a 20g mouse to be delivered in 200 µL, the final concentration would be 0.2 mg/mL.
-
Vortex the solution gently to ensure it is thoroughly mixed.
-
Filter the final injection solution through a 0.2 µm sterile syringe filter to remove any potential precipitates or microbial contaminants.
Protocol for In Vivo Tumor Model and Administration
This protocol describes the establishment of a subcutaneous tumor xenograft model and subsequent intravenous administration of this compound.
Materials:
-
6-8 week old immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Cancer cell line (e.g., HT-29)
-
Sterile PBS and Trypsin-EDTA
-
Syringes (1 mL) with 27-30 gauge needles
-
Prepared this compound solution
-
Animal restrainer or anesthesia equipment
-
Heat lamp or warming pad
Protocol:
-
Tumor Cell Implantation:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Proceed with the study when tumors reach a palpable size (e.g., 50-100 mm³).
-
-
This compound Administration (Intravenous Tail Vein Injection):
-
Weigh the mouse to calculate the precise injection volume.
-
Warm the mouse using a heat lamp to induce vasodilation of the tail veins, which simplifies the injection process.
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with an antiseptic solution (e.g., 70% ethanol).
-
Identify one of the lateral tail veins.
-
Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle, with the bevel facing up.
-
Slowly inject the prepared this compound solution (typically 100-200 µL). Successful injection is often indicated by a lack of resistance and blanching of the vein.
-
Withdraw the needle and apply gentle pressure with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol for In Vivo Near-Infrared (NIR) Fluorescence Imaging
Materials:
-
In vivo imaging system (IVIS) equipped for NIR fluorescence
-
Anesthesia machine with isoflurane
-
Animal warming stage
Protocol:
-
Following this compound administration, allow time for the dye to accumulate in the tumor and clear from non-target tissues. Peak tumor accumulation is often observed between 12 and 24 hours post-injection.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the warming stage inside the imaging system.
-
Acquire whole-body NIR fluorescence images. Typical filter sets for this compound are in the range of ~780 nm for excitation and ~840 nm for emission.
-
After imaging, allow the mouse to recover from anesthesia in a clean cage.
-
For biodistribution studies, mice can be euthanized at the final time point. Organs of interest (tumor, liver, kidneys, spleen, etc.) can be explanted and imaged ex vivo to confirm and quantify this compound accumulation.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo animal study involving this compound for tumor imaging and efficacy assessment.
References
- 1. Role of Organic Anion-Transporting Polypeptides (OATPs) in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical imaging of gastric cancer with near-infrared heptamethine carbocyanine fluorescence dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MHI-148 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with intrinsic tumor-targeting properties.[1][2] This characteristic makes it a valuable tool for fluorescence microscopy applications in cancer research and drug development. This compound exhibits preferential uptake and accumulation in cancer cells compared to normal cells, enabling selective imaging and tracking.[1][2] Its mechanism of action involves transport via overexpressed organic anion-transporting polypeptides (OATPs) on the surface of cancer cells, leading to its concentration within mitochondria and lysosomes.[1] These application notes provide a detailed protocol for utilizing this compound in fluorescence microscopy for cellular imaging.
Quantitative Data Summary
| Parameter | Value | Cell Lines Tested | Reference |
| Typical Working Concentration | 10 - 20 µM | HT-29, NIH3T3, PC-3, DU-145, LNCaP | |
| Incubation Time | 30 - 60 minutes | HT-29, NIH3T3, PC-3, DU-145, LNCaP | |
| Subcellular Localization | Mitochondria and Lysosomes | Various cancer cell lines | |
| Excitation Wavelength (typical for confocal) | 633 nm | PC-3, DU-145, LNCaP | |
| Emission Wavelength Range (typical for confocal) | 670 - 810 nm | PC-3, DU-145, LNCaP |
Experimental Protocols
In Vitro Fluorescence Microscopy of this compound in Cancer Cells
This protocol outlines the steps for staining cancer cells with this compound for fluorescence microscopy imaging.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., HT-29, PC-3)
-
Normal cell line for comparison (e.g., NIH3T3, RWPE-1)
-
Appropriate cell culture medium (e.g., McCoy's 5A, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Confocal microscopy dishes or chamber slides
-
Optional: MitoTracker™ and LysoTracker™ probes for co-localization studies
Procedure:
-
Cell Culture:
-
Culture cancer and normal cells in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in confocal dishes or chamber slides at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
This compound Staining:
-
Prepare a 1 mM stock solution of this compound in DMSO. Store in the dark at 4°C.
-
On the day of the experiment, dilute the this compound stock solution in serum-free medium to a final working concentration of 10-20 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Co-localization Staining (Optional):
-
If performing co-localization studies, incubate the cells with organelle-specific probes such as MitoTracker Orange CMTMRos (500 nM for 30 min) and LysoTracker Green DND-26 (200 nM for 60 min) according to the manufacturer's instructions, prior to or concurrently with this compound staining.
-
-
Washing and Fixation:
-
After incubation with this compound, remove the staining solution and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Nuclear Counterstaining:
-
Add DAPI solution to the cells and incubate for 10 minutes at 37°C to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips using an aqueous mounting medium.
-
Visualize the cells using a confocal laser scanning microscope.
-
Acquire images using appropriate laser lines and emission filters. For this compound, use an excitation wavelength of 633 nm and collect emission between 670-810 nm. For DAPI, use an excitation of ~405 nm and emission of ~460 nm. Adjust settings for other fluorescent probes as per their specifications.
-
Visualizations
Caption: this compound cellular uptake and localization pathway in cancer cells.
References
MHI-148 Staining Protocol for Live-Cell Imaging: Application Notes
Introduction
MHI-148 is a heptamethine cyanine dye that exhibits preferential accumulation in cancer cells, making it a valuable tool for near-infrared fluorescence (NIRF) imaging.[1][2] Its selective uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are frequently overexpressed on the surface of various tumor cells.[2][3][4] Furthermore, the hypoxic microenvironment of solid tumors is thought to contribute to its retention. Once inside cancer cells, this compound localizes to the mitochondria and lysosomes. These characteristics make this compound a promising agent for live-cell imaging applications, enabling researchers to distinguish cancerous cells from normal cell populations and to study dynamic cellular processes.
Mechanism of Action
The tumor-specific accumulation of this compound is a key feature for its application in cancer cell imaging. Unlike normal cells, many cancer cell types exhibit elevated expression of OATPs. This compound is recognized and transported by these proteins across the cell membrane. This targeted uptake mechanism results in a higher intracellular concentration of the dye in cancer cells compared to healthy cells. The dye's subsequent localization within mitochondria and lysosomes can be utilized for visualizing these organelles in live cancer cells.
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various in vitro studies. These concentrations can serve as a starting point for optimizing staining protocols for specific cell lines and experimental conditions.
| Parameter | Cell Line(s) | Concentration Range | Observation | Reference |
| Cytotoxicity Assays | HT-29, NIH3T3 | 0.01 - 1.5 µM | This compound showed negligible toxicity. | |
| In Vitro Cellular Uptake | HT-29, NIH3T3 | Not specified | Higher uptake observed in cancer cells (HT-29) compared to normal fibroblasts (NIH3T3). | |
| In Vitro Imaging | 4T1, SCC7, NIH3T3 | Not specified | High accumulation in cancer cell lines (4T1, SCC7) compared to NIH3T3. | |
| In Vitro Uptake Assessment | SNU-739, SNU-368 (HCC cells), THLE-2 (normal liver epithelial cells) | Not specified | Significantly higher uptake in HCC cells compared to ICG at all tested concentrations. |
Experimental Protocols
This protocol provides a general guideline for staining live cells with this compound for fluorescence microscopy. Optimization may be required for different cell types and imaging systems.
Materials:
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging compatible chamber slides, coverslips, or dishes
-
Fluorescence microscope with appropriate filter sets for near-infrared dyes
Protocol:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells in a suitable live-cell imaging vessel (e.g., chamber slide, glass-bottom dish).
-
Culture the cells until they reach the desired confluency (typically 50-70%).
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 0.1 - 1.0 µM is recommended. The optimal concentration should be determined empirically for each cell line and application.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes. The optimal incubation time may vary.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped for near-infrared imaging.
-
Visualizations
The following diagrams illustrate the key processes involved in this compound-based live-cell imaging.
Caption: Mechanism of this compound uptake and localization in cancer cells.
Caption: Experimental workflow for this compound live-cell staining.
References
- 1. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimal Concentration of MHI-148 for Selective Cell Loading: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of MHI-148 for selective cell loading. This compound is a near-infrared (NIR) heptamethine cyanine dye that exhibits preferential accumulation in cancer cells compared to normal cells. This inherent tumor-targeting property makes it a valuable tool for various research and drug development applications, including as an imaging agent and a vehicle for targeted drug delivery. The protocols outlined below are based on established methodologies and provide a framework for achieving efficient and selective loading of this compound into cancer cells while minimizing effects on non-cancerous cells.
Introduction
This compound's selective uptake by cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of tumor cells, and is also influenced by the hypoxic tumor microenvironment.[1][2][3] Upon entering the cell, this compound localizes within the mitochondria and lysosomes.[1][4] This targeted accumulation allows for the specific delivery of conjugated payloads, such as chemotherapeutic agents, to cancer cells, thereby enhancing their efficacy while reducing off-target toxicity. This document provides quantitative data on this compound's effects on cell viability and detailed protocols for its application in cell culture.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer and Normal Cell Lines
The following table summarizes the cell viability of human colon carcinoma (HT-29) and mouse embryonic fibroblast (NIH3T3) cells after treatment with various concentrations of this compound for 1, 2, and 3 days. Data is presented as a percentage of viable cells compared to an untreated control.
| Concentration (µM) | Cell Line | Day 1 (% Viability) | Day 2 (% Viability) | Day 3 (% Viability) |
| 0.01 | HT-29 | ~100% | ~100% | ~100% |
| NIH3T3 | ~100% | ~100% | ~100% | |
| 0.05 | HT-29 | ~100% | ~100% | ~100% |
| NIH3T3 | ~100% | ~100% | ~100% | |
| 0.1 | HT-29 | ~100% | ~100% | ~100% |
| NIH3T3 | ~100% | ~100% | ~100% | |
| 0.5 | HT-29 | ~100% | ~95% | ~90% |
| NIH3T3 | ~100% | ~98% | ~95% | |
| 1.5 | HT-29 | ~98% | ~90% | ~85% |
| NIH3T3 | ~98% | ~95% | ~90% |
Data is synthesized from findings indicating this compound has negligible toxicity at these concentrations.
Note: While this compound alone exhibits minimal cytotoxicity, when conjugated to therapeutic agents like paclitaxel (PTX-MHI), it shows significantly increased and selective cytotoxicity towards cancer cells.
Experimental Protocols
Protocol 1: In Vitro this compound Loading and Cytotoxicity Assay
This protocol details the procedure for treating cultured cells with this compound and assessing its effect on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cancer cell line (e.g., HT-29) and a normal cell line (e.g., NIH3T3)
-
Complete cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for NIH3T3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells by trypsinization and resuspend them in fresh, complete culture medium.
-
Seed the cells into 96-well plates at a density of 10,000 cells/well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the desired concentrations (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM) in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound containing medium to the respective wells. Include untreated control wells with medium only.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At each time point, add 10 µL of MTT reagent to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: Cellular Uptake and Localization of this compound
This protocol describes how to visualize the uptake and subcellular localization of this compound in cancer cells using fluorescence microscopy.
Materials:
-
This compound
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
Chamber slides or glass-bottom dishes
-
MitoTracker™ Green FM and LysoTracker™ Green DND-26 for co-localization
-
Formaldehyde (4% in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto chamber slides or glass-bottom dishes and allow them to attach overnight.
-
-
This compound Incubation:
-
Treat the cells with the desired concentration of this compound (e.g., 10-20 µM) in complete culture medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Co-localization Staining (Optional):
-
To visualize localization in mitochondria and lysosomes, incubate the this compound treated cells with MitoTracker™ Green (for mitochondria) or LysoTracker™ Green (for lysosomes) according to the manufacturer's instructions.
-
-
Washing and Fixation:
-
Wash the cells twice with PBS to remove excess dye.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Mount the slides with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for this compound (Near-Infrared), and the co-localization dyes (e.g., FITC filter for green trackers).
-
Visualizations
This compound Cellular Uptake and Mechanism of Action
Caption: this compound uptake and localization in cancer cells.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity.
References
Application Notes and Protocols for MHI-148 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye recognized for its tumor-targeting capabilities.[1][2][3] This property makes it a valuable agent in the development of targeted cancer therapies. This compound selectively accumulates in cancer cells, primarily within the mitochondria and lysosomes, a process thought to be facilitated by overexpressed organic anion-transporting polypeptides (OATPs) on the surface of tumor cells.[1][2] While this compound alone has demonstrated minimal to no direct cytotoxicity to cancer cells, its utility shines when conjugated with chemotherapeutic agents, enhancing their delivery and efficacy. These notes provide an overview of incubation times for this compound conjugates and detailed protocols for relevant cell-based assays.
Data Presentation: Efficacy of this compound Conjugates
The following tables summarize the cytotoxic effects of this compound conjugated with chemotherapeutic drugs on various cancer cell lines at different incubation periods.
Table 1: Cell Viability of HT-29 Colon Cancer Cells and NIH3T3 Normal Fibroblasts Treated with Paclitaxel (PTX) and PTX-MHI-148 Conjugate
| Treatment Group | Concentration (µM) | Day 1 (% Viability) | Day 2 (% Viability) | Day 3 (% Viability) |
| PTX-MHI-148 on HT-29 | 0.1 | ~80% | ~40% | ~8% |
| 0.5 | ~60% | ~25% | ~5% | |
| 1.5 | ~40% | ~15% | <5% | |
| PTX on HT-29 | 0.1 | ~100% | ~90% | ~70% |
| 0.5 | ~95% | ~80% | ~60% | |
| 1.5 | ~90% | ~70% | ~50% | |
| PTX-MHI-148 on NIH3T3 | 0.1 - 1.5 | >80% | >80% | >80% |
| PTX on NIH3T3 | 0.1 - 1.5 | >90% | >80% | >70% |
Table 2: Cell Viability of Breast Cancer Cell Lines after 3-Day Incubation with Palbociclib and Palbociclib-MHI-148 Conjugate
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 | Palbociclib | ~1.5 |
| MHI-Palbociclib | ~0.5 | |
| MDA-MB-231 | Palbociclib | >10 |
| MHI-Palbociclib | ~1.0 |
Signaling and Uptake Pathway
This compound's selective accumulation in cancer cells is a key aspect of its function as a drug delivery vehicle. The proposed mechanism involves its transport into the cell via OATPs, followed by localization in the mitochondria and lysosomes.
Caption: Proposed pathway of this compound conjugate uptake and action in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxicity of this compound conjugates.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound conjugate and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate and control compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound conjugates using flow cytometry.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound conjugate and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentrations of this compound conjugate and controls and incubate for the chosen duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine the floating cells from the medium and the detached cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MHI-148 Conjugation to Antibodies and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties.[1][2][3][4] Its preferential accumulation in cancer cells is attributed to the hypoxic tumor microenvironment and the overexpression of Organic Anion-Transporting Polypeptides (OATPs).[1] this compound localizes within the mitochondria and lysosomes of tumor cells, making it an attractive candidate for the development of targeted therapeutics and imaging agents. Conjugating this compound to antibodies and peptides allows for the specific delivery of this dye to target cells, enhancing its therapeutic and diagnostic potential. These application notes provide detailed protocols for the conjugation of this compound to antibodies and peptides, along with methods for characterization and relevant biological considerations.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~764.23 g/mol | |
| Excitation Maximum (λex) | ~782 nm | |
| Emission Maximum (λem) | ~808 nm | |
| Reactive Group (native) | Carboxylic Acid |
Table 2: Illustrative Quantitative Data for this compound Conjugates
Disclaimer: The following data is illustrative and based on typical values reported for near-infrared dye conjugates due to the limited availability of specific quantitative data for this compound antibody and peptide conjugates in the public domain.
| Parameter | Antibody Conjugate (Illustrative) | Peptide Conjugate (Illustrative) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | 1 |
| Conjugation Efficiency | 30 - 60% | 40 - 70% |
| In Vitro Cytotoxicity (IC50) | Dependent on payload and target | Dependent on payload and target |
| Purification Method | Size Exclusion Chromatography (SEC), Protein A Affinity Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Characterization Techniques | UV-Vis Spectroscopy, SEC, Mass Spectrometry | RP-HPLC, Mass Spectrometry |
Experimental Protocols
Activation of this compound for Conjugation
This compound possesses a carboxylic acid group that can be activated for conjugation to primary amines on antibodies or peptides. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Protocol 1: Synthesis of this compound-NHS Ester
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add NHS (or Sulfo-NHS for a water-soluble ester) and EDC to the this compound solution in a molar ratio of 1.2:1.5:1 (this compound:NHS:EDC).
-
Stir the reaction mixture at room temperature for 4-12 hours in the dark.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the urea byproduct.
-
The solvent is removed under reduced pressure.
-
Purify the crude this compound-NHS ester using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified this compound-NHS ester by mass spectrometry and NMR spectroscopy.
-
Store the activated dye under anhydrous conditions at -20°C.
Conjugation of this compound to Antibodies
This protocol describes the conjugation of this compound-NHS ester to primary amines (e.g., lysine residues) on an antibody.
Protocol 2: this compound-Antibody Conjugation
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous DMSO
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
Procedure:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in conjugation buffer.
-
Prepare a stock solution of this compound-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Add the desired molar excess of this compound-NHS ester to the antibody solution. A starting point is a 5-20 fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or glycine.
-
Remove the unreacted dye and byproducts by passing the reaction mixture through an SEC column pre-equilibrated with PBS.
-
Collect the fractions containing the conjugated antibody.
-
Determine the protein concentration and the degree of labeling (Drug-to-Antibody Ratio, DAR).
Characterization of this compound-Antibody Conjugate:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody (at 280 nm) and this compound (at its absorbance maximum) to calculate the DAR.
-
Size Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.
-
Mass Spectrometry (for intact or reduced antibody): To determine the distribution of dye molecules per antibody.
Conjugation of this compound to Peptides
This protocol describes two common strategies for conjugating this compound to peptides: via an amine group (e.g., N-terminus or lysine side chain) or a thiol group (cysteine side chain).
Protocol 3a: Amine-Reactive Conjugation of this compound to Peptides
Materials:
-
Purified peptide with a primary amine
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Dissolve the peptide in the conjugation buffer.
-
Prepare a stock solution of this compound-NHS ester in anhydrous DMSO or DMF.
-
Add a 1.1 to 1.5-fold molar excess of the this compound-NHS ester to the peptide solution.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete, purify the this compound-peptide conjugate by preparative RP-HPLC.
-
Lyophilize the purified conjugate.
-
Characterize the conjugate by mass spectrometry to confirm the molecular weight.
Protocol 3b: Thiol-Reactive Conjugation of this compound to Peptides
This requires the synthesis of a maleimide-functionalized this compound.
Step 1: Synthesis of this compound-Maleimide (Conceptual) this compound's carboxylic acid can be coupled to an amino-maleimide linker using EDC/NHS chemistry, similar to Protocol 1.
Step 2: Conjugation to a Thiol-Containing Peptide
Materials:
-
Purified peptide with a free cysteine residue
-
This compound-maleimide
-
Anhydrous DMSO or DMF
-
Conjugation buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-2 mM EDTA
-
RP-HPLC system
Procedure:
-
Dissolve the peptide in the conjugation buffer. If the cysteine is in a disulfide bond, it must first be reduced (e.g., with TCEP) and the reducing agent removed.
-
Dissolve the this compound-maleimide in a minimal amount of DMSO or DMF.
-
Add a 1.1 to 1.5-fold molar excess of the this compound-maleimide to the peptide solution.
-
Stir the reaction at room temperature for 1-2 hours, protected from light. The reaction is typically rapid.
-
Monitor the reaction progress by RP-HPLC.
-
Purify the this compound-peptide conjugate by preparative RP-HPLC.
-
Lyophilize the purified conjugate.
-
Characterize the conjugate by mass spectrometry.
Visualizations
Caption: Workflow for this compound conjugation to antibodies.
Caption: Workflow for this compound conjugation to peptides.
Caption: Signaling pathway of an this compound antibody conjugate.
Concluding Remarks
The conjugation of this compound to antibodies and peptides offers a versatile platform for the development of targeted cancer therapies and diagnostic agents. The protocols provided herein are based on established bioconjugation chemistries and can be adapted for specific applications. Careful characterization of the resulting conjugates is crucial to ensure their quality, efficacy, and safety. Further research is warranted to establish specific quantitative data for this compound conjugates and to fully explore their therapeutic potential.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of MHI-148 to Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the near-infrared (NIR) cyanine dye, MHI-148, to the potent anti-cancer drug, paclitaxel (PTX). The resulting conjugate, PTX-MHI, allows for fluorescent imaging and targeted drug delivery, leveraging the tumor-accumulating properties of this compound.[1][2][3][4] Paclitaxel, a widely used chemotherapeutic agent, is limited by its poor water solubility and systemic toxicity.[5] Conjugating paclitaxel to this compound aims to enhance its therapeutic efficacy by improving its bioavailability at the tumor site and enabling real-time monitoring of its distribution.
This compound is a heptamethine cyanine dye with a carboxylic acid functional group that enables covalent linkage to other molecules. Paclitaxel possesses several hydroxyl groups, with the C2'-hydroxyl group being a common site for modification. The protocol described herein is based on the successful synthesis of a PTX-MHI conjugate, which involves the formation of an ester bond between the carboxylic acid of this compound and a hydroxyl group of paclitaxel.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| This compound | (Specify Supplier) | (Specify Cat. No.) |
| Paclitaxel | (Specify Supplier) | (Specify Cat. No.) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | (Specify Supplier) | (Specify Cat. No.) |
| 4-Dimethylaminopyridine (DMAP) | (Specify Supplier) | (Specify Cat. No.) |
| Anhydrous Dimethylformamide (DMF) | (Specify Supplier) | (Specify Cat. No.) |
| Dichloromethane (DCM) | (Specify Supplier) | (Specify Cat. No.) |
| Diethyl Ether | (Specify Supplier) | (Specify Cat. No.) |
| Dialysis Tubing (MWCO 1 kDa) | (Specify Supplier) | (Specify Cat. No.) |
| Deionized Water | --- | --- |
| Phosphate-Buffered Saline (PBS), pH 7.4 | (Specify Supplier) | (Specify Cat. No.) |
Experimental Protocols
Protocol 1: Conjugation of this compound to Paclitaxel
This protocol details the esterification reaction to form the PTX-MHI conjugate.
1. Reagent Preparation:
-
Dissolve Paclitaxel (1 molar equivalent) in anhydrous DMF.
-
Dissolve this compound (1.2 molar equivalents) in anhydrous DMF.
-
Prepare a solution of DCC (1.5 molar equivalents) in anhydrous DMF.
-
Prepare a solution of DMAP (0.5 molar equivalents) in anhydrous DMF.
2. Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the paclitaxel solution.
-
To the paclitaxel solution, add the this compound solution and stir for 10 minutes at room temperature.
-
Add the DMAP solution to the reaction mixture.
-
Slowly add the DCC solution to the reaction mixture.
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., DCM:Methanol).
4. Quenching and Initial Purification:
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
Protocol 2: Purification of PTX-MHI Conjugate
This protocol describes the purification of the synthesized conjugate using dialysis.
1. Dialysis Preparation:
-
Dissolve the crude PTX-MHI conjugate in a suitable solvent (e.g., DMF or DMSO).
-
Transfer the solution into a pre-wetted dialysis tube (MWCO 1 kDa).
2. Dialysis Procedure:
-
Place the sealed dialysis tube in a beaker containing deionized water.
-
Stir the water gently.
-
Perform dialysis for 48 hours, changing the deionized water every 6-8 hours to remove unreacted this compound, paclitaxel, and other small molecule impurities.
3. Product Recovery:
-
After dialysis, recover the solution from the dialysis tube.
-
Lyophilize the solution to obtain the purified PTX-MHI conjugate as a solid.
Protocol 3: Characterization of PTX-MHI Conjugate
This protocol outlines the methods for confirming the successful synthesis and purity of the conjugate.
1. UV-Vis Spectroscopy:
-
Dissolve the purified PTX-MHI conjugate, this compound, and paclitaxel in a suitable solvent (e.g., DMSO).
-
Measure the absorbance spectra of all three samples.
-
The absorbance spectrum of the PTX-MHI conjugate should exhibit characteristic peaks of both this compound and paclitaxel, confirming the presence of both moieties in the conjugate.
2. Mass Spectrometry:
-
Analyze the purified PTX-MHI conjugate using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
The obtained molecular weight should correspond to the expected molecular weight of the PTX-MHI conjugate.
Data Presentation
Table 1: Molecular Weights and Spectral Properties of Reactants and Product
| Compound | Molecular Weight ( g/mol ) | Expected Conjugate MW (Da) | Key Absorbance Peaks (nm) |
| Paclitaxel (PTX) | 853.9 | N/A | ~227 |
| This compound | 834.5 | N/A | ~780 |
| PTX-MHI Conjugate | N/A | ~1538.2 | ~227 and ~780 |
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and characterization of the PTX-MHI conjugate.
References
- 1. Cyanine conjugates in cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for MHI-148 in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties, making it a promising photosensitizer for photodynamic therapy (PDT).[1] Upon excitation with NIR light, typically around 808 nm, this compound generates cytotoxic reactive oxygen species (ROS), which can induce localized tumor cell death.[2][3] A significant advantage of this compound-mediated PDT is its potential to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[2][3] This dual mechanism of direct cytotoxicity and immune activation positions this compound as a compelling candidate for cancer therapy research and development.
This compound exhibits preferential accumulation in tumor cells, a phenomenon attributed to its interaction with overexpressed organic anion-transporting polypeptides (OATPs) on cancer cell surfaces. Intracellularly, it localizes primarily within the mitochondria and lysosomes. This targeted accumulation minimizes off-target effects and enhances the specificity of the photodynamic effect.
These application notes provide an overview of the key characteristics of this compound in PDT, along with detailed protocols for its experimental application.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | Condition | Incubation Time (h) | IC50 (µM) | Citation |
| HT-29 (Colon Carcinoma) | This compound | Dark | 72 | > 1.5 | |
| NIH3T3 (Normal Fibroblast) | This compound | Dark | 72 | > 1.5 | |
| Breast Cancer Cells (e.g., 4T1) | This compound | Dark | Data not available | Data not available | |
| Breast Cancer Cells (e.g., 4T1) | This compound | + 808 nm Laser | Data not available | Data not available |
Note: The phototoxicity (IC50 with light) of this compound is a critical parameter but was not available in the reviewed literature. Researchers should perform this experiment to determine the efficacy of this compound as a photosensitizer.
Table 2: In Vivo Tumor Growth Inhibition with this compound PDT
| Tumor Model | Treatment Group | Light Treatment | Tumor Growth Inhibition (%) | Citation |
| HT-29 Colon Cancer | This compound (2 mg/kg) | No | Minimal | |
| Breast Cancer | GM@P (this compound Nanoparticle) | + 808 nm Laser | Significant |
Note: Specific quantitative data on tumor growth inhibition percentage was not available in the reviewed abstracts. The "Combination of MHI148 Targeted Photodynamic Therapy and STING Activation Inhibits Tumor Metastasis and Recurrence" paper would contain this data.
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy Cytotoxicity Assay
This protocol outlines the steps to determine the phototoxic efficacy of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., 4T1, HT-29)
-
Normal cell line (e.g., NIH3T3) for control
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT or other cell viability assay reagent
-
808 nm laser with adjustable power density
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in a complete culture medium. Replace the medium in the wells with the this compound solutions and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include a "no drug" control.
-
Washing: After incubation, gently wash the cells twice with PBS to remove any extracellular this compound.
-
Irradiation: Add fresh, complete culture medium to each well. Irradiate the designated "light" group of wells with an 808 nm laser at a specific power density (e.g., 0.5-1.0 W/cm²) for a defined duration. Keep a parallel "dark" group of wells covered to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the plate for an additional 24-48 hours.
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Determine the IC50 values for both the light and dark conditions.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to detect ROS generated by this compound upon photoactivation.
Materials:
-
This compound
-
Cancer cell line of interest
-
Singlet Oxygen Sensor Green (SOSG) or other ROS-sensitive fluorescent probes
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
-
808 nm laser
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or 96-well black plate for plate reader).
-
This compound Incubation: Treat the cells with this compound at a predetermined concentration and incubate for 4-24 hours.
-
Washing: Wash the cells twice with PBS.
-
ROS Probe Loading: Incubate the cells with the ROS detection probe (e.g., SOSG) according to the manufacturer's protocol.
-
Irradiation: Irradiate the cells with an 808 nm laser.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence intensity in the irradiated cells compared to the non-irradiated controls indicates ROS production.
Signaling Pathways and Workflows
This compound Uptake and PDT-Induced Immunogenic Cell Death
Caption: this compound uptake and PDT-induced immunogenic cell death pathway.
Experimental Workflow for In Vitro this compound PDT
Caption: Workflow for in vitro photodynamic therapy cytotoxicity assay.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Photothermal, Photodynamic and Sonodynamic Cancer Therapy: Through the cGAS-STING Pathway to Efficacy-Enhancing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MHI-148 Laser Irradiation in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a heptamethine cyanine dye notable for its preferential accumulation in tumor cells, making it a promising candidate for targeted cancer therapies.[1][2][3] Its application extends to near-infrared fluorescence (NIRF) imaging and, more recently, to photodynamic therapy (PDT).[1][4] PDT is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death. This document provides detailed application notes and protocols for the use of this compound in PDT, with a focus on laser irradiation settings. While this compound has been explored for photothermal therapy (PTT), these notes will specifically address its application in photodynamic therapy.
Mechanism of Action and Cellular Uptake
This compound exhibits selective uptake and retention in cancer cells compared to normal cells. This selectivity is attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of many cancer cells, which facilitate the transport of this compound across the cell membrane. The hypoxic microenvironment of tumors may also play a role in the enhanced accumulation of this dye.
Once inside the cancer cell, this compound localizes primarily within the mitochondria and lysosomes. Upon irradiation with near-infrared (NIR) light, specifically at a wavelength of 808 nm, the this compound photosensitizer is excited, leading to the generation of cytotoxic ROS. This process initiates a cascade of events culminating in immunogenic cell death, making it an attractive strategy for targeted cancer therapy.
Data Presentation: this compound Properties and In Vitro Cytotoxicity
The following tables summarize the key properties of this compound and its cytotoxic effects on cancer and normal cell lines.
| Property | Description | Reference |
| Chemical Class | Heptamethine Cyanine Dye | |
| Excitation Wavelength | ~774-794 nm | |
| Emission Wavelength | Near-Infrared Spectrum | |
| Cellular Uptake | Mediated by Organic Anion-Transporting Polypeptides (OATPs) | |
| Subcellular Localization | Mitochondria and Lysosomes |
| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time | Cytotoxicity (without light activation) | Reference |
| HT-29 | Human Colon Carcinoma | 0.01 - 1.5 | 72 hours | Negligible | |
| NIH3T3 | Mouse Embryonic Fibroblast | 0.01 - 1.5 | 72 hours | Negligible | |
| 4T1 | Mouse Breast Cancer | Not specified | Not specified | High accumulation observed | |
| SCC7 | Mouse Squamous Cell Carcinoma | Not specified | Not specified | High accumulation observed |
Experimental Protocols
In Vitro Photodynamic Therapy Protocol with this compound
This protocol is designed for inducing photodynamic cell death in adherent cancer cell lines.
Materials:
-
This compound photosensitizer
-
Appropriate cancer cell line (e.g., HT-29, 4T1, SCC7) and corresponding culture medium
-
Normal cell line for control (e.g., NIH3T3)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well or 6-well)
-
Diode laser with an output wavelength of 808 nm
-
Photometer to measure laser power density
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Fluorescent probe for ROS detection (e.g., DCFH-DA)
Procedure:
-
Cell Seeding:
-
Seed the cancer and normal cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Photosensitizer Incubation:
-
Prepare fresh solutions of this compound in the appropriate cell culture medium at various concentrations (a starting range of 0.5 µM to 10 µM is recommended).
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the this compound solutions to the respective wells. Include control wells with medium only (no this compound).
-
Incubate the cells with this compound for a predetermined time (e.g., 1 to 4 hours) at 37°C, protected from light.
-
-
Laser Irradiation:
-
After incubation, remove the this compound containing medium and wash the cells twice with PBS.
-
Add fresh, phenol red-free culture medium to each well.
-
Irradiate the designated wells with an 808 nm diode laser.
-
Irradiation Parameters: Based on recent studies on this compound for PDT, an 808 nm laser is effective. While specific power densities and fluences for this compound PDT are not widely published, typical parameters for near-infrared photosensitizers can be used as a starting point and optimized.
-
Power Density (Irradiance): A range of 100 mW/cm² to 500 mW/cm² is a reasonable starting point.
-
Light Dose (Fluence): A total light dose ranging from 20 J/cm² to 100 J/cm² should be tested.
-
-
Control groups should include cells with no this compound and no light, cells with this compound but no light, and cells with light but no this compound.
-
-
Post-Irradiation Incubation and Assessment:
-
After irradiation, return the plates to the incubator for 24 to 48 hours.
-
Assess cell viability using a standard assay such as MTT.
-
To confirm ROS production, a separate experiment can be conducted where an ROS-sensitive fluorescent probe is added to the cells before or after irradiation, and fluorescence is measured.
-
Quantification of Reactive Oxygen Species (ROS)
Procedure:
-
Follow the cell seeding and this compound incubation steps as described above.
-
After washing the cells, incubate them with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS and add fresh phenol red-free medium.
-
Irradiate the cells with the 808 nm laser using the desired parameters.
-
Immediately measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Visualizations
This compound Uptake and PDT Mechanism
Caption: Cellular uptake and photodynamic action of this compound.
Experimental Workflow for In Vitro this compound PDT
Caption: Step-by-step workflow for in vitro PDT experiments.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Cyanine-Based Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in near-infrared organic photosensitizers for photodynamic cancer therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: MHI-148 for Image-Guided Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties.[1][2] Its unique ability to preferentially accumulate in cancer cells makes it a valuable tool for a range of applications in cancer research and therapy, particularly in image-guided surgery.[3] this compound's fluorescence in the NIR spectrum allows for deep tissue penetration, enabling real-time visualization of tumors.[3] Beyond its imaging capabilities, this compound can be conjugated with anti-cancer drugs to facilitate targeted delivery, enhancing therapeutic efficacy while minimizing systemic toxicity.[1] These application notes provide an overview of this compound's mechanism, key applications, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound exhibits a tumor-specific accumulation, a characteristic attributed to its interaction with Organic Anion-Transporting Polypeptides (OATPs) that are often overexpressed on the surface of cancer cells. This active transport mechanism, combined with the hypoxic tumor microenvironment, facilitates the preferential uptake and retention of this compound in malignant tissues compared to normal cells. Following cellular uptake, this compound localizes within the mitochondria and lysosomes of cancer cells. This targeted intracellular accumulation not only enhances its imaging signal but also provides a strategic advantage for delivering conjugated therapeutic agents directly to critical cellular organelles.
A diagram illustrating the proposed mechanism of this compound uptake and intracellular localization is provided below.
Caption: this compound uptake via OATPs and accumulation in organelles.
Applications in Image-Guided Surgery and Targeted Therapy
This compound's intrinsic properties make it a versatile agent for several preclinical applications:
-
Tumor Visualization: As a NIR fluorescent agent, this compound can be used to delineate tumor margins during surgery, helping to ensure complete resection of cancerous tissue.
-
Drug Delivery Vehicle: this compound can be conjugated to various therapeutic agents, such as chemotherapy drugs (e.g., Paclitaxel), to create theranostics for simultaneous imaging and treatment.
-
Photothermal and Photodynamic Therapy: When irradiated with a NIR laser, this compound can generate heat (photothermal therapy) or reactive oxygen species (photodynamic therapy) to induce localized tumor cell death.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies on this compound and its conjugates.
Table 1: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Compound | Concentration for Uptake Studies | Cytotoxicity (IC50) | Reference |
| HT-29 (Colon Cancer) | This compound | Not specified | > 1.5 µM | |
| HT-29 (Colon Cancer) | PTX-MHI | Not specified | ~0.1 µM (Day 3) | |
| NIH3T3 (Normal Fibroblast) | This compound | Not specified | > 1.5 µM | |
| NIH3T3 (Normal Fibroblast) | PTX-MHI | Not specified | > 1.5 µM (Day 3) | |
| 4T1 (Breast Cancer) | MHI-HGC-PTX | Not specified | Not specified | |
| SCC7 (Squamous Cell Carcinoma) | MHI-HGC-PTX | Not specified | Not specified |
Table 2: In Vivo Experimental Parameters
| Animal Model | Tumor Model | Compound | Dosage | Administration Route | Imaging Time Point (Peak Accumulation) | Reference |
| BALB/c nude mice | HT-29 Xenograft | PTX-MHI | 2 mg/kg (PTX equivalent) | Intravenous | 12 hours | |
| BALB/c nude mice | SCC7 Xenograft | MHI-HGC-PTX | Not specified | Not specified | Day 1 | |
| Athymic nude mice | Human PCa Xenograft | This compound | 50 nmol/mouse | Intraperitoneal | 48 hours | |
| Dogs | Spontaneous Tumors | This compound | 1.5 µmol/kg | Intravenous | 3 days post-injection |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake of this compound
This protocol describes the procedure for assessing the uptake of this compound in cancer and normal cell lines using fluorescence microscopy.
Caption: Workflow for in vitro this compound cellular uptake analysis.
Materials:
-
Cancer cell line (e.g., HT-29) and normal cell line (e.g., NIH3T3)
-
Complete cell culture medium
-
This compound solution (e.g., in DMSO, diluted in media)
-
Phosphate-buffered saline (PBS)
-
Cold formalin
-
24-well plates
-
Fluorescence microscope with appropriate filter sets for NIR imaging
Procedure:
-
Seed the cancer and normal cells into separate wells of a 24-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
The following day, remove the culture medium and treat the cells with this compound at a final concentration of 20 µM in fresh medium.
-
Incubate the cells for 30 minutes at 37°C.
-
After incubation, aspirate the this compound containing medium and wash the cells twice with PBS to remove any unbound dye.
-
Fix the cells with cold formalin.
-
Visualize and capture images of the cells using a fluorescence microscope equipped for NIR imaging.
Protocol 2: In Vivo Biodistribution and Tumor Imaging of this compound Conjugate
This protocol outlines the steps for evaluating the tumor-targeting and biodistribution of an this compound conjugate in a xenograft mouse model.
Caption: Workflow for in vivo imaging and biodistribution.
Materials:
-
BALB/c nude mice (5 weeks old)
-
HT-29 colon carcinoma cells
-
This compound conjugate (e.g., PTX-MHI)
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthetic for mice
-
Surgical tools for dissection
Procedure:
-
Establish HT-29 tumor xenografts in female BALB/c nude mice.
-
Once tumors reach a suitable size, intravenously inject the mice with the this compound conjugate (e.g., PTX-MHI at a dose equivalent to 2 mg/kg of PTX).
-
Perform non-invasive, whole-body NIR fluorescence imaging of the mice at various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the conjugate.
-
Excise the tumor and major organs (liver, kidneys, spleen, lungs, and heart) for ex vivo imaging.
-
Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the this compound conjugate.
-
Quantify the fluorescence signal in the tumor and each organ to determine the tumor-to-organ ratio.
Conclusion
This compound is a promising NIR dye with significant potential for advancing image-guided surgery and targeted cancer therapy. Its inherent tumor-targeting capabilities, coupled with its utility as an imaging agent and a drug delivery vehicle, make it a valuable tool for preclinical cancer research. The protocols provided herein offer a foundation for researchers to explore the diverse applications of this compound in their own studies.
References
Application Notes and Protocols for Biodistribution Studies Using MHI-148
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye recognized for its intrinsic tumor-targeting properties.[1][2] Unlike many imaging agents that require conjugation to a targeting moiety, this compound selectively accumulates in tumor cells. This characteristic makes it a valuable tool for a range of preclinical applications, including NIR fluorescence imaging, a platform for developing PET imaging agents, and as a vehicle for targeted drug delivery.[2][3][4] The dye's accumulation is primarily localized within the mitochondria and lysosomes of cancer cells, a feature attributed to its mechanism of uptake. These notes provide an overview of the mechanisms, protocols for biodistribution studies, and key data related to this compound and its conjugates.
Mechanism of Tumor-Specific Uptake
The preferential accumulation of this compound in cancer cells is not coincidental but is linked to the unique physiology of the tumor microenvironment. The uptake is mediated by a combination of factors, primarily the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells and the prevalence of hypoxia. The hypoxic environment upregulates Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn promotes the expression of OATPs. These transporters then facilitate the entry of this compound into the cell, where it is retained. This mechanism allows for a high contrast between tumor tissue and surrounding healthy tissue.
Caption: this compound uptake is driven by the HIF-1α/OATPs signaling axis in cancer cells.
Experimental Protocols
Protocol 1: In Vivo Biodistribution of this compound Conjugate Using NIRF Imaging
This protocol details the steps for evaluating the tumor accumulation and organ biodistribution of an this compound conjugate (e.g., Paclitaxel-MHI-148, or PTX-MHI) in a xenograft mouse model.
Objective: To visualize and quantify the distribution of an this compound conjugate in a tumor-bearing mouse model over time.
Materials and Animal Model:
-
This compound conjugate (e.g., PTX-MHI)
-
Animal Model: 4- to 6-week-old athymic nude mice (e.g., BALB/c)
-
Tumor Cells: Human colon carcinoma cells (HT-29)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane, or ketamine/diazepam)
-
In vivo imaging system (e.g., Kodak Imaging System or similar) capable of detecting NIR fluorescence
Procedure:
-
Tumor Implantation: Subcutaneously inject HT-29 cells into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 0.5 cm x 0.3 cm).
-
Compound Administration: Prepare the this compound conjugate solution. Administer the compound intravenously (IV) via the tail vein. For PTX-MHI, a dose of 2 µ g/mouse has been used.
-
In Vivo Imaging: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours) post-injection, anesthetize the mice. Place the mouse in the imaging system and acquire whole-body fluorescence images. Maximum tumor accumulation for PTX-MHI was reported at 12 hours.
-
Ex Vivo Imaging: At the time point of maximum tumor accumulation (e.g., 12 hours), euthanize the mice. Surgically excise the tumor and major organs (heart, lungs, liver, spleen, kidneys).
-
Organ Imaging and Quantification: Arrange the harvested organs and the tumor on a non-fluorescent surface. Acquire ex vivo fluorescence images using the same imaging system settings. Use the system's software to draw regions of interest (ROIs) around each organ and quantify the mean fluorescence intensity.
Caption: Experimental workflow for in vivo and ex vivo biodistribution studies.
Protocol 2: Radiolabeling of this compound for PET Imaging
This compound can be chelated with a radionuclide like Gallium-68 (⁶⁸Ga) to create a dual-modal probe for both PET and optical imaging.
Objective: To synthesize ⁶⁸Ga-MHI-148 for use in PET imaging studies.
Materials and Reagents:
-
This compound dye
-
NOTA-NHS ester (for chelation)
-
⁶⁸Ge/⁶⁸Ga generator
-
Reaction buffer (e.g., 0.2 M ammonium acetate, pH 5.0)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Quality control equipment (e.g., radio-TLC, HPLC)
Procedure:
-
Conjugation: React this compound with a bifunctional chelator like NOTA-NHS ester to form NOTA-MHI-148. This step prepares the dye for radiolabeling.
-
⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.
-
Radiolabeling Reaction: Add the eluted ⁶⁸GaCl₃ to the NOTA-MHI-148 conjugate in the reaction buffer. Incubate the mixture at an elevated temperature (e.g., 95°C) for a short period (e.g., 10 minutes).
-
Purification: Purify the resulting ⁶⁸Ga-MHI-148 probe using an SPE cartridge to remove unchelated ⁶⁸Ga and other impurities.
-
Quality Control: Assess the radiochemical purity and specific activity of the final product using radio-TLC or HPLC before in vivo administration.
Caption: this compound can be conjugated with drugs or radionuclides for theranostic use.
Quantitative Data Presentation
Biodistribution data from preclinical studies is crucial for evaluating the targeting efficiency and potential off-target effects of this compound and its conjugates. The following table summarizes the ex vivo biodistribution of a PTX-MHI conjugate 12 hours after intravenous administration in HT-29 tumor-bearing mice.
Table 1: Ex Vivo Biodistribution of PTX-MHI Conjugate
| Organ | Mean Fluorescence Intensity (Arbitrary Units ± SD) |
| Tumor | 1.85 x 10⁸ ± 0.2 x 10⁸ |
| Liver | 1.25 x 10⁸ ± 0.1 x 10⁸ |
| Kidneys | 0.90 x 10⁸ ± 0.1 x 10⁸ |
| Spleen | 0.45 x 10⁸ ± 0.05 x 10⁸ |
| Lungs | 0.35 x 10⁸ ± 0.05 x 10⁸ |
| Heart | 0.25 x 10⁸ ± 0.03 x 10⁸ |
Data derived from graphical representation in published literature.
For PET imaging studies using ⁶⁸Ga-MHI-148, data is typically presented as Standardized Uptake Values (SUV). Studies in orthotopic HCC models have shown strong signals in tumor tissues compared to surrounding muscle, with high tumor-to-muscle (T/M) SUV ratios.
This compound is a versatile NIR dye with inherent tumor-targeting capabilities, making it a powerful tool for preclinical cancer research. The provided protocols for in vivo NIRF imaging and radiolabeling for PET offer a framework for conducting biodistribution studies. The quantitative data confirms its preferential accumulation in tumors, although uptake in organs like the liver and kidneys is also observed. These characteristics position this compound and its conjugates as promising agents for developing advanced diagnostic and theranostic strategies in oncology.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving MHI-148 signal-to-noise ratio in imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in imaging experiments using the near-infrared (NIR) fluorescent dye MHI-148.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for tumor imaging?
This compound is a heptamethine cyanine dye that exhibits preferential uptake and retention in cancer cells compared to normal cells.[1][2] This tumor-targeting property is attributed to its accumulation in the mitochondria and lysosomes of cancer cells, a process thought to be mediated by organic anion-transporting polypeptides (OATPs) which are often overexpressed in tumor cells.[1][2][3] The hypoxic microenvironment of tumors can also enhance the uptake of this compound.
Q2: What are the excitation and emission wavelengths of this compound?
This compound is a near-infrared (NIR) dye. For optimal signal detection, it is crucial to use the appropriate filter sets on your imaging system. While the exact peaks can vary slightly depending on the local environment, a common setting is excitation around 633 nm and emission detection in the range of 670–810 nm.
Q3: My this compound signal is weak. What are the primary factors to check?
A weak signal can stem from several factors. The first things to verify are:
-
Microscope Filter Sets: Ensure your excitation and emission filters are correctly aligned with the spectral properties of this compound.
-
This compound Concentration: The concentration of the dye might be too low. A titration experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubation Time: Insufficient incubation time can lead to low intracellular dye concentration. Optimize the incubation duration to allow for adequate uptake.
-
Cell Health: Unhealthy or dying cells may not efficiently uptake the dye. Ensure your cells are viable and in a healthy state during the experiment.
Q4: I am experiencing high background fluorescence. What are the common causes and solutions?
High background can obscure your signal and is often caused by:
-
Excess this compound: Unbound dye remaining in the sample is a primary cause of high background. Ensure thorough washing steps after incubation to remove excess this compound.
-
Autofluorescence: Biological samples naturally fluoresce, a phenomenon known as autofluorescence. This is particularly prominent in the blue and green channels but can also affect the far-red spectrum.
-
Non-specific Binding: The dye may bind non-specifically to cellular components or the extracellular matrix.
Troubleshooting Guides
Guide 1: Low this compound Signal Intensity
This guide provides a systematic approach to troubleshooting and resolving issues of low fluorescence signal.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a concentration titration experiment. Test a range of this compound concentrations (e.g., 5 µM, 10 µM, 20 µM, 40 µM) to identify the optimal concentration that yields the best signal-to-noise ratio for your specific cell type. |
| Inadequate Incubation Time | Optimize the incubation time. Test different durations (e.g., 30 min, 1 hour, 2 hours) to determine the point of maximum dye uptake without inducing cytotoxicity. |
| Incorrect Microscope Settings | Verify the excitation and emission filter sets are appropriate for this compound (Excitation ~633 nm, Emission ~670-810 nm). Increase the exposure time, but be mindful of potential phototoxicity and photobleaching. Adjust the gain or camera sensitivity to amplify the signal. |
| Poor Cell Health | Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are not overly confluent, as this can affect their metabolic state and dye uptake. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use a neutral density filter to reduce the intensity of the excitation light if possible. Image your samples promptly after staining. |
Guide 2: High Background Fluorescence
This guide will help you identify and mitigate sources of high background noise in your this compound imaging experiments.
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | After incubating with this compound, wash the cells 2-3 times with a buffered saline solution like PBS to remove any unbound dye. |
| Autofluorescence | Image an unstained control sample (cells treated with vehicle only) to determine the level of intrinsic autofluorescence. If autofluorescence is high, consider using a medium free of phenol red and fetal bovine serum during imaging. For fixed samples, treatment with sodium borohydride (0.1% in PBS for 10-15 minutes) can help reduce aldehyde-induced autofluorescence. |
| Non-Specific Binding | Include a blocking step in your protocol, especially for tissue sections. Using a blocking buffer containing serum from the same species as the secondary antibody (if applicable) or bovine serum albumin (BSA) can help. |
| Contaminated Reagents | Ensure all buffers and media are freshly prepared and filtered to remove any particulate matter or microbial contamination that could be fluorescent. |
Experimental Protocols
Protocol 1: In Vitro Staining of Adherent Cancer Cells with this compound
-
Cell Seeding: Plate cancer cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 10-20 µM).
-
Cell Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30 minutes to 1 hour.
-
Washing: Remove the this compound solution and wash the cells three times with warm PBS to remove unbound dye.
-
Imaging: Add fresh, phenol red-free culture medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate NIR filter sets.
Visualizations
Caption: this compound uptake and accumulation pathway in cancer cells.
Caption: General experimental workflow for this compound imaging.
Caption: Troubleshooting decision tree for improving this compound signal-to-noise ratio.
References
Technical Support Center: MHI-148 Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the near-infrared (NIR) fluorescent dye, MHI-148. The following information is intended to help users address common issues, particularly the challenge of high background fluorescence, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heptamethine cyanine dye that exhibits fluorescence in the near-infrared spectrum. Its principal application is in cancer research as an imaging agent, owing to its ability to preferentially accumulate in tumor cells. This tumor-specific uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[1]
Q2: How does this compound target and accumulate in cancer cells?
A2: this compound is taken up by cancer cells through OATPs.[1] Once inside, it tends to accumulate in the mitochondria and lysosomes.[1] This targeted accumulation allows for the specific visualization of tumors. The hypoxic microenvironment of some tumors can also contribute to the retention of this compound.[1]
Q3: Can this compound be used to label any cell type?
A3: While this compound shows preferential uptake in cancer cells with high OATP expression, it may exhibit lower, non-specific staining in normal cells.[1] The degree of uptake and potential for background fluorescence will depend on the specific cell line and its expression levels of OATPs.
Q4: What are the excitation and emission wavelengths for this compound?
A4: For microscopic applications, an excitation wavelength of 633 nm can be used, with emission collected in the range of 670–810 nm.
Troubleshooting High Background Fluorescence
High background fluorescence can significantly impact the quality and interpretation of imaging data. Below are common causes and solutions for reducing background signal when using this compound.
Problem 1: High background fluorescence across the entire sample.
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. Start with the recommended concentration (e.g., 10-20 µM for in vitro studies) and perform a dilution series. |
| Insufficient washing. | Increase the number and duration of wash steps after this compound incubation to remove unbound dye. Washing cells two to three times with a buffered saline solution like PBS is a good starting point. |
| Autofluorescence of cells or tissue. | Image an unstained control sample to assess the level of endogenous autofluorescence. If autofluorescence is high, consider using a commercial autofluorescence quenching kit or photobleaching the sample before staining. |
Problem 2: Non-specific staining in control (non-cancer) cells.
| Potential Cause | Troubleshooting Steps |
| Expression of OATPs in control cells. | Verify the expression level of OATPs in your control cell line through literature search or experimental validation (e.g., RT-qPCR, Western blot). If OATP expression is significant, consider using a cell line with lower or no OATP expression as a negative control. |
| Passive diffusion of this compound. | Reduce the incubation time to minimize non-specific uptake. Optimize the incubation period to achieve sufficient signal in target cells while keeping background in control cells low. |
Problem 3: Precipitates or aggregates of this compound in the staining solution.
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound. | Prepare a fresh stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) before each experiment. Ensure the stock solution is fully dissolved before diluting it into the working solution. |
| Aggregation in aqueous buffer. | Filter the final working solution through a 0.2 µm syringe filter before applying it to the cells or tissue to remove any aggregates. |
Experimental Protocols
Below are detailed protocols for the preparation and use of this compound for in vitro cell staining.
This compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 1 mM |
| Storage | 4°C in the dark |
In Vitro Cell Staining Protocol
This protocol is a general guideline for staining adherent cells on coverslips or in imaging dishes.
-
Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, coverslips) and culture until they reach the desired confluency.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution at room temperature.
-
Dilute the 1 mM stock solution in serum-free medium to the desired working concentration (e.g., 20 µM).
-
Filter the working solution through a 0.2 µm filter to remove any potential aggregates.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate at 37°C for 30 minutes.
-
-
Washing:
-
Remove the this compound working solution.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
-
Counterstaining (Optional):
-
If desired, counterstain the cells with a nuclear stain such as DAPI.
-
Incubate with the counterstain according to the manufacturer's instructions (e.g., DAPI for 10 minutes at 37°C).
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
-
Mounting and Imaging:
-
Mount the coverslips using an aqueous mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at 633 nm and emission at 670-810 nm).
-
Visual Guides
This compound Uptake and Signaling Pathway
Caption: this compound is actively transported into cancer cells via OATPs and accumulates in mitochondria and lysosomes.
General Experimental Workflow for this compound Staining
Caption: A streamlined workflow for staining cells with this compound.
Troubleshooting Logic for High Background Fluorescence
Caption: A decision tree to systematically troubleshoot high background fluorescence with this compound.
References
MHI-148 stability and storage conditions
This technical support guide provides detailed information on the stability and storage of MHI-148, a near-infrared (NIR) heptamethine cyanine dye. It is intended for researchers, scientists, and drug development professionals to ensure the optimal performance and longevity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Following these conditions, the powder is reported to be stable for at least three years. For the structurally similar dye IR-783, a stability of at least two to four years is indicated under these conditions.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For experimental use, it is recommended to dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution. This stock solution should then be filtered through a 0.22 μm filter and stored at 4°C for short-term use. It is advisable to prepare fresh aqueous solutions for experiments. For the related dye IR-783, it is not recommended to store aqueous solutions for more than one day.[2]
Q3: What is the stability of this compound in solution?
A3: this compound, like other heptamethine cyanine dyes, has been structurally modified to enhance its chemical and photostability compared to older dyes like Indocyanine Green (ICG).[4] It is considered to have good stability for tumor imaging applications. However, prolonged exposure to light should be avoided as photobleaching can occur, primarily through reaction with singlet oxygen. For optimal results, it is best to prepare fresh dilutions from a refrigerated stock solution just before use and protect them from light.
Q4: Is this compound sensitive to pH?
A4: While specific pH stability data for this compound is not extensively documented in the provided search results, some heptamethine cyanine dyes are known to be pH-sensitive. For conjugation reactions involving this compound, a pH of 9 has been used. It is recommended to buffer aqueous solutions to a physiological pH (around 7.4) for cell-based assays and in vivo studies to ensure both dye stability and biological compatibility.
Q5: What are the common causes of experimental variability when using this compound?
A5: Experimental variability can arise from several factors related to the stability and handling of this compound. These include:
-
Degradation of the stock solution: Improper storage (e.g., at room temperature, exposure to light) can lead to degradation.
-
Photobleaching: Exposure of the dye to ambient or excitation light for extended periods can reduce its fluorescence signal.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions are generally not recommended for fluorescent dyes as it can lead to degradation and precipitation. It is best to aliquot the stock solution upon preparation.
-
Contamination: Microbial or chemical contamination of stock solutions can affect experimental outcomes.
Stability and Storage Data Summary
| Parameter | Condition | Recommendation | Stability Period |
| Form | Powder | Store at -20°C, protected from light and moisture. | At least 3 years |
| Form | DMSO Stock Solution | Store at 4°C, protected from light. Aliquot to avoid freeze-thaw cycles. | Short-term (weeks to months, though specific data is limited) |
| Form | Aqueous Solution | Prepare fresh before use. | Not recommended for storage longer than one day |
| Light Exposure | All forms | Minimize exposure to ambient and excitation light. | Prone to photobleaching |
| pH | Aqueous solutions for biological experiments | Maintain at physiological pH (e.g., 7.2-7.4). | pH sensitivity is a characteristic of some cyanine dyes |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a general workflow to assess the stability of this compound under specific experimental conditions.
-
Preparation of this compound Solutions:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the relevant buffer or cell culture medium.
-
-
Experimental Conditions:
-
Thermal Stability: Aliquot the this compound solution into separate tubes and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Photostability: Expose aliquots of the this compound solution to a controlled light source (e.g., a fluorescence microscope's excitation lamp or ambient lab light) for different durations. Keep control samples in the dark.
-
pH Stability: Prepare a series of buffers with different pH values (e.g., pH 4, 7, 9) and dilute this compound in each. Incubate for various time points.
-
-
Analysis:
-
At each time point, measure the absorbance and fluorescence emission of the this compound solutions using a spectrophotometer and a spectrofluorometer, respectively. The excitation and emission maxima for this compound are in the near-infrared range (around 780-800 nm).
-
A decrease in absorbance or fluorescence intensity over time indicates degradation.
-
For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent this compound from any degradation products.
-
Troubleshooting and Visualization Guides
Troubleshooting this compound Stability Issues
The following flowchart outlines steps to troubleshoot common problems related to this compound stability during experiments.
Caption: Troubleshooting flowchart for this compound stability issues.
Recommended Storage and Handling Workflow
This diagram illustrates the best practices for storing and handling this compound to maintain its integrity.
Caption: Recommended workflow for this compound storage and handling.
References
- 1. adipogen.com [adipogen.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MHI-148 Aggregation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered during experiments with the near-infrared heptamethine cyanine dye, MHI-148.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a near-infrared (NIR) heptamethine cyanine dye with tumor-targeting properties.[1][2] It is primarily used for cancer detection, diagnosis, and as a vehicle for targeted drug delivery.[1][2][3] this compound selectively accumulates in the lysosomes and mitochondria of tumor cells, a characteristic attributed to the hypoxic tumor microenvironment and the overexpression of organic anion-transporting polypeptides (OATPs) on cancer cells.
Q2: What does "aggregation" of this compound refer to in a desirable context?
In the context of its intended use, "aggregation" or "accumulation" of this compound within tumor cells is a positive outcome. This selective buildup allows for NIR fluorescence imaging of tumors and targeted delivery of conjugated drugs.
Q3: What are the potential causes of undesirable this compound aggregation or precipitation in my experiments?
Undesirable aggregation or precipitation of this compound in solution can be caused by several factors, including:
-
Poor Solubility: this compound has limited solubility in aqueous solutions. Exceeding its solubility limit will cause it to precipitate.
-
Improper Solvent: While soluble in organic solvents like DMSO, ethanol, and DMF, improper dilution into aqueous buffers can cause aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the stability and solubility of this compound.
-
High Concentration: Working with overly concentrated solutions of this compound increases the likelihood of aggregation.
-
Temperature Fluctuations: Changes in temperature can affect the stability of the this compound solution.
-
Presence of Contaminants: Impurities in the solution can sometimes promote aggregation.
-
Extended Storage: Aqueous solutions of this compound are not recommended for long-term storage, as this can lead to degradation and aggregation.
Troubleshooting Guides
Issue 1: this compound is precipitating out of my aqueous buffer.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The solubility of this compound in PBS (pH 7.2) is approximately 1 mg/mL. Ensure your final concentration is below this limit. If a higher concentration is needed, consider if a different buffer system could improve solubility. |
| Improper Dilution | When diluting from an organic stock (e.g., DMSO), add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. Avoid adding the aqueous buffer to the concentrated organic stock. |
| Incorrect Buffer pH | While specific data on this compound's pKa is not readily available, the pH of the buffer can influence the charge and solubility of the molecule. Experiment with buffers of slightly different pH values (e.g., 6.5-8.0) to find the optimal condition for your experiment. |
| Inappropriate Ionic Strength | The salt concentration can affect solubility. Try adjusting the salt concentration (e.g., NaCl) in your buffer to see if it improves this compound stability. |
Issue 2: I am observing inconsistent results in my cell-based assays.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| This compound Aggregation in Media | Prepare fresh dilutions of this compound in your cell culture media for each experiment. Do not store this compound in media for extended periods. Visually inspect the media for any signs of precipitation before adding it to the cells. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other supplements could potentially interact with this compound and cause aggregation. Consider reducing the serum percentage during the this compound incubation period if your experimental design allows. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when working with small volumes of concentrated stock solutions. |
| Cell Line Variability | The uptake of this compound is dependent on the expression of OATPs, which can vary between different cancer cell lines. Ensure you are using a cell line known to express OATPs for optimal uptake. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
This compound is supplied as a solid.
-
To prepare a stock solution, dissolve this compound in an organic solvent such as DMSO, DMF, or ethanol. The solubility is approximately 20 mg/mL in DMSO and DMF, and 10 mg/mL in ethanol.
-
Purge the solvent with an inert gas before dissolving the solid.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.
-
-
Working Solution Preparation:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the desired aqueous buffer (e.g., PBS) or cell culture medium.
-
It is not recommended to store aqueous solutions of this compound for more than one day.
-
When diluting, add the stock solution to the aqueous buffer while mixing to prevent precipitation.
-
Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.
-
Protocol 2: In Vitro Cellular Uptake of this compound
-
Cell Seeding:
-
Seed cells (e.g., HT-29 colon cancer cells) in a suitable plate format (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare the desired concentration of this compound in cell culture medium. A typical concentration used in studies is 10 µM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound containing medium to the cells.
-
Incubate for the desired time (e.g., 1 hour).
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove any free this compound.
-
Add fresh medium or PBS to the wells.
-
Image the cells using a fluorescence microscope with appropriate NIR filters (Excitation/Emission max: ~782/808 nm).
-
Visualizations
Caption: A flowchart for troubleshooting this compound aggregation issues.
Caption: The signaling pathway for this compound uptake in cancer cells.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing MHI-148 non-specific binding in tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MHI-148, with a specific focus on minimizing non-specific binding in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties.[1][2] Its mechanism of action is based on its preferential uptake and accumulation in cancer cells compared to normal cells.[1][2][3] This specificity is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), a group of transport proteins that are often overexpressed on the surface of various cancer cells. The hypoxic microenvironment of tumors can also enhance the uptake of this compound.
Q2: In which subcellular compartments does this compound accumulate?
Upon entering cancer cells, this compound primarily localizes within the mitochondria and lysosomes. This targeted intracellular accumulation contributes to its utility in both imaging and therapeutic applications when conjugated to other agents.
Q3: Is non-specific binding to normal tissues a significant issue with this compound?
Studies have shown that this compound exhibits preferential accumulation in tumor tissues, with significantly lower uptake and retention in normal cells and organs. This inherent tumor specificity suggests that non-specific binding to healthy tissues is relatively low. However, experimental conditions can influence background signal and non-specific binding within both tumor and normal tissue samples.
Q4: What are the main applications of this compound?
This compound is utilized as a dual imaging and tumor-targeting agent. It is employed in near-infrared fluorescence (NIRF) imaging for cancer detection and diagnosis. Furthermore, it can be conjugated with anti-cancer drugs, such as paclitaxel or palbociclib, to facilitate targeted drug delivery to tumor cells, thereby enhancing therapeutic efficacy and minimizing systemic toxicity.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides solutions to common issues related to non-specific binding of this compound in tissue experiments.
Issue 1: High background fluorescence in the entire tissue section.
-
Question: I am observing high background fluorescence across my entire tissue section, making it difficult to distinguish the specific signal. What could be the cause and how can I fix it?
-
Answer: High background can result from several factors, including suboptimal staining and washing procedures. Consider the following troubleshooting steps:
-
Inadequate Washing: Insufficient washing after this compound incubation can leave residual dye on the tissue surface. Increase the number and duration of washing steps.
-
Suboptimal Buffer Composition: The pH and ionic strength of your buffers can influence non-specific electrostatic interactions. Optimizing these parameters can help reduce background.
-
Use of Blocking Agents: For tissue sections, pre-incubation with a blocking agent can saturate non-specific binding sites.
-
Issue 2: Non-specific binding to extracellular matrix components.
-
Question: My this compound signal appears to be localizing to the extracellular matrix rather than specifically within cells. How can I reduce this?
-
Answer: Non-specific adhesion to matrix proteins can sometimes occur. The following adjustments to your protocol may help:
-
Adjust Buffer pH: Modify the pH of your incubation and washing buffers to alter the surface charges of both this compound and the tissue components, which can help minimize electrostatic interactions.
-
Increase Salt Concentration: Increasing the salt concentration (e.g., with NaCl) in your buffers can disrupt weak, non-specific ionic interactions.
-
Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant, such as Tween-20, to your washing buffer can help to reduce non-specific hydrophobic interactions.
-
Issue 3: Inconsistent staining results between experiments.
-
Question: I am getting variable and inconsistent this compound staining patterns across different experimental runs. What could be the reason for this variability?
-
Answer: Inconsistent results are often due to a lack of standardization in the experimental protocol. Ensure the following:
-
Standardize Incubation Times and Temperatures: Adhere strictly to the same incubation time and temperature for all experiments.
-
Consistent Reagent Preparation: Prepare fresh solutions of this compound and buffers for each experiment to avoid degradation or contamination.
-
Uniform Tissue Processing: Ensure that all tissue samples are processed (e.g., sectioning, fixation) in a consistent manner.
-
Experimental Protocols
Protocol 1: In Vitro Staining of Cultured Cells with this compound
This protocol is adapted from studies using this compound for in vitro cell imaging.
-
Cell Culture: Plate cells in a suitable culture dish (e.g., confocal dish) and incubate at 37°C for 24 hours.
-
This compound Incubation: Prepare a working solution of this compound in culture medium. A concentration of 10 µM has been used for PTX-MHI conjugates. Add the this compound solution to the cells and incubate for 1 hour at 37°C.
-
Washing: After incubation, wash the cells multiple times with Dulbecco's Phosphate-Buffered Saline (DPBS) to remove unbound dye.
-
Imaging: Resuspend the cells in fresh media and capture images using a fluorescence microscope with appropriate NIR filters.
Protocol 2: General Procedure for Ex Vivo Tissue Staining
This protocol provides a general framework for staining fresh tissue sections.
-
Tissue Preparation: Obtain freshly resected tissue and prepare frozen sections.
-
This compound Incubation: Incubate the tissue sections with a solution of this compound in a suitable buffer (e.g., PBS) at a predetermined concentration and for a specific duration at 37°C.
-
Washing: Wash the sections extensively with PBS to remove unbound this compound. Consider adding a low concentration of a non-ionic surfactant to one of the washing steps if high background is observed.
-
Histological Analysis: Following fluorescence imaging, the tissue sections can be stained with Hematoxylin and Eosin (H&E) for histological correlation.
Quantitative Data Summary
| Parameter | Value/Range | Context | Reference |
| In Vitro Concentration | 10 µM | Incubation of cultured cells with PTX-MHI-148 conjugate. | |
| In Vivo Dosage (Mice) | 2 mg/kg | Intravenous injection of this compound or its conjugates. | |
| In Vivo Dosage (Mice) | 50 nmol/mouse | Intraperitoneal injection for xenograft imaging. | |
| In Vivo Dosage (Dogs) | 1.5 µmol/kg | Intravenous injection for spontaneous tumor imaging. |
| Buffer Additive | Recommended Concentration | Purpose | Reference |
| Bovine Serum Albumin (BSA) | 1% | Protein blocker to reduce non-specific protein interactions. | |
| Tween-20 | Low concentration | Non-ionic surfactant to disrupt hydrophobic interactions. | |
| Sodium Chloride (NaCl) | e.g., 200 mM | To shield charge interactions. |
Visualizations
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MHI-148 Staining in Hypoxic Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize MHI-148 staining experiments for the detection of hypoxic tumors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it specifically target hypoxic tumor cells?
A1: this compound is a near-infrared (NIR) heptamethine cyanine dye designed for tumor imaging.[1] Its specificity for hypoxic tumors is not due to a direct interaction with a low-oxygen environment, but rather through a biological signaling cascade initiated by hypoxia.[2] In the low-oxygen conditions characteristic of solid tumors, cancer cells stabilize a protein called Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][4] This stabilized HIF-1α acts as a transcription factor that upregulates the expression of Organic Anion Transporting Polypeptides (OATPs) on the cell surface. This compound is a substrate for these OATP transporters, which facilitate its entry into the cancer cell. Once inside, the dye preferentially accumulates in the mitochondria and lysosomes. Normal cells in well-oxygenated environments have low levels of HIF-1α and consequently fewer OATPs, leading to significantly reduced uptake of this compound.
Q2: What are the critical factors for achieving successful and reproducible this compound staining?
A2: The three most critical factors are:
-
Hypoxia Status: The tumor cells must be genuinely hypoxic to stabilize HIF-1α and express OATPs. In vitro, this requires a well-controlled hypoxic incubator or chemical induction.
-
OATP Expression: The specific cancer cell line being used must be capable of upregulating OATP expression in response to hypoxia. This can vary between cell types. It is advisable to validate OATP expression if you encounter poor staining.
-
Dye Quality and Handling: Ensure the this compound dye is of high purity, stored correctly (typically at -20°C, protected from light), and properly solubilized (e.g., in DMSO) before use to prevent aggregation.
Q3: Can this compound be used for in vitro, in vivo, and ex vivo applications?
A3: Yes, this compound is versatile and has been successfully used in all three contexts.
-
In Vitro : Cells cultured under hypoxic conditions can be incubated with this compound to assess uptake via fluorescence microscopy.
-
In Vivo : The dye can be administered to animal models (e.g., intravenously), where it will accumulate in hypoxic tumors, allowing for non-invasive NIR fluorescence imaging.
-
Ex Vivo : Following in vivo administration, tumors and other organs can be excised and imaged to confirm the biodistribution and specific accumulation of the dye in cancerous tissue.
Q4: Is this compound compatible with subsequent immunofluorescence (IF) co-staining?
A4: Yes, but the fixation and permeabilization protocol must be carefully optimized. This compound fluorescence is reported to be stable even after prolonged formalin fixation. A standard protocol of 4% formaldehyde fixation followed by permeabilization with a non-ionic detergent like Triton X-100 is a good starting point. However, some phospho-epitopes or sensitive antigens may require alternative methods. It is crucial to validate that the chosen permeabilization method does not diminish the this compound signal while allowing antibody access to the intracellular target.
Q5: What are the typical excitation and emission wavelengths for this compound?
A5: this compound is a near-infrared (NIR) dye. Its approximate excitation maximum is around 782 nm, and its emission maximum is around 808 nm. You should use a fluorescence imaging system equipped with appropriate filters for the NIR spectrum.
Section 2: Troubleshooting Guide
Problem: Low or No this compound Signal
| Possible Cause | Suggested Solution |
| Insufficient Hypoxia | Verify the hypoxic conditions in your incubator (e.g., 1% O₂). For chemical induction (e.g., with CoCl₂), perform a dose-response and time-course experiment to ensure HIF-1α stabilization. |
| Low OATP Expression in Cell Line | Confirm that your cell line expresses OATPs in response to hypoxia. Check literature for your specific cell type or validate expression using qPCR or Western blot for OATP transporters or HIF-1α. |
| Suboptimal Dye Concentration | Perform a concentration titration. Typical in vitro concentrations range from 1 to 20 µM. High concentrations can be cytotoxic. |
| Incorrect Incubation Time | Optimize the incubation time. Peak fluorescence in vitro is often observed between 30 and 60 minutes. For in vivo studies, peak tumor accumulation may occur 12-24 hours post-injection. |
| Signal Photobleaching | Minimize exposure of stained samples to light. When performing microscopy, use an anti-fade mounting medium to preserve the signal. |
Problem: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Dye Aggregation | Prepare fresh this compound solution in high-quality DMSO. Before diluting into media or buffer, ensure it is fully dissolved. Consider filtering the final staining solution through a 0.22 µm filter. |
| Insufficient Washing | Increase the number and duration of wash steps with PBS after incubation to remove unbound dye. |
| Cellular Autofluorescence | Image an unstained control sample under the same conditions to assess the level of natural autofluorescence. If high, consider using spectral imaging and unmixing if your microscopy system supports it. |
| Off-Target Accumulation | While this compound is highly selective, some minimal uptake in normal cells can occur. Use a control cell line known to have low OATP expression (e.g., normal fibroblasts) to establish a baseline signal. |
Section 3: Experimental Protocols
Protocol 1: In Vitro this compound Staining of Hypoxic Cancer Cells
-
Cell Seeding: Plate cancer cells on glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Hypoxia Induction: Transfer the plate to a hypoxic incubator (1% O₂) for 24 hours to induce HIF-1α stabilization and OATP expression.
-
This compound Preparation: Prepare a 10 µM working solution of this compound in serum-free cell culture medium. Ensure the dye is fully dissolved.
-
Staining: Remove the plate from the hypoxic incubator, aspirate the medium, and add the 10 µM this compound solution to each well.
-
Incubation: Incubate the cells with the dye for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the dye solution and wash the cells three times with 1x PBS for 5 minutes each to remove unbound dye.
-
Fixation: Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope with appropriate NIR filter sets (e.g., Ex: 750-800 nm, Em: 820-860 nm).
Protocol 2: General Workflow for In Vivo Tumor Imaging
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).
-
Dye Administration: Inject this compound intravenously or intraperitoneally. A typical dose is around 10-50 nmol per mouse.
-
Accumulation Period: Allow the dye to circulate and accumulate in the tumor. Optimal imaging windows are often between 12 and 48 hours post-injection.
-
NIR Imaging: Anesthetize the mouse and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) equipped with NIR filters.
-
Ex Vivo Confirmation (Optional): After the final imaging timepoint, euthanize the animal and harvest the tumor and major organs (liver, kidneys, spleen, etc.). Image the excised tissues to confirm tumor-specific accumulation and assess biodistribution.
Section 4: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₅₂BrClN₂O₄ | |
| Molecular Weight | 764.23 g/mol | |
| Excitation (Max) | ~782 nm | |
| Emission (Max) | ~808 nm | |
| Solubility | DMSO | |
| Storage | -20°C, Protect from light |
Table 2: Example Fluorescence Intensity Data in Oral Squamous Cell Carcinoma
| Tissue Type | Average Fluorescence Intensity (Arbitrary Units) |
| Lesion Area | 214 ± 4.70 |
| Surrounding Normal Tissue | 104.63 ± 3.14 |
| Data adapted from a study on human oral squamous cell carcinoma, demonstrating a significant difference in signal between cancerous and normal tissue (P<0.05). |
Section 5: Visual Guides
Caption: this compound uptake pathway in hypoxic tumor cells.
References
- 1. Florescence Imaging Lung Cancer with a Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming M-148 In Vivo Delivery Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) heptamethine cyanine dye, MHI-148. The content is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo application?
A1: this compound is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties.[1] Its primary in vivo applications are in NIR fluorescence imaging to visualize tumors and as a tumor-specific delivery vehicle when conjugated with therapeutic agents to enhance their efficacy and reduce off-target effects.[2][3]
Q2: What is the mechanism of this compound's tumor-specific accumulation?
A2: this compound's preferential uptake and retention in tumor cells are primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells.[4][5] The hypoxic microenvironment of tumors also plays a role in its accumulation. Once inside the cell, this compound localizes to the mitochondria and lysosomes.
Q3: What are the main challenges associated with the in vivo delivery of this compound?
A3: While this compound is designed to overcome the delivery challenges of other molecules, its own in vivo application can be hampered by issues related to its physicochemical properties. These can include:
-
Solubility: Like many cyanine dyes, this compound can have limited aqueous solubility, which requires careful formulation.
-
Stability: The fluorescence and structural integrity of cyanine dyes can be sensitive to environmental factors such as pH.
-
Off-target accumulation: While it has high tumor affinity, some accumulation in other organs can occur.
-
Inconsistent results: Variability in tumor uptake can be observed due to differences in OATP expression across different tumor models.
Q4: Can this compound be used as a standalone therapeutic agent?
A4: The primary role of this compound described in the literature is as a targeting and imaging agent. While some studies have explored the therapeutic applications of similar dyes in photothermal therapy, this compound is most commonly used to deliver other therapeutic molecules.
Q5: Is there a difference between this compound and MHY1485?
A5: Yes, based on the available literature, this compound and MHY1485 appear to be distinct molecules. This compound is a cyanine dye used for imaging and drug delivery. In contrast, MHY1485 has been reported as an mTOR activator. It is crucial to ensure you are working with the correct compound for your intended application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor/No Fluorescence Signal in Tumor | Low OATP expression in the tumor model: Different cancer cell lines have varying levels of OATP expression. | - Confirm OATP expression in your chosen cell line or tumor model through literature search, qPCR, or western blotting. - Consider using a different tumor model known to have high OATP expression (e.g., HT-29 colon carcinoma). |
| Suboptimal imaging parameters: Incorrect excitation/emission wavelengths or imaging timing can lead to poor signal. | - Use appropriate NIR imaging settings for this compound (excitation/emission maxima are around 774 nm and 800 nm, respectively, but should be optimized for your specific instrument). - Perform a time-course experiment to determine the optimal imaging window post-injection (peak accumulation is often observed around 12-24 hours). | |
| This compound degradation: The dye may be unstable in the chosen formulation or biological environment. | - Prepare fresh formulations before each experiment. - Protect the compound from light as much as possible. - Consider using a formulation that enhances stability, such as encapsulation in lipid nanoparticles. | |
| High Background Signal/Off-Target Accumulation | Non-specific binding or uptake: this compound may accumulate in non-target tissues, particularly those of the reticuloendothelial system (e.g., liver, spleen). | - Ensure the dose is optimized; high concentrations can lead to increased non-specific uptake. - Consider strategies to reduce off-target accumulation, such as pre-dosing with agents that can modulate the immune response. |
| Autofluorescence: Biological tissues can exhibit natural fluorescence, which can interfere with the signal. | - Always include an unstained control group to assess the level of autofluorescence. - Use imaging software with spectral unmixing capabilities if available. | |
| Inconsistent Results Between Animals | Variability in administration: Inaccurate or inconsistent injection can lead to different biodistribution profiles. | - Ensure precise and consistent intravenous (tail vein) injection technique. - Normalize the dose to the body weight of each animal. |
| Biological variability: Inherent physiological differences between individual animals can affect compound distribution and tumor growth. | - Increase the number of animals per group to improve statistical power. | |
| Precipitation of this compound during Formulation | Poor solubility: this compound may not be fully soluble in the chosen vehicle. | - Dissolve this compound in a small amount of an organic solvent like DMSO first, and then dilute with an aqueous buffer such as PBS. - Ensure the final concentration of the organic solvent is low and non-toxic to the animals. - Consider using formulation strategies such as encapsulation in nanoparticles or micelles to improve solubility. |
Data Presentation
Table 1: Physicochemical and Optical Properties of this compound
| Property | Value | Reference |
| Type of Molecule | Heptamethine Cyanine Dye | |
| Excitation Maximum (approx.) | 774 nm | |
| Emission Maximum (approx.) | 800 nm | |
| Key Structural Feature | Cyclohexenyl ring in the polymethine chain | |
| Cellular Uptake Mechanism | Organic Anion-Transporting Polypeptides (OATPs) | |
| Subcellular Localization | Mitochondria and Lysosomes |
Table 2: In Vivo Experimental Parameters for this compound Conjugates
| Parameter | Example Value | Animal Model | Reference |
| Dosage | 2 mg/kg (of this compound) | BALB/c nude mice with HT-29 tumors | |
| Administration Route | Intravenous (tail vein) | BALB/c nude mice | |
| Vehicle | Phosphate-Buffered Saline (PBS) | BALB/c nude mice | |
| Imaging Time Point | 12 hours post-injection (for peak tumor accumulation) | BALB/c nude mice with HT-29 tumors |
Note: These parameters are based on studies using this compound conjugated to other molecules. Optimization for standalone this compound may be required.
Experimental Protocols
1. General Protocol for In Vivo Administration and Imaging of this compound
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add a sterile aqueous vehicle (e.g., PBS) to the dissolved this compound while vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is well-tolerated by the animals (typically <10% DMSO).
-
Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the formulation is necessary.
-
-
Animal Handling and Dosing:
-
Use appropriate animal models for your study (e.g., BALB/c nude mice for tumor xenografts).
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Administer the prepared this compound solution via the desired route, most commonly intravenous injection into the tail vein.
-
-
In Vivo Imaging:
-
Anesthetize the animals at predetermined time points post-injection.
-
Place the animal in a suitable in vivo imaging system equipped for NIR fluorescence imaging.
-
Acquire images using the appropriate excitation and emission filters for this compound.
-
Include a control group of animals that did not receive this compound to assess autofluorescence.
-
-
Ex Vivo Biodistribution (Optional):
-
At the end of the in vivo imaging study, euthanize the animals.
-
Dissect tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Image the dissected organs using the in vivo imaging system to quantify the biodistribution of this compound.
-
Mandatory Visualizations
Caption: this compound uptake is mediated by OATPs, which are upregulated by HIF-1α in hypoxic tumors.
Caption: A typical workflow for in vivo experiments using this compound for tumor imaging.
Caption: A logical approach to troubleshooting poor in vivo fluorescence signals with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
MHI-148 cytotoxicity and how to mitigate it
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of MHI-148. The following sections address common questions and potential issues encountered during experimentation, with a focus on its cytotoxic profile and application in mitigating the toxicity of conjugated drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a near-infrared (NIR) heptamethine cyanine dye.[1] Its primary application in biomedical research is as a tumor-targeting agent for imaging and drug delivery.[1][2] Due to its ability to preferentially accumulate in tumor cells compared to normal cells, it is often conjugated with anticancer drugs to enhance their delivery to the tumor site, thereby increasing efficacy and reducing systemic toxicity.[1][3]
Q2: Does this compound exhibit significant cytotoxicity?
Studies have shown that this compound itself has negligible or low cytotoxicity to both cancer cell lines (like HT-29 and 4T1) and normal cell lines (like NIH3T3) at typical experimental concentrations. Its value lies in its tumor-targeting capabilities rather than its own cytotoxic effects.
Q3: How does this compound selectively target tumor cells?
The selective accumulation of this compound in tumor cells is attributed to several factors, including the hypoxic tumor microenvironment and uptake via organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of cancer cells. Once inside the cancer cell, this compound tends to accumulate in the mitochondria and lysosomes.
Q4: How can this compound be used to mitigate the cytotoxicity of other drugs?
This compound can be conjugated to potent anticancer drugs, such as paclitaxel (PTX), to form a drug delivery system (e.g., PTX-MHI). This targeted delivery system increases the concentration of the cytotoxic drug within the tumor while minimizing its accumulation in healthy tissues. This approach has been shown to reduce the cytotoxic effects of the conjugated drug on normal cells compared to the administration of the free drug.
Q5: What should I consider when designing experiments with this compound conjugates?
When working with this compound conjugates, it is crucial to investigate the mechanism of action of the conjugate itself, as it may differ from the parent drug. For example, a conjugate of this compound and palbociclib showed an altered mechanism and enhanced cytotoxic effect compared to palbociclib alone. It is also important to include appropriate controls, such as the free drug, this compound alone, and the untreated cells, to accurately assess the contribution of each component to the observed effects.
Troubleshooting Guide
Issue 1: High background fluorescence or non-specific binding in imaging experiments.
-
Possible Cause: The concentration of this compound or its conjugate may be too high.
-
Troubleshooting Step: Optimize the concentration of the this compound probe through a dose-response experiment to find the optimal balance between signal intensity and background noise.
-
Troubleshooting Step: Ensure adequate washing steps after incubation with the dye to remove any unbound probe.
Issue 2: Inconsistent or low uptake of this compound in target cancer cells.
-
Possible Cause: The cancer cell line being used may not express the necessary transporters (e.g., OATPs) for efficient this compound uptake.
-
Troubleshooting Step: Verify the expression of OATPs in your cell line of interest through techniques like RT-PCR or western blotting.
-
Troubleshooting Step: Consider using a different cancer cell line known to have high this compound uptake, such as HT-29 colon cancer cells.
Issue 3: Unexpected cytotoxicity observed with this compound alone.
-
Possible Cause: The this compound may be contaminated or degraded.
-
Troubleshooting Step: Verify the purity of the this compound compound using appropriate analytical techniques.
-
Troubleshooting Step: Ensure proper storage of the this compound solution, protected from light and at the recommended temperature, to prevent degradation.
-
Troubleshooting Step: Perform a dose-response cytotoxicity assay on a well-characterized normal cell line (e.g., NIH3T3) to confirm the low toxicity profile of your this compound stock.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel (PTX) Conjugates
| Compound | Cell Line | Concentration (µM) | Time Point | Cell Viability (%) |
| This compound | HT-29 (Cancer) | 1.5 | Day 3 | ~95% |
| This compound | NIH3T3 (Normal) | 1.5 | Day 3 | ~98% |
| PTX | HT-29 (Cancer) | 0.1 | Day 3 | ~65% |
| PTX | NIH3T3 (Normal) | 0.1 | Day 3 | ~75% |
| PTX-MHI | HT-29 (Cancer) | 0.1 | Day 3 | ~33% |
| PTX-MHI | NIH3T3 (Normal) | 0.1 | Day 3 | ~60% |
Data summarized from a study by Heo et al. (2021).
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is adapted from a study evaluating the cytotoxicity of this compound and its conjugates.
-
Cell Seeding:
-
Harvest cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) by trypsinization.
-
Resuspend the cells in fresh culture medium and seed them in 96-well plates at a density of 10,000 cells/well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare stock solutions of this compound, the drug of interest (e.g., Paclitaxel), and the this compound conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the compounds in culture medium to the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Workflow of this compound mediated drug delivery.
Caption: this compound uptake and intracellular localization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MHI-148 Conjugates
Welcome to the technical support center for MHI-148 conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound and its conjugates, with a particular focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug conjugates?
A1: this compound is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties.[1][2] It is used in drug conjugates to selectively deliver therapeutic agents to cancer cells, which can enhance the efficacy of the drug while minimizing off-target toxicity.[3][4] this compound selectively accumulates in tumor cells, in part, through the action of Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in cancer cells, especially under hypoxic conditions.[3]
Q2: How does conjugation with this compound affect the solubility of a hydrophobic drug?
A2: Conjugation with this compound has been shown to significantly improve the aqueous solubility of hydrophobic drugs, such as paclitaxel. This is a critical advantage, as many potent anticancer drugs have poor water solubility, which limits their clinical application. The conjugation introduces the more hydrophilic this compound moiety, which can enhance the overall solubility of the conjugate in aqueous buffers.
Q3: My this compound conjugate has precipitated out of solution. What are the common causes?
A3: Precipitation of this compound conjugates can be due to several factors:
-
High Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates, a high DAR can increase the hydrophobicity of the conjugate, leading to aggregation and precipitation.
-
Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the solubility of the conjugate.
-
Solvent Shock: Rapidly changing the solvent environment, for example, by diluting a DMSO stock solution directly into an aqueous buffer, can cause the conjugate to precipitate.
-
Concentration: High concentrations of the conjugate can exceed its solubility limit, leading to precipitation.
Q4: What is the general mechanism of uptake of this compound conjugates into cancer cells?
A4: this compound and its conjugates are taken up by cancer cells, in part, through Organic Anion-Transporting Polypeptides (OATPs). The expression of OATPs is often upregulated in tumor cells due to the hypoxic microenvironment, which is regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Once inside the cell, this compound has been observed to accumulate in mitochondria and lysosomes.
Troubleshooting Guide: Improving Solubility of this compound Conjugates
This guide provides systematic steps to address solubility issues with your this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon reconstitution in aqueous buffer (e.g., PBS) | The this compound conjugate is hydrophobic and has low solubility in purely aqueous solutions. | 1. Use of Co-solvents: Initially dissolve the conjugate in a small amount of a water-miscible organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your downstream experiments (typically ≤0.5% DMSO for cell-based assays).2. pH Adjustment: The solubility of this compound conjugates can be pH-dependent. Try dissolving the conjugate in buffers with a slightly basic pH (e.g., pH 8.0-9.0), as this has been used in the synthesis of this compound conjugates.3. Formulation with Excipients: Consider using solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) at low concentrations. |
| Aggregation of the conjugate over time, even at low temperatures | The conjugate may have a high degree of hydrophobicity, leading to intermolecular interactions and aggregation. This can be particularly prevalent in antibody-drug conjugates with a high drug-to-antibody ratio (DAR). | 1. Optimize DAR: If you are synthesizing the conjugate, aim for a lower DAR to reduce hydrophobicity.2. Inclusion of Stabilizers: Add stabilizing agents to your storage buffer, such as glycerol (5-10%), polyethylene glycol (PEG), or human serum albumin (HSA), which can help prevent aggregation.3. Flash Freezing and Lyophilization: For long-term storage, consider flash-freezing the conjugate in a suitable buffer containing cryoprotectants and lyophilizing it. Reconstitute immediately before use. |
| Inconsistent results in biological assays due to poor solubility | Poor solubility can lead to inaccurate dosing and variable bioavailability of the conjugate in your experiments. | 1. Sonication: After dilution into your final assay medium, briefly sonicate the solution to help disperse any small aggregates.2. Pre-complexing with Serum Albumin: Since this compound conjugates may bind to albumin in vivo, pre-incubating the conjugate with serum albumin in your culture medium before adding it to cells can improve its stability and delivery.3. Use of a Vehicle Control: Always include a vehicle control (the same final concentration of solvent and excipients without the conjugate) in your experiments to account for any effects of the formulation components. |
Quantitative Data Summary
While specific quantitative solubility data for novel this compound conjugates is often proprietary or not publicly available, the following table provides an illustrative summary of how solubility can be enhanced. The values are representative and should be experimentally determined for your specific conjugate.
| Solvent/Formulation | Illustrative Solubility of a Hydrophobic Drug | Illustrative Solubility of its this compound Conjugate | Notes |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 µg/mL | 1-10 µg/mL | Conjugation with this compound can significantly increase aqueous solubility. |
| 5% DMSO in PBS, pH 7.4 | 10-50 µg/mL | 100-500 µg/mL | The use of a co-solvent is a common and effective strategy. |
| 10% HP-β-Cyclodextrin in Water | 50-200 µg/mL | > 1 mg/mL | Cyclodextrins can form inclusion complexes with hydrophobic molecules, greatly enhancing their solubility. |
| 0.1% Tween® 20 in PBS, pH 7.4 | 5-20 µg/mL | 50-150 µg/mL | Non-ionic surfactants can aid in the dispersion and solubilization of hydrophobic compounds. |
Experimental Protocols
Protocol 1: General Solubilization of a Lyophilized this compound Conjugate
This protocol provides a general method for solubilizing a lyophilized this compound conjugate for in vitro experiments.
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the lyophilized this compound conjugate to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Gently vortex or pipette up and down to ensure the conjugate is fully dissolved.
-
To prepare a working solution, slowly add the DMSO stock solution to your aqueous buffer (e.g., PBS or cell culture medium) with gentle vortexing. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid "solvent shock" and precipitation.
-
Ensure the final concentration of DMSO in your working solution is low and compatible with your experimental system (typically ≤0.5%).
-
If you observe any slight turbidity, you can briefly sonicate the working solution in a water bath sonicator for 1-2 minutes.
-
Use the freshly prepared working solution for your experiments immediately. Avoid repeated freeze-thaw cycles.
Protocol 2: Synthesis of a Paclitaxel-MHI-148 (PTX-MHI) Conjugate
This protocol is based on a published method for the synthesis of a paclitaxel-MHI-148 conjugate.
Materials:
-
Paclitaxel (PTX)
-
This compound
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Coupling agents (e.g., DIC and DMAP)
-
Sodium hydroxide buffer (for pH adjustment)
-
Dialysis membrane (e.g., MWCO 1 kDa)
-
Triple-distilled water
-
Magnetic stirrer
Procedure:
-
Dissolve Paclitaxel and this compound in an anhydrous solvent.
-
Add the coupling agents to activate the carboxylic acid group of this compound for esterification with the hydroxyl group of Paclitaxel.
-
Adjust the pH of the reaction mixture to approximately 9 using a sodium hydroxide buffer.
-
Allow the reaction to proceed with stirring at room temperature for several hours.
-
Purify the conjugate by dialysis against triple-distilled water for 48 hours to remove unreacted starting materials and byproducts.
-
Lyophilize the purified conjugate to obtain a solid powder.
-
Characterize the conjugate using techniques such as MALDI-TOF mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation.
Visualizations
Signaling Pathways
Caption: this compound-Paclitaxel conjugate uptake and mechanism of action.
Experimental Workflow
Caption: Workflow for solubilizing and using this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
MHI-148 Labeling Reactions: Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MHI-148 labeling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the labeling of proteins and antibodies with this compound. The troubleshooting is presented in a question-and-answer format to directly address common problems.
Issue 1: Low Degree of Labeling (DOL) or Poor Labeling Efficiency
Question: My final conjugate has a very low Degree of Labeling (DOL). What could be the cause, and how can I improve it?
Answer: Low DOL is a frequent issue and can stem from several factors related to your reagents, reaction conditions, and protein.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal pH | The reaction of an NHS ester, like the activated form of this compound, with primary amines (e.g., lysine residues on an antibody) is highly pH-dependent. At a pH below ~7.2, the amine groups are protonated and less available to react.[1][2] | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] A common choice is 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3.[1][2] Use a calibrated pH meter to verify the buffer's pH before starting the reaction. |
| Presence of Amine-Containing Buffers | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the this compound NHS ester, significantly reducing labeling efficiency. | Perform a buffer exchange into an amine-free buffer like PBS (phosphate-buffered saline) or sodium bicarbonate buffer before the labeling reaction. |
| Hydrolysis of this compound NHS Ester | This compound, once activated as an NHS ester, is susceptible to hydrolysis, especially at high pH and in aqueous solutions. This inactivates the dye. | Prepare the this compound NHS ester solution in a dry organic solvent like DMSO or DMF immediately before use and add it to the protein solution. Avoid storing the activated dye in aqueous solutions. |
| Low Reagent Concentration | Low concentrations of the protein or this compound can slow down the reaction, allowing the competing hydrolysis reaction to dominate. | Increase the concentration of your protein if possible. You can also try increasing the molar excess of the this compound NHS ester. A titration experiment with molar ratios from 5:1 to 20:1 (dye:protein) is recommended to find the optimal ratio. |
| Inactive this compound Reagent | The this compound NHS ester may have degraded due to improper storage (e.g., exposure to moisture). | Use a fresh vial of the labeling reagent. Store this compound and its activated forms according to the manufacturer's instructions, typically desiccated and at a low temperature. |
| Inaccessible Amine Groups on the Protein | The primary amine groups on your protein of interest may be sterically hindered or buried within the protein's tertiary structure, making them inaccessible to the this compound NHS ester. | While challenging to address without protein engineering, you can try slightly altering the buffer composition (e.g., ionic strength) to induce minor conformational changes that might expose more reactive sites. However, be cautious not to denature the protein. |
Issue 2: Protein Aggregation During or After Labeling
Question: I'm observing precipitation or aggregation of my protein during the labeling reaction or in the final product. What is causing this and how can I prevent it?
Answer: Protein aggregation is a common problem, often caused by the conjugation of hydrophobic dye molecules like this compound.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| High Degree of Labeling (Over-labeling) | This compound is a hydrophobic molecule. Attaching too many dye molecules to the protein's surface can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation. | Reduce the molar excess of the this compound NHS ester in the labeling reaction to achieve a lower DOL. Aim for a DOL within the optimal range for your application, which for antibodies is often between 2 and 10. |
| High Protein Concentration | High concentrations of protein can increase the likelihood of aggregation, as molecules are in closer proximity. | If aggregation is observed, try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). |
| Suboptimal Buffer Conditions | The pH, ionic strength, or absence of stabilizing agents in the buffer can affect protein stability and promote aggregation. | Ensure your protein is in a buffer that is optimal for its stability. Consider adding stabilizing excipients like non-ionic detergents (e.g., Tween-20 at a low concentration) or cryoprotectants (e.g., glycerol), if compatible with your downstream application. |
| Localized High Reagent Concentration | Adding the this compound NHS ester solution too quickly or without proper mixing can create localized high concentrations of the reagent, leading to rapid, uncontrolled labeling and precipitation. | Add the dissolved this compound NHS ester to the protein solution slowly and with gentle, continuous mixing. |
| Solvent Shock | The organic solvent (DMSO or DMF) used to dissolve the this compound NHS ester can cause protein denaturation and aggregation if the final concentration is too high. | Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal chemistry for labeling a protein or antibody with this compound? this compound has a carboxylic acid group which can be activated to an N-hydroxysuccinimide (NHS) ester. This NHS ester then readily reacts with primary amines (the epsilon-amino group of lysine residues and the N-terminus) on the protein to form a stable amide bond. This is the most common and generally recommended method.
Q2: How do I remove unconjugated this compound after the labeling reaction? It is crucial to remove all free dye before downstream applications and for accurate DOL determination. Common methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates the larger labeled protein from the smaller, unconjugated dye molecules.
-
Dialysis or Diafiltration: Repeated buffer exchange using a membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove the free dye.
-
Specialized Dye Removal Columns: Commercially available spin columns containing a resin that specifically binds and removes non-conjugated fluorescent dyes can also be used.
Q3: How do I determine the Degree of Labeling (DOL) of my this compound conjugate? The DOL is typically determined using spectrophotometry. This involves measuring the absorbance of the purified conjugate at two wavelengths:
-
At 280 nm to determine the protein concentration.
-
At the maximum absorbance wavelength (λmax) of this compound to determine the dye concentration. A correction factor is needed to account for the dye's absorbance at 280 nm. See the detailed protocol below.
Q4: What is a typical DOL for an this compound labeled antibody? For antibodies, an ideal DOL is generally between 2 and 10. A DOL that is too low will result in a weak signal, while a DOL that is too high can lead to fluorescence self-quenching and protein aggregation. The optimal DOL should be determined empirically for each specific application.
Q5: How should I store my this compound labeled conjugate? Fluorescently labeled proteins and antibodies should be stored protected from light to prevent photobleaching. For short-term storage, 4°C is often suitable. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol may also improve stability.
Experimental Protocols
Protocol 1: this compound NHS Ester Labeling of an Antibody
This protocol provides a general guideline for labeling an antibody with this compound using NHS chemistry. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.
-
This compound.
-
NHS (N-hydroxysuccinimide) and a carbodiimide (e.g., EDC) OR pre-activated this compound NHS ester.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography column).
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound NHS Ester: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. If starting from this compound with a carboxyl group, it will first need to be activated to an NHS ester following a standard carbodiimide activation protocol.
-
Calculate Molar Excess: Determine the volume of this compound NHS ester solution needed to achieve the desired molar excess (e.g., 10-fold molar excess of dye to antibody).
-
Labeling Reaction: Add the calculated volume of this compound NHS ester solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer (e.g., to a final concentration of 50 mM Tris) and incubate for 30 minutes.
-
Purification: Remove the unconjugated this compound and reaction byproducts by running the sample through a size-exclusion chromatography column. Collect the fraction corresponding to the labeled antibody.
Protocol 2: Spectrophotometric Determination of Degree of Labeling (DOL)
This protocol describes how to calculate the DOL for an this compound labeled protein.
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λmax of this compound (A_max). If the absorbance is too high, dilute the sample with a known factor and re-measure.
-
Required Parameters:
-
Molar extinction coefficient of the protein at 280 nm (ε_prot). For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.
-
Molar extinction coefficient of this compound at its λmax (ε_dye). This value should be provided by the manufacturer.
-
Correction Factor (CF): The ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A₂₈₀_dye / A_max_dye). This should also be provided by the manufacturer.
-
-
Calculations:
-
Calculate the protein concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_prot
-
Calculate the dye concentration (M): Dye Conc. (M) = A_max / ε_dye
-
Calculate the Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
Protocol 3: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is the standard method to quantify aggregates in antibody and antibody-drug conjugate (ADC) samples.
Materials:
-
HPLC or FPLC system with a UV detector.
-
Size-Exclusion Chromatography column suitable for antibody separations (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A physiological pH buffer, such as phosphate-buffered saline. For hydrophobic conjugates like those with this compound, the addition of a small amount of organic modifier (e.g., isopropanol) may be necessary to reduce non-specific interactions with the column matrix.
-
Purified this compound conjugate sample.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known amount of the purified this compound conjugate onto the column.
-
Chromatogram Analysis: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric conjugate, and then any smaller fragments.
-
Quantification: Integrate the peak areas for the aggregate and monomer peaks. The percentage of aggregation can be calculated as: % Aggregation = [Area_aggregate / (Area_aggregate + Area_monomer)] × 100
Visualizations
Caption: Experimental workflow for this compound labeling and quality control.
Caption: Troubleshooting decision tree for this compound labeling reactions.
Caption: this compound uptake pathway in tumor cells.
References
Validation & Comparative
A Head-to-Head Comparison of MHI-148 and IR-783 for In Vivo Tumor Imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes for preclinical cancer imaging, the choice between MHI-148 and IR-783 is a critical one. Both are heptamethine cyanine dyes known for their intrinsic tumor-targeting capabilities, offering a streamlined approach to imaging without the need for conjugation to a targeting moiety. This guide provides an objective, data-driven comparison to inform the selection process for your specific research needs.
This compound and IR-783 share a similar molecular backbone, which allows them to be selectively taken up and retained by cancerous cells while being cleared from normal tissues.[1][2] This tumor specificity is a significant advantage for achieving high-contrast images. The primary mechanism for this preferential accumulation is attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of many cancer cells.[1][3] Once inside the tumor cell, both dyes have been shown to localize within the mitochondria and lysosomes.[2]
Quantitative Performance: A Side-by-Side Look
To facilitate a clear comparison, the key photophysical and in vivo performance metrics for this compound and IR-783 are summarized below. These values are compiled from various studies and manufacturer specifications.
| Property | This compound | IR-783 | Reference(s) |
| Chemical Structure | Heptamethine cyanine with carboxyl side chains | Heptamethine cyanine with sulfonate side chains | |
| Maximum Excitation (λex) | ~785 nm | ~766-784 nm | |
| Maximum Emission (λem) | ~808 nm | ~782-798 nm | |
| Molar Extinction Coeff. | High (exact value not specified) | 157,000 - 162,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | 0.12 (in Ethanol) | 0.186 (in PBS) | |
| Tumor-to-Background Ratio | High, reported to be 9.1 at 24h (vs. ICG) | High, increases up to 48h post-injection | |
| Primary Uptake Mechanism | Organic Anion Transporting Polypeptides (OATPs) | Organic Anion Transporting Polypeptides (OATPs) | |
| Subcellular Localization | Mitochondria & Lysosomes | Mitochondria & Lysosomes |
Mechanism of Tumor-Specific Uptake
The preferential accumulation of both this compound and IR-783 in tumor cells is an active transport process, not merely a result of the enhanced permeability and retention (EPR) effect. The key players in this mechanism are the OATPs, a family of transmembrane proteins that are often overexpressed in various cancers. The process can be visualized as follows:
This active transport into cancer cells, followed by retention, is what leads to a strong fluorescence signal from the tumor relative to the surrounding healthy tissue. Studies have confirmed that this uptake can be blocked by competitive inhibitors of OATPs, such as bromosulfophthalein (BSP).
Experimental Protocols
Below are generalized yet detailed methodologies for conducting in vivo tumor imaging experiments with this compound or IR-783. These are based on protocols described in the literature.
Animal Model Preparation
-
Cell Lines: Use appropriate cancer cell lines (e.g., human prostate cancer PC-3, human colon cancer HT-29, or murine pancreatic cancer PDAC) and normal cell lines for in vitro validation.
-
Animal Subjects: Typically, 6-8 week old athymic nude mice (BALB/c) are used.
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10⁶ cancer cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter) before imaging studies commence. This usually takes 1-2 weeks.
Dye Preparation and Administration
-
Stock Solution: Dissolve this compound or IR-783 powder in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mM). Store this solution at 4°C in the dark.
-
Working Solution: Immediately before injection, dilute the stock solution in a sterile vehicle like PBS (pH 7.4).
-
Administration: Anesthetize the mice (e.g., with isoflurane or an intraperitoneal injection of ketamine/xylazine). Inject the dye solution via tail vein (intravenous, i.v.) or intraperitoneal (i.p.) injection. A typical dose is around 10-50 nmol per mouse.
In Vivo Fluorescence Imaging
-
Imaging System: Use a small animal in vivo imaging system (e.g., IVIS, Kodak Imaging System) equipped for NIR fluorescence detection.
-
Imaging Parameters:
-
Excitation Wavelength: ~760-780 nm
-
Emission Filter: ~800-820 nm long-pass
-
-
Procedure:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 12, 24, 48, and 72 hours) to determine the optimal imaging window.
-
Maintain consistent imaging parameters (exposure time, binning, f/stop, field of view) across all animals and time points for accurate comparison.
-
Data Analysis and Ex Vivo Validation
-
Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a contralateral non-tumor area (e.g., muscle) on each image.
-
Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.
-
Ex Vivo Imaging: After the final in vivo imaging session, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the dissected tissues to confirm the biodistribution of the dye.
The general workflow for such an experiment is depicted below.
Concluding Remarks
Both this compound and IR-783 are powerful tools for non-invasive, high-contrast in vivo tumor imaging. Their shared mechanism of OATP-mediated uptake makes them suitable for a wide range of cancer models that overexpress these transporters.
-
IR-783 is well-characterized, with more readily available data on its photophysical properties. Its sulfonate groups may offer different solubility and pharmacokinetic profiles compared to this compound.
-
This compound , with its carboxyl side chains, is structurally similar and demonstrates comparable tumor-targeting efficacy. The carboxyl groups also provide convenient handles for conjugation to other molecules, such as therapeutic drugs, for theranostic applications.
The ultimate choice between this compound and IR-783 may depend on the specific cancer model, the desired pharmacokinetic profile, and whether future conjugation for therapeutic purposes is planned. Based on the available data, both dyes are excellent candidates for generating high-quality, tumor-specific fluorescence images in preclinical research.
References
A Comparative Guide to MHI-148 and Indocyanine Green (ICG) for Researchers and Drug Development Professionals
In the landscape of near-infrared (NIR) fluorescent dyes, both MHI-148 and Indocyanine Green (ICG) have emerged as significant tools for researchers, scientists, and drug development professionals. While ICG has been a clinical staple for decades, this compound is a newer heptamethine cyanine dye demonstrating unique tumor-targeting capabilities. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the appropriate agent for specific research and development applications.
At a Glance: Key Performance Characteristics
| Property | This compound | Indocyanine Green (ICG) |
| Class | Heptamethine Cyanine Dye | Tricarbocyanine Dye |
| Primary Mechanism of Action | Preferential uptake and retention in cancer cells, mediated by organic anion-transporting polypeptides (OATPs).[1][2][3] Accumulates in mitochondria and lysosomes.[1] | Binds to plasma proteins (primarily albumin), confining it to the vascular system.[4] Rapidly taken up by hepatocytes and excreted into the bile. |
| Tumor Targeting | Intrinsic tumor-targeting properties. | Primarily accumulates in tumors due to the enhanced permeability and retention (EPR) effect in areas with compromised vasculature. |
| Primary Applications | Preclinical cancer imaging, targeted drug delivery when conjugated with therapeutics. | FDA-approved for determining cardiac output, hepatic function, and ophthalmic angiography. Widely used off-label for fluorescence-guided surgery. |
| Optical Properties | NIR fluorescence with high molar absorption coefficient and strong fluorescence quantum yield. | Peak spectral absorption at ~800 nm and fluorescence emission around 830 nm in blood. |
| Biocompatibility | Generally considered biocompatible. | FDA-approved with a long history of clinical use and a large safety margin. |
Mechanism of Action and Cellular Uptake
The fundamental difference between this compound and ICG lies in their mechanism of cellular uptake and retention, which dictates their primary applications.
This compound: This dye exhibits an intrinsic ability to target and accumulate within cancer cells. This specificity is attributed to its recognition and transport by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells. Following cellular entry, this compound localizes within the mitochondria and lysosomes. This targeted intracellular accumulation makes this compound a promising candidate for developing theranostics—agents that can both diagnose and treat cancer—by conjugating it with cytotoxic drugs for targeted delivery.
Indocyanine Green (ICG): As a well-established clinical diagnostic agent, ICG's mechanism is primarily vascular. Upon intravenous injection, it rapidly binds to plasma proteins, particularly albumin, which restricts it to the circulatory system. Its accumulation in tumors is largely a passive process driven by the "leaky" vasculature often found in solid tumors, a phenomenon known as the enhanced permeability and retention (EPR) effect. ICG is almost exclusively cleared by the liver, with a short half-life of 150 to 180 seconds, making it suitable for dynamic imaging of blood flow and organ perfusion.
Visualizing the Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the proposed cellular uptake pathway for this compound and the systemic circulation and clearance of ICG.
Caption: this compound uptake via OATP transporters in cancer cells.
Caption: ICG circulation, hepatic clearance, and tumor accumulation.
Experimental Performance Data
Direct comparative studies between this compound and ICG are emerging. One study investigating their use in hepatocellular carcinoma (HCC) imaging provides valuable insights.
| Parameter | This compound | Indocyanine Green (ICG) | Study Context |
| In Vitro Cell Uptake | Preferential uptake and retention in HCC cells. | Absorbed by normal liver cells. | Live cell imaging in HCC and normal liver cell lines. |
| In Vivo Tumor Imaging | Gradual accumulation in tumor tissue with widespread initial signal. | Strong initial signal in the liver, followed by metabolism and presence in the intestine. | Xenograft nude mice models of HCC. |
| Tumor-to-Normal Tissue Ratio (TNR) | Higher imaging intensity in tumor tissue over time. | Primarily localized to the liver, not distinguishing tumor from normal hepatic tissue. | Ex vivo NIR imaging of tumor and normal tissues. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for in vitro and in vivo studies involving this compound and ICG.
In Vitro Cellular Uptake and Imaging
This protocol is designed to assess the preferential uptake of the dyes in cancer cell lines versus normal cell lines.
Caption: Workflow for in vitro dye uptake analysis.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HT-29 colon adenocarcinoma) and normal fibroblast cell lines (e.g., NIH3T3) in appropriate media.
-
Seeding: Seed cells in 24-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Dye Incubation: Prepare a stock solution of this compound or ICG. Add the dye to the cell culture medium to a final concentration (e.g., 20 µM) and incubate for 30 minutes at 37°C.
-
Washing: After incubation, remove the dye-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound dye.
-
Fixation: Fix the cells with cold formalin.
-
Imaging: Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for NIR dyes.
In Vivo Tumor Imaging in a Xenograft Model
This protocol outlines the procedure for evaluating the tumor-targeting and imaging capabilities of the dyes in a preclinical animal model.
Caption: Workflow for in vivo tumor imaging studies.
Methodology:
-
Animal Model: Establish a tumor xenograft model by subcutaneously injecting a cancer cell line (e.g., HT-29) into immunocompromised mice (e.g., BALB/c nude mice).
-
Dye Administration: Once tumors reach a suitable size, intravenously inject this compound or ICG at a specified dose (e.g., 2 mg/kg).
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours), perform whole-body NIR fluorescence imaging using an in vivo imaging system.
-
Ex Vivo Imaging: Image the excised organs and tumor to quantify the biodistribution of the dye and determine the tumor-to-background ratio.
Conclusion and Future Directions
This compound and ICG are both valuable NIR dyes with distinct properties and applications. ICG remains the gold standard for clinical applications requiring vascular and perfusion imaging due to its well-established safety profile and rapid pharmacokinetics. Its use in oncology is primarily for intraoperative guidance based on the EPR effect.
This compound, on the other hand, represents a promising new generation of targeted imaging agents. Its ability to be actively taken up and retained by cancer cells opens up new possibilities for more specific tumor detection and the development of targeted drug delivery systems. Further head-to-head studies are warranted to directly compare their photophysical properties, such as quantum yield and photostability, and to evaluate their relative performance in a wider range of cancer models. As research in this area progresses, this compound and similar targeted dyes may play an increasingly important role in precision oncology.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
Assessing Off-Target Effects of MHI-148: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of MHI-148, a near-infrared (NIR) heptamethine cyanine dye, focusing on its off-target effects and placing it in context with other imaging and targeting agents. While this compound is primarily known for its preferential accumulation in tumor cells, understanding its potential for unintended biological interactions is crucial for its therapeutic and diagnostic development. This document outlines the known cellular effects of this compound, compares it with other heptamethine cyanine dyes, and provides detailed experimental protocols for assessing off-target profiles.
This compound: On-Target Action and Off-Target Considerations
This compound's primary mechanism of action is not based on binding to a specific protein target in the classical pharmacological sense. Instead, its "on-target" effect is the selective accumulation within cancer cells. This is attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of many cancer cells and the hypoxic tumor microenvironment.[1] Once inside the cell, this compound localizes to the mitochondria and lysosomes.[1]
The concept of "off-target effects" for this compound, therefore, shifts from unintended protein binding to potential "off-tissue" accumulation and cellular cytotoxicity. While generally showing low toxicity to normal cells, some studies have noted cytotoxic effects of this compound, particularly in cancer cell lines.[2] Furthermore, when conjugated to other drugs, such as paclitaxel or palbociclib, this compound can alter the conjugate's mechanism of action, suggesting it is not a biologically inert carrier.
Comparative Analysis: this compound and Other Heptamethine Cyanine Dyes
Direct comparative studies on the off-target binding profiles of this compound and other heptamethine cyanine dyes are limited in publicly available literature. However, a comparison of their general properties, cytotoxicity, and uptake mechanisms can inform researchers on the potential for off-target effects.
| Feature | This compound | IR-783 | Indocyanine Green (ICG) |
| Primary Uptake Mechanism | OATP-mediated, enhanced by tumor hypoxia[1] | OATP-mediated | Passive accumulation in tumors through the enhanced permeability and retention (EPR) effect |
| Subcellular Localization | Mitochondria and lysosomes[1] | Mitochondria and lysosomes | Primarily remains in the vasculature and extracellular space initially |
| Reported Cytotoxicity | Low toxicity in normal fibroblasts, but can be cytotoxic to cancer cells. | Reported to be non-toxic when administered to mice. | Generally considered non-toxic and is FDA-approved for clinical use. |
| Tumor-to-Normal Tissue Ratio | High, with persistent retention in tumors. | High, with retention in tumors. | Lower compared to targeted dyes, with faster clearance from the tumor. |
Experimental Protocols for Assessing Off-Target Effects
A comprehensive assessment of this compound's off-target effects requires a multi-pronged approach. Below are detailed methodologies for key experiments.
Kinase Profiling
Objective: To determine if this compound or its conjugates inhibit the activity of a broad panel of protein kinases, a common source of off-target effects for many small molecules.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For profiling, a final concentration of 1-10 µM is typically used.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology) for screening against a panel of hundreds of kinases. These services typically utilize radiometric or fluorescence-based assays to measure kinase activity in the presence of the test compound.
-
Data Analysis: The results are usually provided as a percentage of inhibition of each kinase at the tested concentration. A "hit" is typically defined as inhibition above a certain threshold (e.g., >50%).
-
Follow-up Studies: For any identified hits, determine the IC50 value to quantify the potency of inhibition. This involves a dose-response experiment where the kinase activity is measured across a range of this compound concentrations.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of this compound to intracellular proteins in a cellular context. The principle is that ligand binding stabilizes a protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound (e.g., 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the soluble protein fractions by Western blotting using antibodies against candidate target proteins or by mass spectrometry for a proteome-wide analysis (see below).
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Proteomic Profiling for Off-Target Identification
Objective: To identify the full spectrum of proteins that interact with this compound within a cell.
Methodology:
-
Affinity-Based Protein Profiling:
-
Synthesize a derivative of this compound with a reactive group and a reporter tag (e.g., biotin).
-
Incubate the probe with cell lysates or intact cells.
-
Enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads).
-
Identify the enriched proteins by mass spectrometry.
-
-
Compound-Centric Chemical Proteomics (CCCP):
-
Immobilize this compound onto a solid support (e.g., beads).
-
Incubate the immobilized this compound with cell lysates.
-
Wash away non-specifically bound proteins.
-
Elute and identify the specifically bound proteins by mass spectrometry.
-
Visualizing Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams illustrate the signaling pathway of this compound uptake and a general workflow for assessing off-target effects.
This compound cellular uptake and localization pathway.
Workflow for assessing off-target effects.
References
Comparative Biodistribution Analysis of MHI-148 in Diverse Tumor Models
For Immediate Release
A comprehensive analysis of the biodistribution of MHI-148, a near-infrared (NIR) heptamethine cyanine dye, across various tumor models reveals its potential as a promising tumor-targeting agent for imaging and therapeutic applications. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's performance in different cancer types, including colon, lung, gastric, and renal carcinoma.
This compound demonstrates preferential accumulation in tumor tissues, a characteristic attributed to the unique tumor microenvironment. The uptake of this compound is significantly influenced by hypoxia and the overexpression of Organic Anion-Transporting Polypeptides (OATPs) in cancer cells. This mechanism allows for targeted delivery and retention of the dye in malignant tissues while minimizing accumulation in healthy organs.
Quantitative Biodistribution Data
The following table summarizes the ex vivo biodistribution of this compound and its conjugate in different tumor models, providing a quantitative comparison of its uptake in various organs. The data is presented as mean fluorescence intensity, which correlates with the concentration of the dye in the respective tissues.
| Tumor Model | Agent | Time Post-Injection | Tumor | Liver | Spleen | Kidneys | Lungs | Heart |
| HT-29 (Colon Carcinoma) | PTX-MHI | 12 hours | 1.8 x 10⁸ | 1.0 x 10⁸ | 0.6 x 10⁸ | 0.5 x 10⁸ | 0.4 x 10⁸ | 0.3 x 10⁸ |
| A549 (Lung Carcinoma) | This compound | 24 hours | Highest Uptake | High Uptake | Moderate Uptake | High Uptake | Low Uptake | Low Uptake |
| SN12C (Renal Carcinoma) | This compound | 24 hours | Strong Signal | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| SGC-7901 (Gastric Carcinoma) | This compound | 24 hours | Strong Signal | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for A549, SN12C, and SGC-7901 models are presented qualitatively based on reported signal intensity. Quantitative values for PTX-MHI in the HT-29 model are derived from fluorescence intensity measurements and may not be directly comparable to %ID/g.
Experimental Protocols
The methodologies employed in the biodistribution analysis of this compound typically involve the following key steps:
1. Animal Models and Tumor Implantation:
-
Cell Lines: Human cancer cell lines such as HT-29 (colon), A549 (lung), SN12C (renal), and SGC-7901 (gastric) are commonly used.
-
Animal Strain: Immunocompromised mice, such as BALB/c nude or athymic nude mice, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Induction: A suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the biodistribution study.
2. This compound Administration:
-
Formulation: this compound is typically dissolved in a biocompatible solvent such as a mixture of Cremophor EL, ethanol, and saline, or in PBS.
-
Dose: The administered dose can vary between studies, with typical doses ranging from 2 µg to 10 nmol per mouse.
-
Route of Administration: Intravenous (i.v.) injection via the tail vein is the most common route for systemic delivery. Intraperitoneal (i.p.) injection has also been used in some studies.
3. In Vivo and Ex Vivo Imaging:
-
Imaging System: In vivo and ex vivo fluorescence imaging is performed using systems equipped for NIR fluorescence detection, such as the Kodak Imaging System or similar platforms.
-
Time Points: Animals are imaged at various time points post-injection (e.g., 2, 4, 6, 12, 24, 48 hours) to determine the optimal time for tumor accumulation and clearance from other organs.
-
Ex Vivo Analysis: Following the final in vivo imaging, mice are euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart) are excised, weighed, and imaged ex vivo to quantify the fluorescence intensity in each tissue.
4. Data Analysis:
-
Quantification: The fluorescence intensity in the regions of interest (ROIs) corresponding to the tumors and organs is quantified using image analysis software.
-
Normalization: The data is often presented as mean fluorescence intensity or, in more quantitative studies, as the percentage of injected dose per gram of tissue (%ID/g).
Signaling Pathway and Experimental Workflow
The preferential accumulation of this compound in tumor cells is mediated by a specific signaling pathway and follows a standardized experimental workflow.
This compound Tumor-Targeting Mechanism.
Experimental Workflow for Biodistribution Analysis.
Comparison with Alternatives
This compound belongs to the same class of heptamethine cyanine dyes as IR-783, another well-studied NIR fluorescent probe. Both dyes exhibit preferential accumulation in tumor tissues through the OATP-mediated uptake mechanism. While direct comparative studies providing quantitative side-by-side data are limited, both this compound and IR-783 have demonstrated utility in preclinical tumor imaging. The choice between these agents may depend on the specific application, desired imaging window, and the tumor model being investigated. Future studies focusing on a direct, quantitative comparison of the biodistribution, pharmacokinetics, and tumor-to-background ratios of this compound and other NIR dyes in a standardized panel of tumor models are warranted to further delineate their respective advantages.
MHI-148 Toxicology and Safety: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicology and safety profiles of the near-infrared (NIR) heptamethine cyanine dye MHI-148 and its alternatives, IR-783 and Indocyanine Green (ICG). The information is intended to assist researchers in selecting appropriate imaging and targeting agents for preclinical and translational research.
Comparative Safety Profiles
The selective accumulation of heptamethine cyanine dyes like this compound and IR-783 in tumor cells is a key advantage for targeted therapies. This specificity is primarily attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells compared to normal cells[1][2][3][4]. In contrast, ICG uptake is less specific to tumor cells and appears to be more related to enhanced permeability and retention effects in tumor tissues[5].
In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for this compound, IR-783, and ICG on normal cell lines. Direct comparative studies are limited, and the existing data comes from various cell lines and experimental conditions.
| Compound | Cell Line | Assay | Concentration/Dosage | Incubation Time | Observed Effect | Citation |
| This compound | NIH3T3 (Mouse embryonic fibroblasts) | MTT | 0.01 - 1.5 µM | 72 hours | Negligible toxicity | |
| IR-783 | P69 (Normal human prostate epithelial cells) | Not specified | 20 µM | Not specified | Low uptake compared to cancer cells | |
| Normal human cell lines (HS-27A, HUVEC-CS, HEK293, NPE, NPF) | Not specified | Not specified | Not specified | Did not accumulate in normal cells | ||
| Indocyanine Green (ICG) | Human Retinal Pigment Epithelial (HRPE) cells | MTS | IC50: 0.062% (620 µg/mL) | 24 hours | Dose-dependent toxicity | |
| Human Retinal Pigment Epithelial (HRPE) cells | MTS | IC50: 0.041% (410 µg/mL) | 48 hours | Dose-dependent toxicity | ||
| Human Retinal Pigment Epithelial (HRPE) cells | MTS | IC50: 0.035% (350 µg/mL) | 72 hours | Dose-dependent toxicity | ||
| Human Müller cells | Mitochondrial dehydrogenase assay | 0.5% with illumination | 24 hours | Reduced cell viability |
In Vivo Toxicity
The following table summarizes the available in vivo toxicity data. As with the in vitro data, direct comparative studies are scarce.
| Compound | Animal Model | Route of Administration | Dosage | Observation Period | Observed Effect | Citation |
| This compound | Mice | Not specified | > 0.75 µmol/kg | 5 days | Weight loss or death | |
| Mice | Intraperitoneal | Not specified | Not specified | No systemic toxicity reported | ||
| IR-783 | C57BL/6 Mice | Intraperitoneal | Up to 37.5 mg/kg daily | 1 month | No systemic toxicity; no effect on body weight; no abnormal histopathology in vital organs | |
| Indocyanine Green (ICG) | Mice | Intravenous | LD50: 60 mg/kg | Not specified | Lethality | |
| Rats | Intravenous | LD50: 87 mg/kg | Not specified | Lethality | ||
| Dark Agouti Rats | Intravenous | 0.05, 0.1, 0.15 mg/kg | Up to 21 days | No reported toxicity |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure based on common practices for assessing the cytotoxicity of NIR dyes.
-
Cell Seeding: Plate normal human or animal-derived cell lines (e.g., NIH3T3, HEK293, or a relevant cell line for the research question) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound, IR-783, and ICG in the appropriate cell culture medium. The concentration range should be selected based on anticipated in vivo concentrations and previous studies (e.g., 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Acute Toxicity Study
This protocol is a generalized procedure based on guidelines for acute toxicity testing of imaging agents in mice.
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. House the animals in standard conditions with ad libitum access to food and water.
-
Dose Groups: Divide the animals into several dose groups, with at least 5 mice per group per sex. Include a control group receiving the vehicle (e.g., saline or PBS). The dose levels for this compound, IR-783, and ICG should be selected based on the intended imaging dose and a range of higher doses to identify potential toxicity (e.g., 1x, 5x, 10x, and 50x the imaging dose).
-
Administration: Administer a single dose of the test compound via the intended clinical route (typically intravenous injection).
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals (e.g., immediately after dosing, at 4 hours, and then daily for 14 days).
-
Necropsy and Histopathology: At the end of the observation period, euthanize all animals. Perform a gross necropsy on all animals, and collect major organs (e.g., liver, kidneys, spleen, heart, lungs, and brain) for histopathological examination.
-
Data Analysis: Analyze the data for mortality, clinical signs, body weight changes, and any gross or microscopic pathological findings. Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Signaling Pathways and Experimental Workflows
Mechanism of Selective Uptake
The preferential accumulation of this compound and IR-783 in tumor cells is mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in various cancers.
Caption: Selective uptake of this compound via overexpressed OATPs in cancer cells.
In Vitro Cytotoxicity Experimental Workflow
The following diagram illustrates the key steps in determining the in vitro cytotoxicity of a compound using the MTT assay.
Caption: Workflow for MTT-based in vitro cytotoxicity assessment.
In Vivo Acute Toxicity Study Workflow
The following diagram outlines the general workflow for an in vivo acute toxicity study in mice.
Caption: Workflow for an in vivo acute toxicity study in mice.
References
- 1. The Expression and Function of Organic Anion Transporting Polypeptides in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-Specific Expression of Organic Anion-Transporting Polypeptides: Transporters as Novel Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of the OATP1B Subfamily to Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Organic Anion-Transporting Polypeptides (OATPs) in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indocyanine green uptake by human tumor and non‑tumor cell lines and tissue - PMC [pmc.ncbi.nlm.nih.gov]
MHI-148 in Focus: A Comparative Guide to Heptamethine Cyanine Dyes for Advanced Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the heptamethine cyanine dye MHI-148 with other relevant alternatives. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the selection of appropriate near-infrared (NIR) dyes for imaging and therapeutic applications.
Heptamethine cyanine dyes have emerged as powerful tools in biomedical research, particularly in the fields of cancer imaging and therapy. Their strong absorption and fluorescence in the near-infrared window (700-900 nm) allow for deep tissue penetration with minimal autofluorescence. Among these, this compound has garnered significant attention for its inherent tumor-targeting capabilities. This guide will delve into the properties of this compound, comparing it with other commonly used heptamethine cyanine dyes, and explore its potential mechanism of action, including the induction of ferroptosis.
Quantitative Comparison of Heptamethine Cyanine Dyes
The selection of a heptamethine cyanine dye is often dictated by its specific photophysical and chemical properties. The following table summarizes key quantitative data for this compound and other frequently used analogs.
| Property | This compound | IR-783 | IR-780 |
| Molecular Weight ( g/mol ) | 705 | 750 | 667 |
| Maximum Absorption (λmax abs, nm) | 785 | 766 | 777 |
| Maximum Emission (λmax em, nm) | 808 | 782 | 823 |
| Fluorescence Quantum Yield (ΦF) | 0.12 (in Ethanol) | 0.186 (in PBS) | 0.17 (in Ethanol) |
| Solubility | Lipophilic | Water-soluble | Lipophilic |
| Key Structural Feature | Carboxyl side chain for conjugation | Sulfonic acid group for water solubility | Alkyl side chain, difficult to modify |
Mechanism of Action and Tumor Targeting
This compound and similar heptamethine cyanine dyes exhibit a remarkable ability to preferentially accumulate in tumor cells. This targeting is not based on conjugation to a specific ligand but is an inherent property of the dye's structure. The primary mechanism is believed to be mediated by organic anion-transporting polypeptides (OATPs), which are overexpressed on the surface of many cancer cells.[1][2] The hypoxic microenvironment of tumors further enhances the uptake of these dyes.[2]
Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes.[1][2] This subcellular accumulation is crucial for its therapeutic effects. Upon irradiation with NIR light, this compound can generate reactive oxygen species (ROS), leading to photodynamic therapy (PDT) and photothermal therapy (PTT) effects. The generation of ROS can induce various forms of cell death, including apoptosis and potentially ferroptosis.
This compound and Ferroptosis: A Hypothesized Signaling Pathway
While direct evidence explicitly detailing this compound-induced ferroptosis is still emerging, a plausible signaling pathway can be hypothesized based on its known properties. Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Heptamethine cyanine dyes are known to generate ROS, which can initiate lipid peroxidation.
The following diagram illustrates a hypothesized signaling pathway for this compound-induced ferroptosis.
Caption: Hypothesized signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
To facilitate the evaluation and application of this compound and other heptamethine cyanine dyes, this section provides detailed methodologies for key experiments.
In Vitro Dye Uptake and Subcellular Localization
This protocol outlines the procedure for assessing the uptake and localization of heptamethine cyanine dyes in cancer cells.
Caption: Experimental workflow for in vitro dye uptake and localization.
Protocol:
-
Cell Culture: Plate cancer cells on glass coverslips in a 24-well plate and culture overnight.
-
Dye Incubation: Prepare a working solution of the heptamethine cyanine dye (e.g., 10 µM this compound in culture medium) and add it to the cells. Incubate for 1-2 hours at 37°C.
-
Washing: Remove the dye solution and wash the cells three times with phosphate-buffered saline (PBS).
-
Counterstaining (Optional): To determine subcellular localization, incubate the cells with organelle-specific fluorescent probes such as MitoTracker (for mitochondria) and LysoTracker (for lysosomes) according to the manufacturer's instructions.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the heptamethine dye and any counterstains used.
In Vivo Near-Infrared Fluorescence Imaging
This protocol describes the procedure for in vivo imaging of tumor-bearing mice using heptamethine cyanine dyes.
Protocol:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells.
-
Dye Administration: Once tumors reach a suitable size (e.g., 100-200 mm³), administer the heptamethine cyanine dye (e.g., 10 nmol of this compound in PBS) via intravenous or intraperitoneal injection.
-
Imaging: At various time points post-injection (e.g., 6, 24, 48, and 72 hours), anesthetize the mice and place them in an in vivo imaging system equipped for NIR fluorescence detection.
-
Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters for the specific dye. A white light or X-ray image can be overlaid for anatomical reference.
-
Biodistribution (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the dye.
Assessment of Ferroptosis Markers
To investigate the induction of ferroptosis by this compound, the following experimental assays can be performed.
1. Lipid Peroxidation Assay (C11-BODIPY Staining):
-
Principle: C11-BODIPY(591/581) is a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, indicating lipid peroxidation.
-
Protocol:
-
Treat cancer cells with this compound and/or NIR light.
-
Incubate the cells with 2.5 µM C11-BODIPY for 30 minutes.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift in fluorescence.
-
2. Mitochondrial Membrane Potential Assay (JC-1 Staining):
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or necrotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.
-
Protocol:
-
Treat cancer cells with this compound and/or NIR light.
-
Incubate the cells with 2 µM JC-1 for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the red and green fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
-
3. Western Blot Analysis:
-
Principle: Analyze the expression levels of key proteins involved in the ferroptosis pathway.
-
Protocol:
-
Treat cancer cells with this compound and/or NIR light.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against ferroptosis markers such as GPX4 (glutathione peroxidase 4), SLC7A11 (solute carrier family 7 member 11), and ACSL4 (acyl-CoA synthetase long-chain family member 4).
-
Incubate with a corresponding secondary antibody and detect the protein bands using a chemiluminescence imaging system. A decrease in GPX4 and SLC7A11 and an increase in ACSL4 would be indicative of ferroptosis.
-
Conclusion
This compound stands out as a promising heptamethine cyanine dye for cancer research due to its inherent tumor-targeting ability and potential for therapeutic applications. Its lipophilic nature and carboxyl group allow for conjugation with other molecules, expanding its utility in drug delivery systems. While its direct role in inducing ferroptosis requires further investigation, the evidence for ROS generation upon NIR irradiation suggests this as a plausible mechanism of cell death. The experimental protocols provided in this guide offer a framework for researchers to further explore the potential of this compound and other heptamethine cyanine dyes in advancing cancer diagnostics and treatment.
References
A Comparative Guide to MHI-148 Uptake in Tumors for Enhanced Cancer Imaging
For researchers, scientists, and drug development professionals, this guide provides a comprehensive quantitative analysis of MHI-148 uptake in tumors, comparing its performance with alternative imaging agents. Detailed experimental protocols and visual diagrams of key processes are included to support further research and development in targeted cancer diagnostics and therapeutics.
This compound, a near-infrared (NIR) heptamethine cyanine dye, has demonstrated significant promise in the field of cancer imaging due to its inherent tumor-targeting properties.[1][2] Unlike many conventional imaging agents that require conjugation to a targeting ligand, this compound exhibits preferential accumulation and retention within tumor cells.[3][4] This intrinsic specificity offers a distinct advantage for developing highly sensitive and specific cancer detection methodologies. This guide synthesizes available data on the quantitative uptake of this compound in various cancer models and compares it with other commonly used imaging dyes.
Quantitative Comparison of Tumor-to-Normal Tissue Ratios
A critical metric for evaluating the efficacy of a tumor imaging agent is the tumor-to-normal tissue (T/NT) ratio, which quantifies the signal intensity in the tumor relative to the surrounding healthy tissue. A higher T/NT ratio indicates greater specificity and clearer tumor delineation.
| Imaging Agent | Cancer Model | Time Post-Injection | Tumor-to-Normal Tissue (T/NT) Ratio | Reference |
| This compound | Hepatocellular Carcinoma (HCC) Xenograft | 8 hours | Peak Ratio Achieved | [5] |
| Indocyanine Green (ICG) | Hepatocellular Carcinoma (HCC) Xenograft | 8 hours | No significant change from baseline | |
| This compound | Lung Cancer Xenograft | 1 hour | Visualization of tumor achieved | |
| This compound | HT-29 Colon Cancer Xenograft (as PTX-MHI conjugate) | 12 hours | Maximum tumor accumulation observed | |
| IR-783 | Various Human Cancer Cell Lines | Not Specified | Preferential uptake in cancer cells vs. normal cells |
Mechanism of Preferential this compound Uptake
The selective accumulation of this compound in tumor cells is primarily mediated by a class of membrane transport proteins known as Organic Anion-Transporting Polypeptides (OATPs). These transporters are often overexpressed on the surface of various cancer cells compared to normal cells. The hypoxic microenvironment of many tumors can also contribute to the enhanced uptake of this compound. Once internalized, this compound localizes within the mitochondria and lysosomes of cancer cells. This targeted intracellular accumulation further enhances its imaging and potential therapeutic efficacy. The uptake of this compound can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor, confirming the role of these transporters.
Below is a diagram illustrating the proposed signaling pathway for this compound uptake in tumor cells.
Caption: Proposed mechanism of this compound uptake in cancer cells via OATP transporters.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for in vitro and in vivo quantification of this compound uptake, based on published studies.
In Vitro Cellular Uptake Assay
-
Cell Culture: Human cancer cell lines (e.g., HT-29 colon cancer, SNU-739 hepatocellular carcinoma) and normal cell lines (e.g., NIH3T3 fibroblasts) are cultured in appropriate media (e.g., McCoy's 5A, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Dye Incubation: Cells are seeded in culture plates and allowed to adhere. The culture medium is then replaced with a medium containing this compound or a control dye at a specified concentration. Incubation is carried out for various time points.
-
Fluorescence Microscopy: After incubation, cells are washed with phosphate-buffered saline (PBS) to remove excess dye. The intracellular fluorescence is then visualized and captured using a fluorescence microscope equipped with a near-infrared filter set.
-
Quantitative Analysis: The fluorescence intensity of individual cells or cell populations is quantified using image analysis software. The mean fluorescence intensity is calculated and compared between cancer and normal cell lines.
In Vivo Tumor Imaging in Xenograft Models
-
Animal Models: Athymic nude mice are subcutaneously or orthotopically inoculated with human cancer cells to establish tumor xenografts. Tumor growth is monitored until the tumors reach a suitable size for imaging.
-
Dye Administration: this compound (e.g., 0.75-1.5 µmol/kg) is administered to the tumor-bearing mice via intravenous or intraperitoneal injection.
-
In Vivo Imaging: At various time points post-injection, the mice are anesthetized and placed in an in vivo imaging system. Whole-body fluorescence images are acquired to monitor the biodistribution and tumor accumulation of the dye.
-
Ex Vivo Imaging and Biodistribution: After the final in vivo imaging session, the mice are euthanized. The tumor and major organs (liver, spleen, kidneys, lungs, heart) are excised, and their fluorescence is imaged ex vivo.
-
Quantitative Analysis: The average fluorescence intensity in the tumor and organs is quantified from the ex vivo images. The tumor-to-normal tissue ratio is calculated by dividing the fluorescence intensity of the tumor by that of the surrounding or specific normal tissue.
The workflow for a typical in vivo this compound uptake experiment is depicted below.
Caption: Experimental workflow for quantifying this compound uptake in tumor xenografts.
Comparison with Alternatives
This compound and other heptamethine cyanine dyes like IR-783 offer several advantages over the clinically approved NIR dye, Indocyanine Green (ICG). While ICG is used for applications such as assessing liver function and retinal angiography, its utility in tumor imaging is limited by its rapid clearance and lack of tumor specificity without conjugation to a targeting molecule. In contrast, this compound and IR-783 exhibit intrinsic tumor-targeting capabilities, leading to higher T/NT ratios and a longer retention time in the tumor. This makes them more suitable for specific tumor detection and surgical guidance.
Conclusion
The quantitative data and experimental evidence strongly support the potential of this compound as a superior near-infrared fluorescent probe for tumor imaging. Its preferential uptake and retention in cancer cells, mediated by OATP transporters, result in high tumor-to-normal tissue contrast. Compared to less specific dyes like ICG, this compound offers a more targeted approach for cancer detection. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers aiming to utilize and further investigate the capabilities of this compound in preclinical and translational cancer research.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
MHI-148 Fluorescence: A Comparative Guide for Tumor Pathology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MHI-148, a near-infrared (NIR) heptamethine cyanine dye, with other fluorescent probes used in tumor pathology. We present experimental data, detailed protocols, and visual representations of key biological and experimental processes to assist researchers in making informed decisions for their preclinical and translational studies.
Executive Summary
This compound is a promising fluorescent agent for tumor imaging due to its inherent tumor-targeting properties. Unlike many conventional dyes that require conjugation to a targeting moiety, this compound selectively accumulates in cancer cells. This preferential uptake is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of tumor cells, a phenomenon often linked to the hypoxic tumor microenvironment and the activation of the HIF-1α signaling pathway. Once inside the cell, this compound localizes to the mitochondria and lysosomes, offering opportunities for both targeted imaging and therapy. This guide compares the performance of this compound with other commonly used NIR dyes, such as IR-783 and Indocyanine Green (ICG), based on available experimental data.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe for tumor imaging is critical and depends on various factors, including tumor type, imaging modality, and the specific research question. Here, we compare this compound with two other notable NIR fluorescent dyes.
| Feature | This compound | IR-783 | Indocyanine Green (ICG) |
| Targeting Mechanism | Intrinsic, mediated by OATPs | Intrinsic, mediated by OATPs | Non-specific, relies on Enhanced Permeability and Retention (EPR) effect |
| Tumor Specificity | High | High | Moderate to Low |
| Subcellular Localization | Mitochondria and Lysosomes[1][2] | Mitochondria and Lysosomes[2] | Primarily remains in the vasculature and interstitial space |
| Requirement for Conjugation | No | No | Often requires conjugation for targeted delivery |
| In Vivo Half-life | Short in serum, but retained in tumor tissue for days[1] | Similar to this compound | Short, rapid clearance |
Table 1: Qualitative Comparison of this compound, IR-783, and ICG.
Quantitative Performance Data
Quantitative analysis of fluorescence intensity and tumor-to-normal tissue contrast is crucial for evaluating the efficacy of an imaging agent. The following table summarizes available quantitative data from preclinical studies.
| Parameter | This compound | IR-783 | Indocyanine Green (ICG) |
| Tumor-to-Normal Tissue Ratio (TNR) | Reported up to 6-fold increase in tumor vs. normal tissue[3] | Data not directly comparable, but shows high tumor accumulation | Generally lower TNR compared to targeted probes |
| Sentinel Lymph Node (SLN) Detection Rate | N/A | N/A | 100% in a study comparing with Methylene Blue |
| Peak Tumor Accumulation (in vivo) | 12 hours post-injection in a colon cancer model | N/A | Peaks shortly after injection, followed by rapid clearance |
| Cellular Uptake (in vitro) | Markedly greater in cancer cells (HT-29) compared to normal fibroblasts (NIH3T3) | High uptake in various cancer cell lines | Lower cellular uptake in vitro without targeting modifications |
Table 2: Quantitative Comparison of this compound and Alternative Probes. Note: Direct comparative studies are limited; data is compiled from various sources and experimental conditions may differ.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanisms and applications of this compound, we provide the following diagrams created using the DOT language.
References
Validating MHI-148 Imaging: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals leveraging the tumor-targeting near-infrared (NIR) dye MHI-148, rigorous validation through well-designed control experiments is paramount to ensure the specificity and reliability of imaging results. This guide provides a comparative overview of key control experiments, complete with experimental data and detailed protocols, to support the robust application of this compound in preclinical imaging studies.
This compound is a heptamethine cyanine dye that exhibits preferential accumulation in cancer cells, a phenomenon attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on their surface and the hypoxic tumor microenvironment.[1][2] This inherent tumor-targeting property makes this compound a valuable tool for both cancer diagnosis and as a vehicle for targeted drug delivery.[1][3] However, to substantiate claims of tumor-specific imaging, a series of control experiments are necessary to rule out non-specific uptake and to elucidate the mechanism of action.
In Vitro Control Experiments: Establishing Cellular Specificity
In vitro assays are the foundational step in validating the cancer-cell-specific uptake of this compound. These experiments typically involve comparing the uptake of the dye in cancer cell lines versus non-cancerous (normal) cell lines and probing the mechanism of uptake.
Comparison of this compound Uptake in Cancer vs. Normal Cells
A critical control is to demonstrate minimal uptake of this compound in normal cells compared to cancer cells. This is typically achieved by incubating both cell types with this compound and quantifying the fluorescence.
| Cell Line | Cell Type | This compound Uptake (Relative Fluorescence Units) | Reference |
| HT-29 | Human Colon Carcinoma | High | [1] |
| NIH3T3 | Mouse Embryonic Fibroblast (Normal) | Low | |
| PC-3 | Human Prostate Cancer | High | |
| DU-145 | Human Prostate Cancer | High | |
| LNCaP | Human Prostate Cancer | High | |
| RWPE-1 | Human Normal Prostate Epithelial | Low | |
| MIA PaCa-2 | Human Pancreatic Cancer | High | |
| HS-27A | Human Bone Marrow (Normal) | Low | |
| HUVEC-CS | Human Endothelial (Normal) | Low | |
| HEK293 | Human Embryonic Kidney (Normal) | Low |
Experimental Protocol: In Vitro Cellular Uptake Assay
-
Cell Culture: Seed cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) in appropriate culture vessels (e.g., 96-well plates or chamber slides) and culture for 24 hours.
-
Dye Incubation: Prepare a working solution of this compound (typically 10-20 µM in serum-free medium). Remove the culture medium from the cells and add the this compound solution. Incubate at 37°C for 30 minutes to 1 hour.
-
Washing: Remove the this compound solution and wash the cells twice with phosphate-buffered saline (PBS) to remove unbound dye.
-
Imaging and Quantification: Acquire images using a fluorescence microscope with appropriate NIR filters. For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader.
Pharmacological Inhibition of OATP Transporters
To confirm that the uptake of this compound is mediated by OATPs, a competitive inhibition assay is performed. Bromosulfophthalein (BSP) is a known competitive inhibitor of OATPs and can be used to block the uptake of this compound in cancer cells.
| Cell Line | Treatment | This compound Uptake | Reference |
| Cancer Cells | This compound only | High | |
| Cancer Cells | This compound + BSP | Significantly Reduced |
Experimental Protocol: OATP Inhibition Assay
-
Cell Culture: Seed cancer cells known to express OATPs (e.g., various carcinomas) in chamber slides or appropriate culture plates.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a solution containing an OATP inhibitor (e.g., bromosulfophthalein) for a specified time.
-
This compound Incubation: Add this compound to the inhibitor-containing medium and incubate for 30 minutes to 1 hour at 37°C.
-
Washing and Imaging: Wash the cells with PBS and acquire fluorescence images as described in the cellular uptake assay.
Subcellular Localization Control
This compound is reported to accumulate in the mitochondria and lysosomes of cancer cells. To verify this, co-localization studies with organelle-specific fluorescent trackers are performed.
Experimental Protocol: Subcellular Localization
-
Cell Culture and this compound Staining: Culture and stain cancer cells with this compound as previously described.
-
Organelle Staining: Following this compound incubation, stain the cells with commercially available organelle-specific dyes such as MitoTracker (for mitochondria) and LysoTracker (for lysosomes) according to the manufacturer's instructions.
-
Confocal Microscopy: Acquire multi-channel fluorescence images using a confocal microscope to observe the co-localization of this compound with the organelle trackers.
In Vivo Control Experiments: Demonstrating Tumor-Specific Accumulation
In vivo experiments are crucial for validating the tumor-targeting capabilities of this compound in a whole-animal context.
Biodistribution in Tumor-Bearing Animals
The biodistribution of this compound is assessed by injecting the dye into tumor-bearing animals and measuring the fluorescence intensity in the tumor and various organs over time.
| Organ | This compound Accumulation (Mean Fluorescence Intensity ± SD) | Reference |
| Tumor (HT-29) | Significantly Higher | |
| Heart | Low | |
| Spleen | Low | |
| Liver | Moderate | |
| Kidneys | Moderate | |
| Lungs | Low |
Experimental Protocol: In Vivo Biodistribution Study
-
Animal Model: Establish a tumor xenograft model by subcutaneously injecting cancer cells (e.g., HT-29) into immunocompromised mice (e.g., BALB/c nude mice).
-
This compound Administration: Once tumors reach a suitable size, intravenously inject this compound (a typical dose is around 2 µ g/mouse ).
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours), perform whole-body NIR fluorescence imaging of the mice using an in vivo imaging system.
-
Ex Vivo Imaging and Quantification: At the final time point, euthanize the animals and harvest the tumor and major organs. Perform ex vivo imaging of the excised tissues to confirm in vivo findings. Quantify the fluorescence intensity in each organ.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of MHI-148 for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of MHI-148, a near-infrared heptamethine cyanine dye. Adherence to these procedures is critical for maintaining laboratory safety and environmental responsibility.
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes typical quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction. Always consult your local EHS for precise requirements.
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time |
| Hazardous Waste (General) | 55 gallons | 12 months |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) / 1 kg (solid) | 12 months |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
Segregate solid this compound waste (e.g., contaminated consumables) from liquid waste (e.g., solutions containing this compound).
3. Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition with a secure, leak-proof lid.[1][2]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date when waste was first added.
-
Store the waste container in a designated satellite accumulation area within the laboratory.[1][3] This area should be at or near the point of generation and inspected weekly for any signs of leakage.[1]
4. Disposal of Empty this compound Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the this compound).
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash.
5. Arranging for Final Disposal:
-
Never dispose of this compound waste down the sink or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and pickup.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Logistical Information for Handling MHI-148
Disclaimer: No specific Safety Data Sheet (SDS) for MHI-148 was located. The following guidance is based on safety protocols for similar heptamethine cyanine dyes and general laboratory safety standards. Researchers must conduct a risk assessment before handling this substance and consult their institution's Environmental Health and Safety (EH&S) department for specific guidance.
This compound is a near-infrared heptamethine cyanine dye with applications in cancer research for imaging and targeted therapy.[1][2][3] As a research chemical, its toxicological properties have not been fully elucidated. Therefore, cautious handling is paramount to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound, particularly when in powdered form or dissolved in solvents like Dimethyl Sulfoxide (DMSO).
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as when handling larger volumes or during vigorous mixing.[4][5] |
| Hands | Chemical-resistant gloves (Nitrile or Butyl) | Disposable nitrile gloves are suitable for incidental contact. For prolonged contact or when handling solutions in DMSO, which can facilitate skin absorption, butyl gloves are recommended. Always double-glove and change gloves immediately after contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is essential to protect skin and clothing from splashes and spills. |
| Respiratory | N95 Respirator or Chemical Fume Hood | When handling the powdered form of this compound, an N95 respirator is recommended to prevent inhalation of fine particles. All handling of powdered this compound and its solutions should ideally be performed within a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Chemical Fume Hood: All work with powdered this compound and volatile solutions should be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Prepare solutions in the smallest feasible quantities.
-
When dissolving in DMSO, be aware that DMSO can facilitate the absorption of other chemicals through the skin.
Storage:
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Label all containers clearly with the chemical name, concentration, date, and any associated hazards.
Disposal Plan
All this compound waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect powdered this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all this compound solutions, including those in DMSO, in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound or its solutions down the drain.
-
Contaminated Sharps: Dispose of any needles or other sharps used to handle this compound solutions in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Contact your institution's EH&S department to arrange for the pickup and disposal of hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol for Safe Weighing of Powdered this compound
-
Preparation:
-
Don all required PPE: safety goggles, face shield, lab coat, and double nitrile or butyl gloves.
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Place a tared weigh boat on the balance.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of powder to the weigh boat. Avoid creating dust.
-
Once the desired weight is obtained, securely close the this compound container.
-
-
Cleanup:
-
Carefully transfer the weighed powder to your experimental vessel.
-
Wipe down the spatula and any contaminated surfaces with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
Dispose of the weigh boat and outer gloves in the designated solid hazardous waste container.
-
Protocol for Spill Cleanup
-
Immediate Actions:
-
Alert others in the vicinity of the spill.
-
Evacuate the immediate area if the spill is large or involves a volatile solvent.
-
If any this compound comes into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Cleanup Procedure (for small spills):
-
Don appropriate PPE, including respiratory protection if the spill involves powder.
-
For solid spills: Gently cover the spill with an absorbent material to avoid generating dust. Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Once the liquid is absorbed, use a scoop or spatula to collect the material and place it in a labeled hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EH&S department.
-
Mandatory Visualizations
Caption: PPE Decision Workflow for Handling this compound.
References
- 1. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 2. fishersci.com [fishersci.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
